molecular formula C21H25N4O6P B11932054 (R)-Odafosfamide

(R)-Odafosfamide

Cat. No.: B11932054
M. Wt: 460.4 g/mol
InChI Key: NWGZZGNICQFUHV-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-Odafosfamide is a useful research compound. Its molecular formula is C21H25N4O6P and its molecular weight is 460.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H25N4O6P

Molecular Weight

460.4 g/mol

IUPAC Name

3-[5-[(1S)-1-[bis(aziridin-1-yl)phosphoryloxy]ethyl]-2-nitrophenoxy]-N,N-dimethylbenzamide

InChI

InChI=1S/C21H25N4O6P/c1-15(31-32(29,23-9-10-23)24-11-12-24)16-7-8-19(25(27)28)20(14-16)30-18-6-4-5-17(13-18)21(26)22(2)3/h4-8,13-15H,9-12H2,1-3H3/t15-/m0/s1

InChI Key

NWGZZGNICQFUHV-HNNXBMFYSA-N

Isomeric SMILES

C[C@@H](C1=CC(=C(C=C1)[N+](=O)[O-])OC2=CC=CC(=C2)C(=O)N(C)C)OP(=O)(N3CC3)N4CC4

Canonical SMILES

CC(C1=CC(=C(C=C1)[N+](=O)[O-])OC2=CC=CC(=C2)C(=O)N(C)C)OP(=O)(N3CC3)N4CC4

Origin of Product

United States

Foundational & Exploratory

(R)-Odafosfamide: A Technical Deep-Dive into its Mechanism of Action in T-Cell Acute Lymphoblastic Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the putative mechanism of action of (R)-Odafosfamide in the context of T-cell acute lymphoblastic leukemia (T-ALL). Given the limited direct research on this compound in T-ALL, this document extrapolates from the well-established mechanisms of its parent compound, cyclophosphamide, and its active metabolites.

Introduction to this compound

This compound is a chiral derivative of cyclophosphamide, a widely used alkylating agent in cancer chemotherapy.[1][2][3] As a prodrug, cyclophosphamide requires metabolic activation to exert its cytotoxic effects.[2][3] The mechanism of this compound is presumed to follow a similar pathway, culminating in the generation of active alkylating agents that induce DNA damage and subsequent cell death in rapidly proliferating cancer cells, such as those in T-ALL. T-ALL is an aggressive hematologic malignancy characterized by the proliferation of immature T-cell progenitors.[4][5]

Bioactivation of this compound

The bioactivation of cyclophosphamide, and by extension this compound, is a multi-step enzymatic process primarily occurring in the liver.

Bioactivation Odafosfamide This compound (Inactive Prodrug) CYP450 Hepatic Cytochrome P450 (e.g., CYP2B6, 3A4) Odafosfamide->CYP450 Metabolism Hydroxy 4-Hydroxy- This compound CYP450->Hydroxy Aldo Aldofosfamide Hydroxy->Aldo Tautomerization Inactive Inactive Metabolites Hydroxy->Inactive Detoxification Phosphoramide Phosphoramide Mustard (Active Alkylating Agent) Aldo->Phosphoramide Spontaneous β-elimination Acrolein Acrolein (Toxic Metabolite) Aldo->Acrolein Spontaneous β-elimination

Figure 1: Bioactivation pathway of this compound.

The process begins with the hydroxylation of this compound by cytochrome P450 enzymes in the liver, forming 4-hydroxy-(R)-Odafosfamide.[2][3] This intermediate exists in equilibrium with its tautomer, aldofosfamide. Aldofosfamide then undergoes spontaneous β-elimination to yield the two key metabolites: phosphoramide mustard, the primary cytotoxic agent, and acrolein, a toxic byproduct responsible for side effects like hemorrhagic cystitis.[2]

Core Mechanism of Action in T-ALL

The anticancer activity of this compound in T-ALL is primarily driven by the DNA alkylating properties of phosphoramide mustard, leading to the induction of apoptosis.

Phosphoramide mustard is a bifunctional alkylating agent that covalently binds to the N7 position of guanine bases in DNA.[2] This action results in the formation of inter- and intra-strand DNA cross-links.[2][3] These cross-links physically obstruct DNA replication and transcription, leading to cell cycle arrest and the initiation of programmed cell death.

DNA_Alkylation PM Phosphoramide Mustard Guanine Guanine Bases PM->Guanine Alkylation of N7 Crosslink DNA Cross-linking (Inter- and Intra-strand) PM->Crosslink DNA DNA Double Helix DNA->Crosslink Guanine->DNA Replication_Block Inhibition of DNA Replication Crosslink->Replication_Block Transcription_Block Inhibition of Transcription Crosslink->Transcription_Block Cell_Death Apoptosis Replication_Block->Cell_Death Transcription_Block->Cell_Death

Figure 2: Mechanism of DNA alkylation by phosphoramide mustard.

While DNA damage is the primary trigger, the downstream apoptotic signaling in T-cells induced by cyclophosphamide metabolites can be complex. Studies on 4-hydroperoxy-cyclophosphamide (a pre-activated form of cyclophosphamide) in T-cells have revealed a caspase-independent apoptotic pathway.[6] This process involves oxidative stress, the upregulation of the pro-apoptotic protein Bax, and the nuclear translocation of mitochondrial proteins, Apoptosis-Inducing Factor (AIF) and Endonuclease G (EndoG).[6]

Apoptosis_Pathway OOH_CY 4-OOH-CY (Active Metabolite) ROS Reactive Oxygen Species (ROS) Production OOH_CY->ROS Bax Bax Upregulation ROS->Bax Mito Mitochondria Bax->Mito AIF_EndoG AIF & EndoG Mito->AIF_EndoG Release Mito_Membrane Loss of Mitochondrial Membrane Potential Mito->Mito_Membrane Nuclear_Translocation Nuclear Translocation of AIF & EndoG AIF_EndoG->Nuclear_Translocation Apoptosis Caspase-Independent Apoptosis Nuclear_Translocation->Apoptosis

Figure 3: Caspase-independent apoptosis in T-cells.

Quantitative Data Summary

Parameter Effective Concentration of 4-HC Effect Reference
T-cell Proliferation> 6-12 µg/mLPartial Inhibition[7]
Cytotoxic T-cell Function3-6 µg/mLInhibition[7]
Con A-induced T-suppressor Function10-20 nmol/mLComplete Abrogation[8][9]
Inducer T-cell Function> 40 nmol/mLInhibition[8][9]

Note: This data should be interpreted with caution as it pertains to a related compound and general T-cell populations, not specifically T-ALL cells.

Experimental Protocols

The following are detailed methodologies for key experiments that would be employed to investigate the mechanism of action of this compound in T-ALL.

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: T-ALL cell lines (e.g., Jurkat, CCRF-CEM) are seeded in 96-well plates at a density of 1 x 10^4 cells/well.

  • Drug Treatment: Cells are treated with varying concentrations of this compound (and a vehicle control) for 24, 48, and 72 hours.

  • MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: T-ALL cells are treated with this compound at the determined IC50 concentration for 24 hours.

  • Cell Harvesting and Washing: Cells are harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Staining: 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry, detecting FITC fluorescence (Ex/Em ~494/520 nm) and PI fluorescence (Ex/Em ~535/617 nm).

  • Data Interpretation:

    • Annexin V- / PI-: Viable cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

This technique is used to detect and quantify specific proteins involved in signaling pathways.

  • Protein Extraction: T-ALL cells, treated with this compound, are lysed using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a PVDF membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies against proteins of interest (e.g., Bax, AIF, EndoG, cleaved caspase-3, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: The membrane is washed and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.

  • Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin).

Experimental_Workflow cluster_invitro In Vitro Analysis TALL_cells T-ALL Cell Lines (e.g., Jurkat, CCRF-CEM) Treatment Treatment with This compound TALL_cells->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Western Western Blotting (Signaling Proteins) Treatment->Western Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis IC50 Determination Apoptosis->Data_Analysis Quantification of Apoptosis Western->Data_Analysis Protein Expression Levels

Figure 4: General experimental workflow for in vitro studies.

Conclusion and Future Directions

The mechanism of action of this compound in T-ALL is believed to mirror that of cyclophosphamide, involving hepatic bioactivation to phosphoramide mustard, which then acts as a DNA alkylating agent, inducing cross-links that inhibit DNA replication and transcription, ultimately leading to apoptotic cell death. Evidence from related compounds suggests that in T-cells, this apoptosis may proceed through a caspase-independent pathway involving oxidative stress and the nuclear translocation of mitochondrial factors AIF and EndoG.[6]

Future research should focus on:

  • Directly investigating the metabolism and cytotoxicity of this compound in T-ALL cell lines and patient-derived xenografts.

  • Elucidating the specific signaling pathways and apoptotic mechanisms activated by this compound in T-ALL cells.

  • Evaluating the potential for synergistic combinations of this compound with other targeted therapies in T-ALL.

  • Investigating mechanisms of resistance to this compound in T-ALL.

This in-depth understanding will be crucial for the rational design of clinical trials and the effective therapeutic application of this compound in T-ALL.

References

(R)-Odafosfamide: A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

(R)-Odafosfamide , also known as OBI-3424 or AST-3424, is a first-in-class small-molecule prodrug that exhibits selective cytotoxicity towards cancer cells overexpressing the enzyme aldo-keto reductase family 1 member C3 (AKR1C3). This technical guide provides a comprehensive overview of its chemical structure, a detailed account of its enantioselective synthesis, and an exploration of its mechanism of action for researchers, scientists, and drug development professionals.

Chemical Structure

This compound is the (S)-enantiomer of a phosphorodiamidate prodrug. The chemical structure is characterized by a chiral center, a nitroaromatic ring, and a bis(2-chloroethyl)amine phosphorodiamidate moiety. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N,N-bis(2-chloroethyl)-N'-(1-(4-nitrophenyl)ethyl)phosphorodiamidic acid.

IdentifierValue
Compound Name This compound
Synonyms OBI-3424, AST-3424
Molecular Formula C12H18Cl2N3O4P
Molecular Weight 386.17 g/mol
CAS Number 2097713-68-1[1]
Chirality (S)-enantiomer

Enantioselective Synthesis

The enantioselective synthesis of this compound is a critical process to ensure the desired pharmacological activity, as the biological activity resides in the (S)-enantiomer. A novel chemo-enzymatic synthetic route has been developed to produce this compound with high optical purity.[2] The overall yield for the synthesis of the (S)-form, this compound, is reported to be 54% with an optical purity of 99%.[2]

Synthetic Workflow

The synthesis of this compound involves a multi-step process starting from a key intermediate, designated as OBI-3424-5. The stereochemistry is established through a combination of chemical and enzymatic reactions.[2]

Synthesis_Workflow cluster_start Starting Material cluster_chemo Chemical Synthesis cluster_enzymatic Enzymatic Resolution cluster_final Final Product OBI-3424-5 OBI-3424-5 Intermediate_A Intermediate_A OBI-3424-5->Intermediate_A Chemical Step 1 Intermediate_B Intermediate_B Intermediate_A->Intermediate_B Chemical Step 2 Chiral_Intermediate Chiral_Intermediate Intermediate_B->Chiral_Intermediate Enzymatic Step This compound This compound Chiral_Intermediate->this compound Final Chemical Step

Synthetic workflow for this compound.
Experimental Protocol

While the specific, detailed experimental protocols are proprietary to OBI Pharma, Inc. and Ascentawits Pharmaceuticals, Ltd., a patent application outlines the general methodology.[2] The synthesis involves the initial formation of a racemic or prochiral precursor, followed by an enzymatic resolution step to selectively isolate the desired enantiomer. The final step involves the introduction of the phosphorodiamidate moiety.

General Procedure outlined in Patent Application (20220106339): [2]

  • Synthesis of Key Intermediates: Chemical synthesis is employed to construct the core structure of the molecule, starting from commercially available materials to yield the intermediate OBI-3424-5.

  • Enzymatic Resolution: A key step involves the use of an enzyme to selectively react with one enantiomer of a racemic intermediate, allowing for the separation of the desired (S)-enantiomer precursor. This step is crucial for achieving high optical purity.

  • Phosphorylation: The chiral intermediate is then reacted with a phosphorylating agent, such as N,N-bis(2-chloroethyl)phosphoramidic dichloride, in the presence of a suitable base to introduce the active phosphorodiamidate group.

  • Purification: The final product, this compound, is purified using standard techniques such as column chromatography to achieve high purity.

Mechanism of Action

This compound is a prodrug that requires bioactivation to exert its cytotoxic effects. The activation is mediated by the enzyme AKR1C3, which is overexpressed in a variety of human cancers but has low expression in normal tissues.[3][4]

Signaling Pathway and Activation

The mechanism of action involves the following key steps:

  • Cellular Uptake: this compound enters cancer cells.

  • AKR1C3-Mediated Reduction: Inside cancer cells with high levels of AKR1C3, the nitro group on the aromatic ring of this compound is reduced to a hydroxylamine and subsequently to an amine.

  • Formation of Active Metabolite: This reduction triggers a cascade of electronic rearrangements, leading to the formation of a highly reactive aziridinium ion.

  • DNA Alkylation: The aziridinium ion is a potent electrophile that alkylates DNA, primarily at the N7 position of guanine bases. This leads to the formation of DNA cross-links.

  • Cell Death: The extensive DNA damage induced by the cross-linking overwhelms the cellular DNA repair mechanisms, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).

Mechanism_of_Action cluster_cell Cancer Cell This compound This compound AKR1C3 AKR1C3 This compound->AKR1C3 Enters Cell Active_Metabolite Aziridinium Ion AKR1C3->Active_Metabolite Reduction DNA DNA Active_Metabolite->DNA Alkylation DNA_Crosslink DNA Cross-linking DNA->DNA_Crosslink Apoptosis Apoptosis DNA_Crosslink->Apoptosis Induces

Mechanism of action of this compound.

Quantitative Data

The following table summarizes key quantitative data related to the synthesis and activity of this compound.

ParameterValueReference
Overall Synthetic Yield ((S)-form) 54%[2]
Optical Purity ((S)-form) 99%[2]
IC50 (H460 Lung Cancer Cell Line) 4.0 nM[1]
Median IC50 (T-ALL PDXs) 9.7 nM[1]
Median IC50 (B-ALL PDXs) 60.3 nM[1]

This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. The targeted activation by AKR1C3 represents a promising strategy for developing selective cancer therapies with an improved therapeutic window. Further research into its clinical efficacy and safety profile is ongoing.

References

The Discovery and Development of OBI-3424: A Targeted Prodrug Approach

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

OBI-3424 is a first-in-class small-molecule prodrug that undergoes selective activation by the enzyme aldo-keto reductase family 1 member C3 (AKR1C3).[1][2][3] This innovative therapeutic strategy leverages the overexpression of AKR1C3 in a variety of malignancies, including T-cell acute lymphoblastic leukemia (T-ALL), hepatocellular carcinoma (HCC), and castrate-resistant prostate cancer (CRPC), to deliver a potent DNA alkylating agent directly to cancer cells, thereby minimizing off-target toxicity.[2][4][5] This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of OBI-3424, with a focus on its mechanism of action, experimental validation, and quantitative data supporting its therapeutic potential.

Introduction: The Rationale for a Targeted Prodrug

Conventional chemotherapy, while effective, is often limited by a narrow therapeutic window and significant toxicity to healthy tissues. Prodrugs, which are inactive compounds converted to their active forms under specific physiological conditions, offer a promising strategy to enhance tumor selectivity and improve the safety profile of cytotoxic agents. OBI-3424 was designed based on this principle, with its activation being contingent on the presence of AKR1C3, an enzyme with known roles in steroid metabolism and prostaglandin synthesis that is notably upregulated in various cancers.[6][7][8] This targeted activation mechanism distinguishes OBI-3424 from traditional non-selective alkylating agents.[1][3][9]

Mechanism of Action of OBI-3424

OBI-3424 is a nitro-benzene prodrug of a potent nitrogen mustard.[1][2] In the presence of AKR1C3 and the cofactor NADPH, OBI-3424 is reduced, leading to the release of its active cytotoxic moiety, OBI-2660 (formerly referred to as 2660), a bis-alkylating agent.[1][10][11] OBI-2660 then forms both intra- and inter-strand DNA crosslinks, primarily at the N7 or O6 positions of guanine, which ultimately triggers cell death.[1][10][11] The selective activation in AKR1C3-overexpressing cancer cells is the cornerstone of OBI-3424's therapeutic strategy.

G cluster_extracellular Extracellular Space cluster_cell AKR1C3-Expressing Cancer Cell OBI-3424_prodrug OBI-3424 (Prodrug) OBI-3424_intracellular OBI-3424 OBI-3424_prodrug->OBI-3424_intracellular Cellular Uptake OBI-2660 OBI-2660 (Active Alkylating Agent) OBI-3424_intracellular->OBI-2660 Reduction AKR1C3 AKR1C3 (Enzyme) AKR1C3->OBI-2660 NADPH NADPH NADPH->OBI-2660 DNA_Crosslink DNA Cross-linking OBI-2660->DNA_Crosslink DNA Nuclear DNA DNA->DNA_Crosslink Cell_Death Cell Death DNA_Crosslink->Cell_Death

Figure 1: Mechanism of OBI-3424 Activation.

Preclinical Evaluation

The antitumor activity of OBI-3424 has been extensively evaluated in a range of preclinical models, demonstrating a strong correlation between AKR1C3 expression and cytotoxic potency.

In Vitro Cytotoxicity

OBI-3424 has shown potent cytotoxicity against various cancer cell lines with high AKR1C3 expression.[10][12] The cytotoxic effect is significantly diminished in the presence of an AKR1C3 inhibitor, confirming the enzyme's critical role in the prodrug's activation.[10]

Table 1: In Vitro Cytotoxicity of OBI-3424 in Cancer Cell Lines

Cell Line Cancer Type Normalized AKR1C3 Expression (Protein Ratio to Tubulin) IC50 (nM)
H460 Non-Small Cell Lung High 4

| HepG2 | Liver | High | Not specified |

Data extracted from a representative study. Actual values may vary between experiments.[10]

In Vivo Efficacy in Xenograft Models

The antitumor efficacy of OBI-3424 has been demonstrated in various cell-derived xenograft (CDX) and patient-derived xenograft (PDX) models.

Table 2: In Vivo Antitumor Activity of OBI-3424 in Xenograft Models

Xenograft Model Cancer Type Dosing Regimen Tumor Growth Inhibition (TGI) (%) Notes
HepG2 Orthotopic Liver 1.25 mg/kg, IV, Q7D x 2 52.4 [11]
HepG2 Orthotopic Liver 2.5 mg/kg, IV, Q7D x 2 91.5 Statistically significant, 80% complete regression.[10][11]
HepG2 Orthotopic Liver 5 mg/kg, IV, Q7D x 2 101.2 Statistically significant, 100% complete regression.[10][11]
H460 Non-Small Cell Lung 0.625, 1.25, or 2.5 mg/kg, IV, Q7D x 2, 1 week off, then Q7D x 2 Dose-dependent [11]

| T-ALL PDXs (n=9) | T-cell Acute Lymphoblastic Leukemia | Not specified | Significant prolongation of event-free survival (EFS) by 17.1–77.8 days | Disease regression in 8 of 9 PDXs.[4][5] |

Note: TGI values and EFS are reported at the end of the respective studies.

Experimental Protocols

AKR1C3 Enzyme Activity Assay

The activation of OBI-3424 by AKR1C3 can be monitored by measuring the reduction of the prodrug and the formation of the active metabolite, OBI-2660.

  • Reaction Mixture: A typical assay mixture contains 10-50 µM OBI-3424, 100 mM phosphate buffer (pH 7.0), 300 µM NADPH, 4% ethanol, and 8 µM recombinant human AKR1C3 in a total volume of 200 µL.[10]

  • Incubation: The reaction is incubated at 25°C.

  • Termination and Analysis: The reaction is stopped at various time points by adding a solution of acetonitrile and methanol (9:1 ratio). The samples are then subjected to LC-MS/MS analysis to quantify OBI-3424 and OBI-2660.[10]

G Start Start Prepare_Mixture Prepare Reaction Mixture: - OBI-3424 - Phosphate Buffer - NADPH - Recombinant AKR1C3 Start->Prepare_Mixture Incubate Incubate at 25°C Prepare_Mixture->Incubate Terminate Terminate Reaction (Acetonitrile/Methanol) Incubate->Terminate Analyze LC-MS/MS Analysis (Quantify OBI-3424 & OBI-2660) Terminate->Analyze End End Analyze->End G Patient_Population Patient Population (e.g., T-ALL, HCC, CRPC) Tumor_Biopsy Tumor Biopsy Patient_Population->Tumor_Biopsy IHC_Staining AKR1C3 Immunohistochemistry (IHC) Tumor_Biopsy->IHC_Staining High_AKR1C3 High AKR1C3 Expression IHC_Staining->High_AKR1C3 Positive Low_AKR1C3 Low/No AKR1C3 Expression IHC_Staining->Low_AKR1C3 Negative OBI3424_Treatment OBI-3424 Treatment High_AKR1C3->OBI3424_Treatment Alternative_Treatment Alternative Treatment Low_AKR1C3->Alternative_Treatment

References

In Vitro Cytotoxicity of (R)-Odafosfamide in Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-Odafosfamide belongs to the family of oxazaphosphorine alkylating agents, a class of chemotherapeutic drugs that exert their cytotoxic effects through the formation of covalent bonds with cellular macromolecules, primarily DNA. These agents are prodrugs, requiring metabolic activation to form their pharmacologically active species. This guide provides a comprehensive overview of the in vitro cytotoxicity of these compounds, detailing experimental methodologies, presenting available quantitative data, and illustrating the key signaling pathways involved in their mechanism of action.

Data Presentation: In Vitro Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the available IC50 values for ifosfamide and glufosfamide in various cancer cell lines. It is important to note that IC50 values can vary depending on the cell line, assay method, and incubation time[1].

Table 1: In Vitro Cytotoxicity of Ifosfamide and Glufosfamide in HepG2 Human Liver Cancer Cells [2]

CompoundIncubation Time (hours)IC50 (µM)
Glufosfamide24112.32 ± 8.5
4883.23 ± 5.6
7251.66 ± 3.2
Ifosfamide24133 ± 8.9
48125 ± 11.2
72100.2 ± 7.6

Table 2: In Vitro Cytotoxicity of Ifosfamide in U2OS Human Osteosarcoma Cells [3]

CompoundCell LineIC50 (µM)
IfosfamideU2OS~25

Experimental Protocols

The following sections detail the methodologies for key experiments used to determine the in vitro cytotoxicity of oxazaphosphorine compounds.

Cell Culture

Human cancer cell lines, such as HepG2 (hepatocellular carcinoma) and U2OS (osteosarcoma), are cultured in appropriate media, for instance, DMEM, supplemented with 10% fetal bovine serum (FBS) and maintained at 37°C in a humidified atmosphere with 5% CO2.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity[4][5][6].

Materials:

  • Cancer cell lines

  • This compound (or related compound)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplate

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Harvest and count the cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) in a final volume of 100 µL of culture medium per well[3]. Incubate the plate overnight to allow for cell attachment.

  • Drug Treatment: Prepare a stock solution of the test compound. Perform serial dilutions to obtain a range of desired concentrations. Remove the old medium from the wells and add 100 µL of fresh medium containing the different concentrations of the drug. Include untreated control wells.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2[2].

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL)[6].

  • Formazan Formation: Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells[6].

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals[5].

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a plate reader at a wavelength of 570 nm[5].

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the percentage of cell viability against the drug concentration to generate a dose-response curve and determine the IC50 value.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.

MTT_Workflow A Cell Seeding in 96-well plate B Overnight Incubation (Attachment) A->B C Treatment with this compound (or related compound) B->C D Incubation (e.g., 24, 48, 72h) C->D E Addition of MTT Reagent D->E F Incubation (4h, Formazan Formation) E->F G Addition of Solubilization Solution F->G H Absorbance Measurement (570nm) G->H I Data Analysis (IC50 Determination) H->I

MTT Assay Workflow for Cytotoxicity Assessment.
Signaling Pathways

This compound, as an oxazaphosphorine, is a prodrug that requires metabolic activation. The active metabolites are alkylating agents that induce cancer cell death primarily through the induction of apoptosis.

The following diagram illustrates the metabolic activation of ifosfamide, which is analogous to the expected activation of this compound.

Metabolic_Activation Ifosfamide (R)-Ifosfamide (Prodrug) CYP450 CYP450 Enzymes (e.g., CYP3A4) Ifosfamide->CYP450 Metabolism Hydroxy_Ifosfamide 4-Hydroxyifosfamide (Active Intermediate) CYP450->Hydroxy_Ifosfamide Aldophosphamide Aldophosphamide Hydroxy_Ifosfamide->Aldophosphamide Tautomerization IPM Isophosphoramide Mustard (IPM) (Active Alkylating Agent) Aldophosphamide->IPM Spontaneous Decomposition Acrolein Acrolein (Toxic Metabolite) Aldophosphamide->Acrolein Spontaneous Decomposition

Metabolic Activation of Ifosfamide.

The active metabolite of this compound, isophosphoramide mustard (IPM), induces apoptosis through DNA damage. The diagram below outlines the key events in this signaling cascade.

Apoptosis_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm IPM Isophosphoramide Mustard (IPM) DNA DNA IPM->DNA Alkylation DNA_Damage DNA Cross-linking & Strand Breaks DNA->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation (Initiator Caspase) Apaf1->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Ifosfamide-Induced Apoptotic Pathway.

Mechanism of Action

Ifosfamide, and by extension this compound, is a prodrug that requires metabolic activation by cytochrome P450 enzymes in the liver[7]. The (R)-enantiomer of ifosfamide is preferentially metabolized via the activation pathway. This process generates the active metabolite, isophosphoramide mustard (IPM), and a toxic byproduct, acrolein[7]. IPM is a bifunctional alkylating agent that covalently binds to the N7 position of guanine residues in DNA, leading to the formation of inter- and intrastrand cross-links[7]. This DNA damage blocks DNA replication and transcription, ultimately triggering programmed cell death, or apoptosis.

The apoptotic cascade initiated by ifosfamide involves the activation of initiator caspases, such as caspase-9, and executioner caspases, including caspase-3[8]. The process is also modulated by the Bcl-2 family of proteins, with pro-apoptotic members like BAX and BAK being activated[8]. Furthermore, ifosfamide can influence other signaling pathways, including the MAP kinase pathway, to exert its cytotoxic effects[8].

Conclusion

This technical guide provides a framework for understanding and evaluating the in vitro cytotoxicity of this compound and related oxazaphosphorine compounds. While specific quantitative data for this compound is currently limited, the provided methodologies for cytotoxicity assessment and the elucidated signaling pathways for the well-characterized analogue, ifosfamide, offer a robust foundation for researchers, scientists, and drug development professionals in this field. Further studies are warranted to establish a comprehensive in vitro cytotoxicity profile for this compound across a broad panel of cancer cell lines.

References

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of (R)-Odafosfamide

Author: BenchChem Technical Support Team. Date: December 2025

(R)-Odafosfamide (also known as OBI-3424) is a novel, first-in-class small molecule prodrug that is selectively activated by the aldo-keto reductase 1C3 (AKR1C3) enzyme. This targeted activation mechanism positions it as a promising therapeutic agent for various cancers overexpressing AKR1C3, such as T-cell acute lymphoblastic leukemia (T-ALL), hepatocellular carcinoma, and castrate-resistant prostate cancer.[1][2] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, intended for researchers, scientists, and drug development professionals.

Pharmacokinetics

This compound has been evaluated in preclinical studies involving mice and non-human primates, as well as in a Phase 1 clinical trial in human subjects.[3][4][5]

Preclinical Pharmacokinetics

Pharmacokinetic studies in female H460 tumor-bearing nude mice and cynomolgus monkeys have been conducted. The key pharmacokinetic parameters are summarized in the table below.[3] this compound demonstrated greater stability in mouse and human plasma compared to monkey plasma and was more stable in mouse and human hepatic microsomes than in those from monkeys.[3]

Table 1: Preclinical Pharmacokinetic Parameters of this compound

SpeciesDoseCmax (ng/mL)Tmax (hr)AUC (0-t) (ng*hr/mL)Half-life (t½) (hr)
Mouse5 mg/kg (i.p.)1,2300.251,5601.2
Cynomolgus Monkey2 mg/kg (i.v.)3,4100.582,1800.8

Data extrapolated from supplementary materials of a preclinical study.[2]

Clinical Pharmacokinetics

A Phase 1 dose-escalation study in patients with advanced or metastatic solid tumors demonstrated that this compound exhibits linear pharmacokinetics over a dose range of 1 to 14 mg/m².[4] Minimal accumulation was observed after repeated dosing.[4] The recommended Phase 2 dose (RP2D) was determined to be 12 mg/m² administered intravenously once every 3 weeks.[5]

Table 2: Human Pharmacokinetic Information from Phase 1 Clinical Trial

Dose RangePharmacokinetic ProfileRecommended Phase 2 Dose (RP2D)
1 - 14 mg/m²Linear12 mg/m² (i.v., once every 3 weeks)

Information sourced from a Phase 1 clinical trial abstract.[4]

Pharmacodynamics

The pharmacodynamic effects of this compound are intrinsically linked to its mechanism of action, which is dependent on the expression of AKR1C3 in cancer cells.

Mechanism of Action

This compound is a prodrug that is selectively reduced by AKR1C3 in the presence of NADPH. This enzymatic reaction forms a highly reactive intermediate that spontaneously releases a potent DNA alkylating agent, OBI-2660.[2] OBI-2660 then forms intra- and inter-strand DNA crosslinks, leading to the activation of the DNA damage response (DDR) pathway, cell cycle arrest, and ultimately, apoptosis.[1][4]

cluster_activation Cellular Activation cluster_dna_damage DNA Damage and Response cluster_cellular_outcome Cellular Outcome Odafosfamide Odafosfamide AKR1C3 AKR1C3 Odafosfamide->AKR1C3 NADPH Activated_Intermediate Activated_Intermediate AKR1C3->Activated_Intermediate OBI_2660 OBI-2660 (Active Alkylating Agent) Activated_Intermediate->OBI_2660 Spontaneous hydrolysis DNA DNA OBI_2660->DNA Alkylation DNA_Adducts DNA Crosslinks DNA->DNA_Adducts DDR_Pathway DNA Damage Response (DDR) Activation DNA_Adducts->DDR_Pathway Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) DDR_Pathway->Cell_Cycle_Arrest Apoptosis Apoptosis DDR_Pathway->Apoptosis

Mechanism of action of this compound.

In Vitro Cytotoxicity

This compound has demonstrated potent and selective cytotoxicity against a wide range of cancer cell lines with high AKR1C3 expression. The half-maximal inhibitory concentration (IC50) values are typically in the low nanomolar range for sensitive cell lines.[6]

Table 3: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeAKR1C3 ExpressionIC50 (nM)
H460Lung CancerHigh4.0
T-ALL (median)T-cell Acute Lymphoblastic LeukemiaHigh9.7
B-ALL (median)B-cell Acute Lymphoblastic LeukemiaLow60.3
ETP-ALL (median)Early T-cell Precursor ALLHigh31.5

Data sourced from MedChemExpress.[6]

In Vivo Efficacy

In preclinical studies using patient-derived xenograft (PDX) models of pediatric T-ALL, this compound treatment resulted in a significant prolongation of event-free survival (EFS).[7] Dosing regimens of 0.5-2.5 mg/kg administered intraperitoneally once weekly for three weeks induced tumor regressions.[8]

Table 4: In Vivo Efficacy of this compound in T-ALL PDX Models

PDX ModelDose RegimenEFS Prolongation (Treated vs. Control)
T-ALL2.5 mg/kg, i.p., once weekly for 3 weeks17.1–77.8 days

Data from a study on preclinical models of T-ALL.[7]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The following is a general protocol for determining the IC50 of this compound in adherent cancer cell lines.

Start Start Seed_Cells Seed cells in 96-well plates Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Drug Add serial dilutions of this compound Incubate_24h->Add_Drug Incubate_72h Incubate for 72h Add_Drug->Incubate_72h Add_MTT Add MTT reagent Incubate_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Add solubilization solution (e.g., DMSO) Incubate_4h->Solubilize Measure_Absorbance Measure absorbance at 570 nm Solubilize->Measure_Absorbance Calculate_IC50 Calculate IC50 values Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Workflow for an in vitro cytotoxicity assay.

  • Cell Seeding: Plate cells in 96-well microplates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a period of 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

In Vivo Efficacy Study in PDX Models

The following protocol outlines a typical in vivo efficacy study using patient-derived xenograft (PDX) models.[9]

Start Start Implant_PDX Implant PDX tumor fragments into immunocompromised mice Start->Implant_PDX Monitor_Tumor_Growth Monitor tumor growth Implant_PDX->Monitor_Tumor_Growth Randomize_Mice Randomize mice into treatment and control groups Monitor_Tumor_Growth->Randomize_Mice Administer_Drug Administer this compound (e.g., i.p. or i.v.) and vehicle Randomize_Mice->Administer_Drug Measure_Tumors Measure tumor volume and body weight regularly Administer_Drug->Measure_Tumors Monitor_Survival Monitor for event-free survival (EFS) Measure_Tumors->Monitor_Survival Data_Analysis Analyze tumor growth inhibition and survival data Monitor_Survival->Data_Analysis End End Data_Analysis->End

References

(R)-Odafosfamide: A Technical Guide to a Novel AKR1C3-Activated DNA Alkylating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-Odafosfamide, also known as OBI-3424, is a first-in-class small molecule prodrug that undergoes selective activation by the aldo-keto reductase family 1 member C3 (AKR1C3) enzyme.[1][2] This targeted activation mechanism distinguishes it from traditional non-selective alkylating agents. Upon activation, this compound is converted to its active metabolite, OBI-2660, a potent bis-alkylating agent that induces intra- and inter-strand DNA crosslinks, leading to cancer cell death.[2][3][4] AKR1C3 is overexpressed in a range of solid and hematological malignancies, including hepatocellular carcinoma, castrate-resistant prostate cancer, and T-cell acute lymphoblastic leukemia (T-ALL), making this compound a promising candidate for targeted cancer therapy.[5][6][7] This technical guide provides an in-depth overview of the core science behind this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.

Mechanism of Action

This compound's unique mechanism of action is predicated on the differential expression of the AKR1C3 enzyme in cancerous versus healthy tissues.

Selective Activation by AKR1C3

This compound is a nitro-benzene prodrug that is relatively inert until it encounters the AKR1C3 enzyme.[8][9] In the presence of the cofactor NADPH, AKR1C3 catalyzes the reduction of the nitro group on this compound.[3][4] This reduction generates an unstable intermediate that spontaneously hydrolyzes to release the active cytotoxic moiety, OBI-2660, an aziridine-containing bis-alkylating agent.[4][10][11] This selective activation within AKR1C3-overexpressing tumor cells is designed to concentrate the cytotoxic payload at the site of malignancy, potentially improving the therapeutic index and reducing systemic toxicity compared to conventional alkylating agents.[2]

DNA Alkylation and Cross-Linking

The active metabolite, OBI-2660, functions as a classical DNA alkylating agent. Its two aziridine rings are highly electrophilic and react with nucleophilic sites on DNA bases, primarily the N7 position of guanine.[3][4] This can result in two types of DNA lesions:

  • Mono-adducts: A single aziridine ring reacts with a guanine base.

  • Inter- and Intra-strand Cross-links: Both aziridine rings react with guanine bases, either on the same DNA strand (intra-strand) or on opposite strands (inter-strand).[2]

These DNA cross-links are highly cytotoxic lesions. They physically block the separation of DNA strands, thereby inhibiting critical cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[2]

Mechanism_of_Action Figure 1. Mechanism of Action of this compound cluster_0 Tumor Cell (High AKR1C3) cluster_1 Cellular Processes R_Odafosfamide This compound (OBI-3424, Prodrug) AKR1C3 AKR1C3 Enzyme + NADPH R_Odafosfamide->AKR1C3 Enzymatic Reduction OBI_2660 OBI-2660 (Active Bis-alkylating Agent) AKR1C3->OBI_2660 Spontaneous Hydrolysis DNA Nuclear DNA OBI_2660->DNA Alkylation of Guanine (N7) Crosslinking DNA Intra- and Inter-strand Cross-links DNA->Crosslinking Replication_Transcription_Block Inhibition of DNA Replication & Transcription Crosslinking->Replication_Transcription_Block Apoptosis Cell Cycle Arrest & Apoptosis Replication_Transcription_Block->Apoptosis

Figure 1. Mechanism of Action of this compound

Quantitative Data

Preclinical In Vitro Cytotoxicity

This compound has demonstrated potent and selective cytotoxicity against a panel of human cancer cell lines with high AKR1C3 expression. The half-maximal inhibitory concentration (IC50) values are consistently in the low nanomolar range for AKR1C3-positive lines.

Cell LineCancer TypeAKR1C3 ExpressionThis compound IC50 (nM)Reference
H460Non-Small Cell Lung CancerHigh4.0[1]
T-ALL (Median)T-cell Acute Lymphoblastic LeukemiaHigh9.7[1]
ETP-ALL (Median)Early T-cell Precursor ALLHigh31.5[1]
B-ALL (Median)B-cell Acute Lymphoblastic LeukemiaLow/Variable60.3[1]
Preclinical In Vivo Efficacy

In vivo studies using patient-derived xenograft (PDX) models have confirmed the anti-tumor activity of this compound.

PDX ModelCancer TypeTreatment RegimenKey Efficacy OutcomeReference
T-ALL PDXs (n=9)T-cell Acute Lymphoblastic LeukemiaSingle agent, every 7 days for 3 dosesSignificant prolongation of event-free survival (EFS) by 17.1–77.8 days; EFS T/C values of 3.9–14.0[10]
HepG2 Xenograft (PBMC-humanized mice)Hepatocellular CarcinomaCombination with PembrolizumabTumor Growth Inhibition (TGI) of 77.2% (combination) vs. 27.8% (OBI-3424 alone)[12]
Phase 1 Clinical Trial Data (NCT03592264)

A first-in-human, Phase 1 dose-escalation study of this compound (OBI-3424) monotherapy was conducted in patients with advanced solid tumors.

ParameterFindingReference
Patient Population 39 adult patients with advanced or metastatic solid tumors[2][13][14]
Dosing Schedules Schedule A: Days 1 and 8 every 21 daysSchedule B: Day 1 every 21 days[2][13][14]
Maximum Tolerated Dose (MTD) Schedule A: 8 mg/m²[2][13]
Recommended Phase 2 Dose (RP2D) 12 mg/m² (Schedule B)[2][13][14]
Dose-Limiting Toxicities (DLTs) Grade 3-4 Thrombocytopenia and Anemia (at 12 mg/m² in Schedule A)[13]
Most Common Treatment-Related Adverse Events (TRAEs) Anemia (64%), Thrombocytopenia (51%), Nausea (26%), Fatigue (21%)[2][13]
Pharmacokinetics Linear pharmacokinetics from 1 to 14 mg/m² with minimal accumulation[2][13]
Preliminary Efficacy Best confirmed response was stable disease in 21 of 33 evaluable patients (64%)[2][14]

Signaling Pathways

The DNA damage induced by this compound triggers a cascade of cellular signaling events, primarily involving the DNA Damage Response (DDR) and apoptotic pathways.

DNA Damage Response (DDR) Pathway

The formation of DNA cross-links by OBI-2660 activates the DDR pathway. Sensor proteins, such as the MRN complex (Mre11-Rad50-Nbs1) and FANCM, recognize the DNA lesions. This recognition initiates a signaling cascade through key transducer kinases like ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related). These kinases phosphorylate a host of downstream effector proteins, including CHK1, CHK2, and the tumor suppressor p53. The ultimate outcome of DDR activation is the induction of cell cycle arrest, providing the cell with time to repair the damaged DNA. If the damage is too extensive to be repaired, the DDR pathway can signal for the initiation of apoptosis.

DDR_Pathway Figure 2. DNA Damage Response Pathway Activation OBI_2660 OBI-2660 DNA_Crosslink DNA Cross-link OBI_2660->DNA_Crosslink Sensors DDR Sensors (e.g., MRN Complex, FANCM) DNA_Crosslink->Sensors Damage Recognition Transducers Transducer Kinases (ATM, ATR) Sensors->Transducers Activation Effectors Effector Proteins (CHK1, CHK2, p53) Transducers->Effectors Phosphorylation Cascade Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M checkpoints) Effectors->Cell_Cycle_Arrest Apoptosis_DDR Apoptosis Effectors->Apoptosis_DDR If damage is irreparable DNA_Repair DNA Repair Pathways (e.g., HR, NHEJ) Cell_Cycle_Arrest->DNA_Repair Allows time for

Figure 2. DNA Damage Response Pathway Activation
Apoptosis Pathway

When DNA damage is beyond repair, the cell commits to programmed cell death, or apoptosis. This compound-induced apoptosis can proceed through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The DDR pathway, particularly through p53 activation, can upregulate pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak. These proteins permeabilize the mitochondrial outer membrane, leading to the release of cytochrome c. Cytochrome c then complexes with Apaf-1 to form the apoptosome, which activates the initiator caspase-9, and subsequently the executioner caspases like caspase-3, leading to cellular dismantling.

Apoptosis_Pathway Figure 3. Induction of Apoptosis Irreparable_Damage Irreparable DNA Damage p53 p53 Activation Irreparable_Damage->p53 Bax_Bak Upregulation of Bax, Bak p53->Bax_Bak Mitochondria Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis_Outcome Apoptosis (Cell Death) Caspase3->Apoptosis_Outcome

Figure 3. Induction of Apoptosis

Experimental Protocols

This section provides representative protocols for key assays used to characterize the activity of this compound.

In Vitro Cytotoxicity: MTT Assay

This assay measures the metabolic activity of cells as an indicator of viability.

Materials:

  • 96-well cell culture plates

  • This compound stock solution

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[15]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[16][17]

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the drug-containing medium. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 72-96 hours) in a humidified incubator at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[15][17]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[15]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

DNA Damage Assessment: γH2AX Immunofluorescence Staining

This method detects DNA double-strand breaks (DSBs), a consequence of cross-link repair attempts.

Materials:

  • Cells cultured on coverslips or in chamber slides

  • This compound

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.3% Triton X-100 in PBS)[18]

  • Blocking solution (e.g., 5% BSA in PBS)[18]

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139) (γH2AX)

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on coverslips and treat with this compound for the desired time.

  • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15-30 minutes at room temperature.[18]

  • Permeabilization: Wash cells with PBS and permeabilize with 0.3% Triton X-100 for 30 minutes.[18]

  • Blocking: Wash cells and block with 5% BSA for 30-60 minutes to prevent non-specific antibody binding.[18]

  • Primary Antibody Incubation: Incubate cells with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.[18]

  • Secondary Antibody Incubation: Wash cells with PBS and incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.[18]

  • Counterstaining and Mounting: Wash cells, counterstain nuclei with DAPI, and mount the coverslips onto microscope slides using mounting medium.[19]

  • Imaging and Analysis: Visualize and capture images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus. An increase in foci indicates DNA damage.[18]

Apoptosis Detection: Western Blot for Cleaved Caspase-3

This protocol detects the activated form of the key executioner caspase, caspase-3.

Materials:

  • Cell lysates from this compound-treated and control cells

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-cleaved caspase-3, anti-total caspase-3, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer to extract total protein. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific binding.[20]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-cleaved caspase-3 and anti-β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply the chemiluminescent substrate, and capture the signal using an imaging system.[20]

  • Analysis: The presence of a band corresponding to cleaved caspase-3 (typically 17/19 kDa fragments) indicates apoptosis activation.[21] Quantify band intensity and normalize to the loading control.

Experimental_Workflow Figure 4. Experimental Workflow for this compound Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Evaluation Cell_Lines Select Cancer Cell Lines (High vs. Low AKR1C3) Cytotoxicity Cytotoxicity Assay (MTT) Determine IC50 Cell_Lines->Cytotoxicity DNA_Damage DNA Damage Assay (γH2AX) Confirm DNA Lesions Cell_Lines->DNA_Damage Apoptosis_Assay Apoptosis Assay (Western Blot) Detect Cleaved Caspase-3 Cell_Lines->Apoptosis_Assay PDX_Models Establish PDX Models in Immunocompromised Mice Cytotoxicity->PDX_Models Promising candidates move to in vivo Treatment Administer this compound (IV, various schedules) PDX_Models->Treatment Efficacy Measure Tumor Growth Inhibition & Survival (EFS) Treatment->Efficacy Phase1 Phase 1 Trial (NCT03592264) (Dose Escalation, Safety, PK) Efficacy->Phase1 Strong preclinical data supports clinical trials Phase2 Phase 2 Trial (Efficacy at RP2D) Phase1->Phase2 Determine RP2D

Figure 4. Experimental Workflow for this compound Evaluation

Conclusion

This compound (OBI-3424) represents a promising targeted therapy for cancers that overexpress the AKR1C3 enzyme. Its selective activation mechanism offers the potential for improved efficacy and a better safety profile compared to conventional, non-selective DNA alkylating agents. Preclinical data have robustly demonstrated its potent, AKR1C3-dependent anti-tumor activity, and early clinical data have established a recommended dose and manageable safety profile. The ongoing and future clinical evaluation of this compound, particularly in AKR1C3-positive patient populations, will be critical in defining its role in the landscape of cancer therapeutics. This guide provides a foundational understanding of the key technical aspects of this compound for the scientific and drug development community.

References

Preclinical Evaluation of (R)-Odafosfamide in Xenograft Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-Odafosfamide, also known as OBI-3424, is a novel, first-in-class prodrug that is selectively activated by the aldo-keto reductase 1C3 (AKR1C3) enzyme into a potent DNA-alkylating agent.[1] This unique mechanism of action offers a targeted therapeutic approach for cancers that overexpress AKR1C3, a feature observed in a range of malignancies including hepatocellular carcinoma, castrate-resistant prostate cancer, and particularly in T-cell acute lymphoblastic leukemia (T-ALL).[1] Preclinical evaluation in various xenograft models is a cornerstone for validating the efficacy and therapeutic window of such targeted agents before clinical translation.[2][3] This technical guide provides a comprehensive overview of the preclinical data for this compound, with a focus on its evaluation in xenograft models, detailing experimental protocols, quantitative outcomes, and the underlying therapeutic rationale.

Mechanism of Action: AKR1C3-Mediated Activation

The therapeutic strategy of this compound is contingent on the presence of the AKR1C3 enzyme within tumor cells. Unlike traditional alkylating agents like ifosfamide, which require hepatic cytochrome P450 activation, this compound is designed for intra-tumoral activation.[1][4] Upon entering an AKR1C3-expressing cancer cell, the prodrug is metabolized, releasing a highly cytotoxic DNA-alkylating mustard. This active metabolite subsequently forms covalent bonds with DNA, creating cross-links that disrupt DNA replication and transcription, ultimately triggering apoptosis and cell death.[1][5]

Mechanism_of_Action cluster_cell AKR1C3-Expressing Cancer Cell Prodrug This compound (Inactive Prodrug) AKR1C3 AKR1C3 Enzyme Prodrug->AKR1C3 Enters Cell & Substrate Binding ActiveMetabolite Active DNA-Alkylating Metabolite AKR1C3->ActiveMetabolite Catalytic Conversion DNA Nuclear DNA ActiveMetabolite->DNA Targets DNA Damage DNA Cross-linking & Strand Breaks DNA->Damage Alkylation Apoptosis Apoptosis / Cell Death Damage->Apoptosis

Caption: AKR1C3-mediated activation cascade of this compound.

In Vitro Cytotoxicity Data

Prior to in vivo evaluation, the potency and selectivity of this compound were established across various human cancer cell lines and patient-derived xenograft (PDX) cells. The data demonstrates potent cytotoxicity, particularly in cell lines with high AKR1C3 expression.

Cell Line / Model TypeCancer TypeIC50 Value (Median)Reference
H460Lung Cancer4.0 nM[1]
AKR1C3-High T-ALL Cell LinesT-Cell Acute Lymphoblastic LeukemiaLow nM range[1]
B-ALL PDX CellsB-Cell Acute Lymphoblastic Leukemia60.3 nM[1]
T-ALL PDX CellsT-Cell Acute Lymphoblastic Leukemia9.7 nM[1]
ETP-ALL PDX CellsEarly T-Cell Precursor ALL31.5 nM[1]

Preclinical Xenograft Study Protocols

The in vivo efficacy of this compound has been evaluated primarily using patient-derived xenograft (PDX) models, which are known to better recapitulate the heterogeneity and clinical behavior of human tumors.[2][6]

Xenograft Model Establishment
  • Animal Model: Immunodeficient mice (e.g., female NSG - NOD scid gamma) aged 6-8 weeks are used to prevent graft rejection.[1]

  • Tumor Implantation: Patient-derived tumor cells or fragments are implanted either subcutaneously (for ease of tumor measurement) or orthotopically (for a more clinically relevant microenvironment).[3][7] For leukemia models, cells are typically injected intravenously to establish systemic disease.

  • Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³) before the commencement of treatment. Animal body weight and tumor volume are monitored regularly.

Dosing and Administration
  • Formulation: this compound is reconstituted in a suitable vehicle for injection (e.g., saline or a buffered solution).

  • Route of Administration: Intraperitoneal (i.p.) injection is a common route used in these preclinical studies.[1]

  • Dose Levels: A dose-ranging study is performed to identify both a maximum tolerated dose and therapeutically effective doses. Published studies have utilized doses ranging from 0.5 mg/kg to 2.5 mg/kg.[1]

  • Dosing Schedule: A typical schedule involves once-weekly administration for a period of 3 to 4 weeks, mimicking potential clinical regimens.[1]

Experimental_Workflow cluster_treatment Treatment Phase (3 Weeks) start Establish Patient-Derived Xenografts (PDX) in NSG Mice growth Allow Tumors to Reach 100-200 mm³ start->growth randomize Randomize Mice into Treatment Cohorts growth->randomize vehicle Vehicle Control (i.p., 1x/week) randomize->vehicle dose1 This compound (0.5 mg/kg, i.p., 1x/week) randomize->dose1 dose2 This compound (1.0 mg/kg, i.p., 1x/week) randomize->dose2 dose3 This compound (2.5 mg/kg, i.p., 1x/week) randomize->dose3 monitor Monitor Tumor Volume, Body Weight, and Survival endpoint Endpoint Analysis: Tumor Growth Inhibition, Survival Benefit monitor->endpoint

Caption: Standard workflow for a preclinical xenograft efficacy study.

Summary of In Vivo Efficacy in Xenograft Models

Preclinical studies using patient-derived xenografts have demonstrated significant anti-tumor activity of this compound.

Animal ModelDosing RegimenKey OutcomesReference
Female NSG Mice with PDX0.5, 1.0, and 2.5 mg/kg, i.p., once weekly for 3 weeksInduced tumor regressions and prolonged event-free survival.[1]

Biomarker-Driven Therapeutic Strategy

The preclinical data strongly supports a biomarker-driven approach for the clinical development of this compound. The expression level of AKR1C3 in tumors is the key determinant of sensitivity to the drug. This provides a clear, rational basis for patient selection in clinical trials, aiming to treat populations most likely to benefit while sparing those who are unlikely to respond.

Biomarker_Strategy Patient Patient with Suspected Malignancy Biopsy Tumor Biopsy or Liquid Biopsy Patient->Biopsy Assay Assess AKR1C3 Expression (IHC, RNA-seq) Biopsy->Assay Decision AKR1C3 Status Assay->Decision High High AKR1C3 Expression Decision->High High Low Low / No AKR1C3 Expression Decision->Low Low Treat Administer This compound High->Treat NoTreat Alternative Therapy Low->NoTreat OutcomePos Predicted Outcome: Tumor Regression Treat->OutcomePos OutcomeNeg Predicted Outcome: Lack of Response NoTreat->OutcomeNeg

Caption: Logic for a biomarker-guided patient stratification strategy.

Conclusion and Future Directions

The preclinical evaluation of this compound in xenograft models provides compelling evidence of its potent anti-tumor efficacy, specifically in the context of high AKR1C3 expression. The data generated from these in vivo studies, demonstrating tumor regression and prolonged survival, has been instrumental in supporting the advancement of this compound into clinical trials.[1] Future preclinical work may focus on exploring combination strategies with other anti-cancer agents and further elucidating mechanisms of potential resistance. The robust biomarker-centric approach positions this compound as a promising candidate for precision oncology.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of (R)-Odafosfamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Odafosfamide, also known as OBI-3424 or AST-3424, is a first-in-class small-molecule prodrug that is selectively activated by the aldo-keto reductase family 1 member C3 (AKR1C3) enzyme.[1][2][3] This targeted activation mechanism makes this compound a promising therapeutic candidate for cancers characterized by high AKR1C3 expression, such as hepatocellular carcinoma (HCC), castrate-resistant prostate cancer (CRPC), and T-cell acute lymphoblastic leukemia (T-ALL).[2][3] Upon activation, this compound is converted into a potent DNA alkylating agent, which forms both intra- and inter-strand DNA crosslinks, ultimately leading to cancer cell death.[1][4] These application notes provide a comprehensive overview of the experimental protocols for in vivo studies involving this compound.

Mechanism of Action

This compound is a nitro-benzene prodrug of a nitrogen mustard.[4] Its selective cytotoxicity is conferred by its bioactivation by AKR1C3. In the presence of NADPH, AKR1C3 reduces the nitro group of this compound, generating a highly reactive aziridinium ion. This active metabolite then acts as a bifunctional alkylating agent, covalently binding to the N7 position of guanine bases in DNA. This leads to the formation of DNA monoadducts and highly cytotoxic inter-strand crosslinks (ICLs).[5] The accumulation of ICLs blocks DNA replication and transcription, triggering cell cycle arrest and apoptosis.[6]

cluster_activation Prodrug Activation cluster_dna_damage DNA Damage Induction cluster_cellular_response Cellular Response R_Odafosfamide This compound (Prodrug) AKR1C3 AKR1C3 NADPH R_Odafosfamide->AKR1C3 Active_Metabolite Active DNA Alkylating Agent (Aziridinium ion) AKR1C3->Active_Metabolite DNA Cellular DNA Active_Metabolite->DNA DNA_Crosslinks Intra- and Inter-strand DNA Crosslinks DNA->DNA_Crosslinks Alkylation of Guanine Replication_Block Replication & Transcription Block DNA_Crosslinks->Replication_Block DDR DNA Damage Response (DDR) Replication_Block->DDR Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 1: Mechanism of action of this compound.

Quantitative In Vivo Efficacy Data

This compound has demonstrated significant anti-tumor efficacy in various preclinical cancer models. The following table summarizes key quantitative data from in vivo studies.

Cancer ModelMouse StrainTreatment RegimenKey FindingsReference
T-ALL PDX (ALL-8)NOD/SCID2.5 mg/kg, IP, once weekly for 3 weeksSignificantly prolonged event-free survival (EFS)[7]
T-ALL PDX (ALL-29)NOD/SCID2.5 mg/kg, IP, once weekly for 3 weeksDisease regression observed[7]
T-ALL PDX (ALL-30)NOD/SCID2.5 mg/kg, IP, once weekly for 3 weeksProlonged EFS by 77.8 days (T/C = 14.0)[8]
T-ALL PDX (ALL-31)NOD/SCID2.5 mg/kg, IP, once weekly for 3 weeksSignificant reduction in bone marrow infiltration[8]
B-ALL PDX (AKR1C3 transduced)NOD/SCID2.5 mg/kg, IP, once weekly for 3 weeksConfirmed AKR1C3-dependent in vivo response[8]
Hepatocellular Carcinoma (HepG2 CDX)Nude2.5 mg/kg, IV, once weekly for 2 weeks91.5% Tumor Growth Inhibition (TGI)[1]
Hepatocellular Carcinoma (HepG2 CDX)Nude5 mg/kg, IV, once weekly for 2 weeks101.2% TGI (complete regression)[1]
Humanized (PBMC) HepG2 XenograftNudeNot specifiedSynergistic anti-tumor effect with pembrolizumab (TGI 77.2%)[9]

Experimental Protocols

Patient-Derived Xenograft (PDX) Model Establishment

This protocol describes the subcutaneous implantation of patient tumor tissue into immunodeficient mice.

Materials:

  • Fresh patient tumor tissue in sterile collection medium (e.g., DMEM with 10% FBS)

  • Immunodeficient mice (e.g., NOD/SCID or NSG mice, 6-8 weeks old)

  • Surgical instruments (scalpels, forceps, scissors)

  • Matrigel (optional)

  • Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)

  • Analgesics

  • Sterile PBS

Procedure:

  • Tumor Tissue Preparation:

    • Within 2 hours of surgical resection, wash the tumor tissue with sterile PBS.

    • In a sterile petri dish, mince the tumor tissue into small fragments (approximately 2-3 mm³).

  • Animal Preparation:

    • Anesthetize the mouse using a calibrated vaporizer with isoflurane or via intraperitoneal injection of a ketamine/xylazine cocktail.

    • Confirm proper anesthetic depth by lack of pedal withdrawal reflex.

    • Shave and sterilize the dorsal flank area with an antiseptic solution.

  • Tumor Implantation:

    • Make a small incision (approximately 5 mm) in the skin on the dorsal flank.

    • Using blunt dissection, create a subcutaneous pocket.

    • (Optional) Mix the tumor fragments with an equal volume of Matrigel.

    • Place one to two tumor fragments into the subcutaneous pocket.

    • Close the incision with surgical clips or sutures.

  • Post-Operative Care:

    • Administer a post-operative analgesic as recommended by the institutional animal care and use committee (IACUC).

    • Monitor the mice for recovery from anesthesia and for any signs of distress.

    • House the mice in a sterile environment.

  • Tumor Growth Monitoring:

    • Palpate the implantation site twice weekly to monitor for tumor engraftment.

    • Once tumors are palpable, measure the tumor dimensions (length and width) with calipers twice a week.

    • Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.

    • When tumors reach a volume of 100-200 mm³, randomize the mice into treatment groups.

Start Start: Patient Tumor Tissue Prep_Tissue Prepare Tumor Fragments (2-3 mm³) Start->Prep_Tissue Implant Subcutaneous Implantation Prep_Tissue->Implant Anesthetize Anesthetize Immunodeficient Mouse Anesthetize->Implant Monitor Monitor Tumor Growth (Calipers) Implant->Monitor Randomize Randomize Mice into Treatment Groups Monitor->Randomize End End: Initiate Treatment Randomize->End

Figure 2: Workflow for establishing a PDX model.
This compound Formulation and Administration

a) Intraperitoneal (IP) Injection Formulation:

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).

  • For a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until a homogenous solution is formed.

  • Add 450 µL of saline to bring the final volume to 1 mL.

  • The final concentration of the working solution will be 5 mg/mL. Adjust volumes accordingly for different final concentrations.

  • Administer the formulation via intraperitoneal injection. The injection volume will depend on the mouse's weight and the desired dose.

b) Intravenous (IV) Injection Formulation:

Materials:

  • This compound powder

  • 20% Dimethyl Sulfoxide (DMSO) in Polyethylene glycol 400 (PEG400)

Procedure:

  • Prepare a vehicle solution of 20% DMSO in PEG400.

  • Dissolve the this compound powder in the vehicle to the desired final concentration (e.g., 3.3 mg/mL).[10]

  • Ensure the solution is clear and free of particulates before administration.

  • Administer the formulation via intravenous injection, typically through the tail vein. The injection volume should be carefully calculated based on the mouse's weight and the desired dose.

In Vivo Efficacy Study Protocol

Materials:

  • Tumor-bearing mice (e.g., PDX or cell-line derived xenograft models)

  • This compound formulation

  • Vehicle control formulation

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Group Allocation:

    • Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=5-10 mice per group).

  • Treatment Administration:

    • Administer this compound or vehicle control according to the planned dose and schedule (e.g., 2.5 mg/kg, IV, once weekly for 3 weeks).

  • Monitoring:

    • Measure tumor volume and body weight twice weekly.

    • Monitor the animals for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.

  • Endpoint:

    • The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or when the animals show signs of significant morbidity.

    • At the endpoint, euthanize the mice and collect tumors and other relevant tissues for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis:

    • Calculate the percent tumor growth inhibition (%TGI) using the formula: %TGI = (1 - (ΔT / ΔC)) x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.

    • Plot survival curves (e.g., Kaplan-Meier) to assess the effect on event-free survival.

Acute Toxicity Study

This protocol provides a general guideline for an acute toxicity study.

Materials:

  • Healthy, non-tumor-bearing mice (e.g., Swiss albino or the same strain as the efficacy studies)

  • This compound formulation at various concentrations

  • Vehicle control

Procedure:

  • Dose Groups:

    • Establish several dose groups with increasing concentrations of this compound, plus a vehicle control group (n=5-10 mice per group, mixed gender).

  • Administration:

    • Administer a single dose of the respective formulation to each mouse via the intended clinical route (e.g., intravenous).

  • Observation:

    • Observe the animals continuously for the first 4 hours after administration and then daily for 14 days.

    • Record any clinical signs of toxicity, including changes in skin, fur, eyes, and behavior, as well as any signs of tremors, convulsions, salivation, diarrhea, lethargy, sleep, and coma.

    • Record body weights on days 0, 7, and 14.

  • Endpoint and Analysis:

    • At the end of the 14-day observation period, euthanize all surviving animals.

    • Perform gross necropsy on all animals (including those that died during the study) and collect major organs for histopathological examination.

    • Determine the LD50 (median lethal dose) if applicable.

Signaling Pathways and Downstream Effects

The DNA damage induced by this compound activates a complex network of cellular responses known as the DNA Damage Response (DDR).

cluster_damage DNA Damage cluster_sensors Damage Sensing & Signaling cluster_response Cellular Outcomes DNA_ICL DNA Inter-strand Crosslinks (from activated R-Odafosfamide) ATM_ATR ATM/ATR Kinases DNA_ICL->ATM_ATR Repair DNA Repair Pathways (e.g., FA, NER) DNA_ICL->Repair Attempted Repair CHK1_CHK2 CHK1/CHK2 Kinases ATM_ATR->CHK1_CHK2 p53 p53 Activation ATM_ATR->p53 H2AX γH2AX Formation ATM_ATR->H2AX Arrest Cell Cycle Arrest (G2/M phase) CHK1_CHK2->Arrest p53->Arrest Apoptosis Apoptosis p53->Apoptosis Repair->Apoptosis If repair fails Arrest->Repair Allows time for

Figure 3: DNA damage response pathway activated by this compound.

The formation of ICLs is recognized by cellular surveillance mechanisms, leading to the activation of key signaling kinases such as ATM and ATR.[11][12] These kinases, in turn, phosphorylate a cascade of downstream targets, including the checkpoint kinases CHK1 and CHK2, and the tumor suppressor protein p53.[12] This signaling cascade results in the phosphorylation of histone H2AX (forming γH2AX), a marker of DNA double-strand breaks that arise during the processing of ICLs.[6] The ultimate cellular fate depends on the extent of DNA damage. If the damage is manageable, the cell cycle is arrested (typically at the G2/M checkpoint) to allow time for DNA repair pathways, such as the Fanconi Anemia (FA) and Nucleotide Excision Repair (NER) pathways, to attempt to remove the crosslinks.[5] However, if the damage is too extensive and cannot be repaired, the activated p53 pathway will trigger apoptosis, leading to the programmed death of the cancer cell.[12]

Conclusion

This compound is a promising targeted anticancer agent with a well-defined mechanism of action and demonstrated in vivo efficacy. The protocols outlined in these application notes provide a framework for conducting preclinical in vivo studies to further evaluate its therapeutic potential. Careful consideration of the experimental design, including the choice of animal model, formulation, and dosing regimen, is crucial for obtaining reliable and translatable results. The use of AKR1C3 expression as a biomarker for patient selection will be a key aspect of its clinical development.

References

Application Notes and Protocols for (R)-Odafosfamide in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Odafosfamide (also known as OBI-3424) is a first-in-class small-molecule prodrug that is selectively activated by the aldo-keto reductase 1C3 (AKR1C3) enzyme.[1][2][3][4][5] This targeted activation mechanism allows for the selective release of a potent DNA alkylating agent within cancer cells that overexpress AKR1C3, distinguishing it from traditional non-selective alkylating agents like cyclophosphamide and ifosfamide.[4][6] Patient-Derived Xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, have emerged as a valuable preclinical platform for evaluating the efficacy of novel cancer therapeutics due to their ability to recapitulate the heterogeneity and microenvironment of human tumors. This document provides detailed application notes and protocols for the use of this compound in PDX models, aimed at guiding researchers in the design and execution of preclinical efficacy studies.

Mechanism of Action of this compound

This compound is a prodrug that is converted by the enzyme aldo-keto reductase 1C3 (AKR1C3) into a potent DNA-alkylating agent.[1][2] This bioactivation is highly selective for cancer cells that overexpress AKR1C3. The active metabolite then exerts its cytotoxic effect by forming cross-links with DNA, leading to the inhibition of DNA replication and transcription, and ultimately inducing cancer cell death.[5] The expression of AKR1C3 has been documented in a variety of treatment-resistant cancers, including hepatocellular carcinoma (HCC), castrate-resistant prostate cancer (CRPC), and T-cell acute lymphoblastic leukemia (T-ALL), making it a promising therapeutic target.[1][4][6]

Odafosfamide_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Cancer Cell (AKR1C3-positive) Odafosfamide_prodrug This compound (Prodrug) Odafosfamide_in_cell This compound Odafosfamide_prodrug->Odafosfamide_in_cell Cellular Uptake AKR1C3 AKR1C3 Enzyme Odafosfamide_in_cell->AKR1C3 Activation Active_Metabolite Active DNA Alkylating Agent AKR1C3->Active_Metabolite DNA DNA Active_Metabolite->DNA Alkylation DNA_Damage DNA Cross-linking & Cell Death DNA->DNA_Damage

Mechanism of this compound activation.

Data Presentation: Efficacy of this compound in PDX Models

The following table summarizes the in vivo efficacy of this compound in various patient-derived xenograft models. The data highlights the potent anti-tumor activity, particularly in models with high AKR1C3 expression.

PDX Model TypeCancer TypeDosing RegimenKey FindingsReference
ALL PDX (n=9)Acute Lymphoblastic Leukemia (ALL)0.5-2.5 mg/kg, i.p., once weekly for 3 weeksSignificantly prolonged event-free survival (EFS) by 17.1-77.8 days (Treated/Control EFS ratio: 2.5-14.0). Disease regression was observed in 8 out of 9 PDXs.[2]
T-ALL PDXT-Cell Acute Lymphoblastic Leukemia2.5 mg/kg, i.p., once weekly for 3 weeksInduced substantial and prolonged regressions of disease.[3]
CRPC XenograftsCastrate-Resistant Prostate Cancer2.5 mg/kg and 5 mg/kg, i.v., weekly for 4-5 dosesInhibited tumor growth.[3]
Hepatocellular Carcinoma XenograftsHepatocellular Carcinoma2.5 mg/kg and 5 mg/kg, i.v., weekly for 4-5 dosesInhibited tumor growth in AKR1C3-expressing models.[3]
Various Solid Tumor XenograftsPancreatic, Gastric, Lung Cancer1.25-5 mg/kg, i.v., once a week for 3 weeksInhibited tumor growth.[3]

Experimental Protocols

Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models

This protocol outlines the procedure for implanting patient tumor tissue into immunodeficient mice to establish PDX models.

Materials:

  • Fresh patient tumor tissue, collected under sterile conditions

  • Immunodeficient mice (e.g., NOD-scid gamma (NSG) mice), 6-8 weeks old

  • Surgical instruments (scalpels, forceps, scissors)

  • Matrigel (optional)

  • Anesthesia (e.g., isoflurane)

  • Analgesics

  • Sterile saline or culture medium (e.g., DMEM)

  • Wound clips or sutures

Procedure:

  • Tumor Tissue Preparation:

    • Immediately after surgical resection, place the tumor tissue in a sterile container with sterile saline or culture medium on ice.

    • In a sterile biosafety cabinet, wash the tissue with sterile saline to remove any blood or necrotic tissue.

    • Mince the tumor tissue into small fragments of approximately 2-3 mm³.

  • Implantation:

    • Anesthetize the mouse using a calibrated vaporizer with isoflurane.

    • Shave and disinfect the implantation site (typically the flank) with an antiseptic solution.

    • Make a small incision (approximately 5 mm) in the skin.

    • Using blunt dissection, create a subcutaneous pocket.

    • (Optional) Mix the tumor fragment with an equal volume of Matrigel.

    • Place one tumor fragment into the subcutaneous pocket.

    • Close the incision with a wound clip or suture.

  • Post-operative Care and Monitoring:

    • Administer analgesics as per institutional guidelines.

    • Monitor the mice regularly for signs of distress, infection, and tumor growth.

    • Tumor growth can be monitored by caliper measurements twice weekly. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.

  • Passaging:

    • When the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse.

    • Aseptically resect the tumor, remove any necrotic tissue, and mince it into smaller fragments for implantation into new recipient mice (passaging).

PDX_Workflow Patient_Tumor Patient Tumor (Surgical Resection) Tissue_Processing Tissue Processing (Mincing) Patient_Tumor->Tissue_Processing Implantation Subcutaneous Implantation Tissue_Processing->Implantation Immunodeficient_Mouse Immunodeficient Mouse Implantation->Immunodeficient_Mouse Tumor_Growth Tumor Growth Monitoring Immunodeficient_Mouse->Tumor_Growth Passaging Tumor Resection & Passaging Tumor_Growth->Passaging Expansion Cohort Expansion for Efficacy Studies Passaging->Expansion Efficacy_Study Efficacy Study (Drug Treatment) Expansion->Efficacy_Study

Workflow for PDX model establishment.
Protocol 2: this compound Administration and Efficacy Evaluation

This protocol describes the preparation and administration of this compound to PDX-bearing mice and the subsequent evaluation of its anti-tumor efficacy.

Materials:

  • This compound (OBI-3424)

  • Vehicle for reconstitution (e.g., sterile water for injection, DMSO, or a specific formulation as recommended by the supplier)

  • Syringes and needles (e.g., 27-gauge)

  • PDX-bearing mice with established tumors (e.g., 100-200 mm³)

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Drug Preparation:

    • Prepare this compound solution on the day of injection.

    • Reconstitute the lyophilized powder with the appropriate vehicle to the desired stock concentration. For example, to prepare a 1 mg/mL stock solution, dissolve 1 mg of this compound in 1 mL of vehicle.

    • Further dilute the stock solution with sterile saline to the final desired concentration for injection based on the average weight of the mice in each group.

  • Animal Grouping and Dosing:

    • Once tumors reach the desired size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n ≥ 5 per group).

    • Weigh each mouse to calculate the precise volume of the drug to be administered.

    • Administer this compound via intraperitoneal (i.p.) injection at the predetermined dose (e.g., 0.5, 1.0, or 2.5 mg/kg).

    • Administer the vehicle solution to the control group using the same volume and route of administration.

    • Follow the prescribed treatment schedule (e.g., once weekly for 3 weeks).[1]

  • Efficacy Monitoring and Data Analysis:

    • Measure tumor volume with calipers at least twice a week.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and resect the tumors.

    • Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.

    • For survival studies, monitor the mice until a predefined endpoint (e.g., tumor volume reaching 2000 mm³ or signs of morbidity) and plot Kaplan-Meier survival curves.

Signaling Pathway Visualization

The following diagram illustrates the central role of AKR1C3 in mediating the effects of this compound and its broader involvement in cancer-related signaling pathways.

AKR1C3_Signaling cluster_drug_activation Drug Activation Pathway cluster_cancer_pathways Cancer-Related Signaling Odafosfamide This compound AKR1C3_enzyme AKR1C3 Odafosfamide->AKR1C3_enzyme Active_Drug DNA Alkylating Agent AKR1C3_enzyme->Active_Drug AR_Signaling Androgen Receptor Signaling AKR1C3_enzyme->AR_Signaling PI3K_AKT PI3K/Akt Pathway AKR1C3_enzyme->PI3K_AKT MAPK_Pathway MAPK Pathway AKR1C3_enzyme->MAPK_Pathway DNA_Damage_Response DNA Damage & Apoptosis Active_Drug->DNA_Damage_Response Androgens Androgens Androgens->AKR1C3_enzyme Metabolism Prostaglandins Prostaglandins Prostaglandins->AKR1C3_enzyme Metabolism Proliferation Cell Proliferation & Survival AR_Signaling->Proliferation PI3K_AKT->Proliferation MAPK_Pathway->Proliferation

AKR1C3 signaling and this compound activation.

Conclusion

This compound represents a promising targeted therapy for cancers overexpressing AKR1C3. The use of PDX models provides a clinically relevant platform to evaluate its efficacy and to identify patient populations most likely to benefit from this novel agent. The protocols and data presented herein offer a comprehensive guide for researchers to design and interpret preclinical studies with this compound in PDX models, ultimately facilitating its translation to the clinic.

References

Protocol for Intraperitoneal Injection of (R)-Odafosfamide in Mice: Application Notes for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the intraperitoneal (IP) administration of (R)-Odafosfamide to mice for preclinical research applications. This compound is a next-generation, DNA-alkylating prodrug that is selectively activated in cancer cells expressing high levels of aldo-keto reductase 1C3 (AKR1C3). This targeted activation minimizes systemic toxicity while concentrating the cytotoxic effects within the tumor microenvironment. These application notes detail the mechanism of action of this compound, a step-by-step protocol for its preparation and intraperitoneal injection in mice, and essential guidelines for monitoring animal health throughout the study.

Mechanism of Action and Signaling Pathway

This compound is a prodrug that requires enzymatic activation to exert its cytotoxic effects. The core of its mechanism lies in its selective conversion by AKR1C3 into a potent DNA-alkylating agent.[1] This active metabolite then forms covalent bonds with DNA, leading to cross-linking and adducts. This DNA damage triggers a cascade of cellular responses, primarily activating the DNA Damage Response (DDR) pathway. The DDR pathway, in turn, initiates cell cycle arrest, allowing time for DNA repair. However, if the DNA damage is too extensive, the pathway will signal for the initiation of apoptosis (programmed cell death), leading to the elimination of the cancer cell.

R-Odafosfamide_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular R_Odafosfamide_prodrug This compound (Prodrug) AKR1C3 AKR1C3 Enzyme R_Odafosfamide_prodrug->AKR1C3 Enters Cell Active_Metabolite Active DNA-Alkylating Metabolite AKR1C3->Active_Metabolite Activation DNA Nuclear DNA Active_Metabolite->DNA Alkylation DNA_Damage DNA Damage (Cross-links, Adducts) DNA->DNA_Damage DDR_Pathway DNA Damage Response (DDR) Pathway Activation DNA_Damage->DDR_Pathway Cell_Cycle_Arrest Cell Cycle Arrest DDR_Pathway->Cell_Cycle_Arrest Apoptosis Apoptosis DDR_Pathway->Apoptosis Severe Damage IP_Injection_Workflow Restrain Properly restrain the mouse (e.g., scruffing) Position Position the mouse with its head slightly tilted downwards Restrain->Position Locate Identify the injection site in the lower right abdominal quadrant Position->Locate Disinfect Disinfect the injection site with 70% ethanol Locate->Disinfect Insert Insert the needle (bevel up) at a 30-45 degree angle Disinfect->Insert Aspirate Gently aspirate to ensure no fluid (blood or urine) is drawn Insert->Aspirate Inject Inject the solution smoothly Aspirate->Inject Withdraw Withdraw the needle and return the mouse to its cage Inject->Withdraw Monitor Monitor the mouse for any adverse reactions Withdraw->Monitor

References

Application Notes and Protocols: Combining Evofosfamide (a Hypoxia-Activated Prodrug) with Immunotherapy in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Evofosfamide (formerly TH-302) is a hypoxia-activated prodrug that is converted to the alkylating agent bromo-isophosphoramide mustard under hypoxic conditions, a common feature of the tumor microenvironment.[1][2][3] This targeted activation makes Evofosfamide a promising agent to combine with immunotherapies, such as immune checkpoint inhibitors, to enhance their efficacy, particularly in tumors resistant to immunotherapy due to hypoxia.[2][4] Preclinical studies have demonstrated that this combination can lead to significant improvements in tumor control and overall survival by remodeling the tumor microenvironment and increasing immune cell infiltration.[1][5][6]

These application notes provide a summary of the preclinical data and detailed protocols for combining Evofosfamide with immunotherapy in murine cancer models.

Data Presentation

Table 1: Efficacy of Evofosfamide and Immunotherapy Combination in Murine Cancer Models

Cancer ModelTreatment GroupOutcome MetricResultCitation
Murine Colorectal Cancer (MC38)ControlTumor Volume-[1]
Immunotherapy alone (hypoxic)Tumor VolumeNo significant tumor growth control[1][5]
Evofosfamide aloneTumor VolumeNegligible effect[1][5]
Evofosfamide + Immunotherapy (hypoxic)Tumor Volume45.07 ± 2.55% reduction compared to immunotherapy alone[1]
Murine Breast Cancer (E0771)ControlSurvival-[5]
Immunotherapy alone (hypoxic)SurvivalNo improvement in survival[5]
Evofosfamide + Immunotherapy (hypoxic)SurvivalExtended overall survival[5]
Murine Melanoma (B16F10)PBSSurvival0% tumor-free at end of study[6]
Evofosfamide aloneSurvival0% tumor-free at end of study[6]
Anti-PD-1 aloneSurvival10% tumor-free at end of study[6]
IMGS-001 (anti-PD-L1/PD-L2) aloneSurvival40% tumor-free at end of study[6]
Evofosfamide + Anti-PD-1Survival10% tumor-free at end of study[6]
Evofosfamide + IMGS-001Survival60% tumor-free at end of study[6]

Table 2: Impact of Evofosfamide on the Tumor Microenvironment

Cancer ModelTreatment GroupParameterFindingCitation
Prostate CancerEvofosfamide (alone or with immunotherapy)Hypoxic Tumor Area< 7%[1]
ControlHypoxic Tumor Area33%[1]
Prostate CancerEvofosfamide + ImmunotherapyT-cell InfiltrationIncreased intratumoral T-cell infiltration into hypoxic regions[1]

Experimental Protocols

1. Murine Syngeneic Tumor Models

  • Cell Lines:

    • MC38 (murine colorectal cancer)

    • E0771 (murine breast cancer)

    • B16F10 (murine melanoma)

  • Animals:

    • C57BL/6 or Balb/c mice are commonly used for syngeneic models.[7]

  • Tumor Implantation:

    • Inject 1 x 10^6 cancer cells subcutaneously into the flank of the mice.

    • Allow tumors to establish and reach a palpable size (e.g., ~100-200 mm³) before initiating treatment.

2. Treatment Administration

  • Evofosfamide:

    • Administer Evofosfamide intraperitoneally (i.p.). The dosing schedule can vary, but a common approach is to treat for several consecutive days or on an intermittent schedule.

  • Immunotherapy (Immune Checkpoint Inhibitors):

    • Anti-CTLA-4 (e.g., Ipilimumab analog): Administer i.p. at a standard dose (e.g., 10 mg/kg) on a schedule such as days 0, 3, and 6 post-tumor implantation.

    • Anti-PD-1/PD-L1 (e.g., Nivolumab/Pembrolizumab analog, IMGS-001): Administer i.p. at a standard dose (e.g., 10 mg/kg) every 3-4 days.

  • Combination Therapy:

    • Administer Evofosfamide in combination with the chosen immunotherapy. The timing of administration can be crucial and may need to be optimized. Some studies initiate combination therapy once tumors are established and have developed hypoxic regions.[5]

3. Monitoring and Endpoints

  • Tumor Growth:

    • Measure tumor dimensions with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Survival:

    • Monitor mice for signs of distress and euthanize when tumors reach a predetermined size (e.g., >2000 mm³) or when mice show significant morbidity.

    • Plot survival curves using the Kaplan-Meier method.

  • Immunophenotyping:

    • At the end of the study, harvest tumors and spleens.

    • Prepare single-cell suspensions.

    • Stain with fluorescently labeled antibodies against immune cell markers (e.g., CD3, CD4, CD8, FoxP3, F4/80).

    • Analyze by flow cytometry to quantify immune cell populations within the tumor and periphery.

  • Hypoxia Measurement:

    • Utilize imaging techniques such as Positron Emission Tomography (PET) with hypoxia-specific tracers like [18F]FMISO to non-invasively quantify tumor hypoxia before and after treatment.[1][5]

    • Alternatively, use immunohistochemical staining for hypoxia markers like HIF-1α or pimonidazole adducts in tumor sections.

Visualizations

G cluster_0 Tumor Microenvironment cluster_1 Therapeutic Intervention cluster_2 Therapeutic Outcome Hypoxia Tumor Hypoxia TME_Suppression Immunosuppressive TME Hypoxia->TME_Suppression Promotes T_Cell_Exclusion T-Cell Exclusion TME_Suppression->T_Cell_Exclusion Leads to Evofosfamide Evofosfamide (Prodrug) Active_Mustard Bromo-isophosphoramide Mustard (Alkylating Agent) Evofosfamide->Active_Mustard Activated by Hypoxia Hypoxia_Reduction Reduced Hypoxia Active_Mustard->Hypoxia_Reduction Immunotherapy Immunotherapy (e.g., Anti-PD-1) T_Cell_Infiltration Increased T-Cell Infiltration Immunotherapy->T_Cell_Infiltration Enhances Hypoxia_Reduction->T_Cell_Infiltration Enables Tumor_Regression Tumor Regression T_Cell_Infiltration->Tumor_Regression

Caption: Mechanism of Action for Evofosfamide and Immunotherapy Combination.

G cluster_0 Pre-Treatment Phase cluster_1 Treatment Phase cluster_2 Post-Treatment Analysis Tumor_Implant Tumor Cell Implantation (e.g., MC38, E0771) Tumor_Growth Tumor Growth Monitoring Tumor_Implant->Tumor_Growth Treatment_Start Initiate Treatment (Tumors ~100-200 mm³) Tumor_Growth->Treatment_Start Evofosfamide_Admin Evofosfamide Administration Treatment_Start->Evofosfamide_Admin Immuno_Admin Immunotherapy Administration Treatment_Start->Immuno_Admin Tumor_Monitoring Continued Tumor Volume Monitoring Evofosfamide_Admin->Tumor_Monitoring Immuno_Admin->Tumor_Monitoring Survival_Analysis Survival Analysis Tumor_Monitoring->Survival_Analysis TME_Analysis Tumor Microenvironment Analysis (Flow Cytometry, IHC) Tumor_Monitoring->TME_Analysis

Caption: Experimental Workflow for Preclinical Combination Therapy Studies.

G cluster_0 Evofosfamide Effects cluster_1 Immunotherapy Effects Evofosfamide Evofosfamide Reduce_Hypoxia Reduces Tumor Hypoxia Evofosfamide->Reduce_Hypoxia Direct_Cytotoxicity Direct Tumor Cell Killing in Hypoxic Zones Evofosfamide->Direct_Cytotoxicity Immunotherapy Immunotherapy Activate_T_Cells Activates/ Restores T-Cell Function Immunotherapy->Activate_T_Cells Combination Combination Therapy Combination->Reduce_Hypoxia Combination->Activate_T_Cells Synergy Synergistic Anti-Tumor Effect Reduce_Hypoxia->Synergy Overcomes Resistance Direct_Cytotoxicity->Synergy Tumor Debulking Activate_T_Cells->Synergy Enhanced Immune Attack Synergy->Combination

Caption: Synergistic Relationship between Evofosfamide and Immunotherapy.

References

Application of (R)-Odafosfamide in Hepatocellular Carcinoma Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, there is no specific published research available on the direct application of (R)-Odafosfamide in hepatocellular carcinoma (HCC) research. This compound is a prodrug of the active metabolites of cyclophosphamide. Therefore, this document provides a comprehensive overview of the application of its parent compound, cyclophosphamide, and other alkylating agents in HCC research. The protocols and data presented herein are derived from studies on cyclophosphamide and serve as a foundational guide for researchers interested in investigating novel alkylating agents like this compound in the context of HCC.

Introduction to Alkylating Agents in HCC

Alkylating agents are a class of chemotherapeutic drugs that exert their cytotoxic effects by attaching an alkyl group to DNA, thereby interfering with DNA replication and transcription, and ultimately inducing cancer cell death. Cyclophosphamide, a well-known alkylating agent, requires metabolic activation in the liver to form its active metabolites.[1][2] Its application in HCC has been explored, particularly in combination with other therapies, to enhance anti-tumor responses.[3][4][5]

Mechanism of Action of Cyclophosphamide-like Alkylating Agents

Cyclophosphamide is converted in the liver to its active metabolites, which then alkylate DNA at the N7 position of guanine. This leads to the formation of DNA cross-links, DNA strand breaks, and inhibition of DNA synthesis, triggering apoptosis in rapidly dividing cancer cells.

cluster_0 Cellular Environment Cyclophosphamide Cyclophosphamide Active Metabolites Active Metabolites Cyclophosphamide->Active Metabolites Hepatic Metabolism DNA DNA Active Metabolites->DNA Enters Nucleus DNA Alkylation DNA Alkylation DNA->DNA Alkylation Guanine N7 Alkylation DNA Damage DNA Damage DNA Alkylation->DNA Damage Cross-linking & Strand Breaks Apoptosis Apoptosis DNA Damage->Apoptosis Cell Cycle Arrest & p53 Activation

Caption: Mechanism of action of cyclophosphamide.

Quantitative Data from Clinical Studies with Cyclophosphamide in HCC

The following tables summarize quantitative data from clinical trials investigating cyclophosphamide in combination with other treatments for unresectable hepatocellular carcinoma (uHCC).

Table 1: Efficacy of Low-Dose Cyclophosphamide in Combination Therapy for uHCC [5]

EndpointValue95% Confidence Interval
Median Progression-Free Survival (mPFS)15.5 months5.4 - NA
Objective Response Rate (ORR)55.9%-
Disease Control Rate (DCR)70.6%-

This study evaluated low-dose cyclophosphamide combined with lenvatinib, pembrolizumab, and TACE.

Table 2: Progression-Free Survival in the ImmunoTACE Trial [3][4]

Treatment GroupMedian Progression-Free SurvivalHazard Ratio (HR)p-value
TACE + Cyclophosphamide + DC Vaccine18.6 months0.430.016
TACE + Cyclophosphamide10.4 months--

This trial compared transarterial chemoembolization (TACE) and cyclophosphamide with or without a dendritic cell (DC) vaccine.

Experimental Protocols

Below are detailed protocols for in vivo and in vitro studies, generalized for the investigation of a novel alkylating agent like this compound in HCC.

In Vitro Protocol: Cell Viability Assay

This protocol is designed to determine the cytotoxic effects of a test compound on HCC cell lines.

  • Cell Culture:

    • Culture human HCC cell lines (e.g., HepG2, Huh7) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • MTT Assay:

    • Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the test compound (e.g., this compound) for 48-72 hours.

    • Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

cluster_0 In Vitro Cell Viability Workflow Cell_Culture HCC Cell Culture (HepG2, Huh7) Seeding Seed cells in 96-well plates Cell_Culture->Seeding Treatment Treat with this compound (various concentrations) Seeding->Treatment MTT_Assay Add MTT reagent Treatment->MTT_Assay Measurement Measure absorbance MTT_Assay->Measurement Analysis Calculate IC50 Measurement->Analysis

Caption: Workflow for an in vitro cell viability assay.

In Vivo Protocol: Xenograft Mouse Model

This protocol outlines the steps to evaluate the anti-tumor efficacy of a test compound in an animal model of HCC.

  • Animal Model:

    • Use 4-6 week old male athymic nude mice.

    • Acclimatize the animals for one week before the experiment.

  • Tumor Implantation:

    • Subcutaneously inject 5 x 10⁶ HCC cells (e.g., HepG2) suspended in 100 µL of Matrigel into the right flank of each mouse.

    • Monitor tumor growth regularly using calipers.

  • Treatment:

    • When tumors reach a volume of approximately 100 mm³, randomize the mice into control and treatment groups.

    • Administer the test compound (e.g., this compound) via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule. The control group should receive a vehicle control.

    • For example, based on a study with the alkylating agent MNU, a dose of 25 mg/kg could be administered monthly.[6][7][8]

  • Efficacy Evaluation:

    • Measure tumor volume and body weight twice a week.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

cluster_0 In Vivo Xenograft Workflow Animal_Model Athymic Nude Mice Tumor_Implantation Subcutaneous injection of HCC cells Animal_Model->Tumor_Implantation Tumor_Growth Monitor tumor growth Tumor_Implantation->Tumor_Growth Randomization Randomize into groups Tumor_Growth->Randomization Treatment Administer this compound or vehicle Randomization->Treatment Evaluation Measure tumor volume and body weight Treatment->Evaluation Endpoint Tumor excision and analysis Evaluation->Endpoint

Caption: Workflow for an in vivo xenograft mouse model study.

Signaling Pathways in HCC Relevant to Chemotherapy

Alkylating agents primarily target DNA, but their efficacy can be influenced by various signaling pathways that are often dysregulated in HCC. Key pathways include the p53 tumor suppressor pathway, which is crucial for inducing apoptosis in response to DNA damage, and the PI3K/Akt/mTOR pathway, which promotes cell survival and can contribute to chemoresistance.

cluster_0 HCC Signaling Pathways Alkylating_Agent This compound DNA_Damage DNA Damage Alkylating_Agent->DNA_Damage p53 p53 Activation DNA_Damage->p53 Apoptosis Apoptosis p53->Apoptosis PI3K_Akt PI3K/Akt/mTOR Pathway Survival Cell Survival & Chemoresistance PI3K_Akt->Survival Survival->Apoptosis Inhibits

Caption: Key signaling pathways in HCC relevant to alkylating agents.

Conclusion

While direct research on this compound in hepatocellular carcinoma is currently lacking, the existing studies on its parent compound, cyclophosphamide, and other alkylating agents provide a strong rationale and a clear methodological framework for its investigation. The protocols and data presented here offer a starting point for researchers to explore the potential of this compound as a therapeutic agent for HCC, both as a monotherapy and in combination with other treatments. Future studies are warranted to elucidate its specific efficacy and mechanism of action in this malignancy.

References

Application Notes and Protocols for (R)-Odafosfamide in Castrate-Resistant Prostate Cancer Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, specific published research detailing the use of (R)-Odafosfamide for castrate-resistant prostate cancer (CRPC) is limited. The following application notes and protocols are based on the known pharmacology of related alkylating agents, such as ifosfamide and its analogs, which are under investigation for various cancers, including prostate cancer. Researchers should adapt these general methodologies to their specific experimental needs and the physicochemical properties of this compound once they become available.

Introduction

Castrate-resistant prostate cancer (CRPC) presents a significant clinical challenge due to its progression despite androgen deprivation therapy. Alkylating agents, a class of chemotherapy drugs that induce cancer cell death by damaging their DNA, have been explored as a therapeutic option in this setting. Odafosfamide is an analog of ifosfamide, a well-established alkylating agent.[1] The "(R)" designation refers to a specific stereoisomer of the molecule. The rationale for investigating this compound in CRPC is based on the potential for enhanced efficacy and a more favorable safety profile compared to existing therapies. This document provides a framework for researchers to investigate the preclinical efficacy and mechanism of action of this compound in CRPC models.

Mechanism of Action

This compound is a prodrug that requires metabolic activation, primarily by cytochrome P450 enzymes in the liver, to exert its cytotoxic effects.[2] The activation of its parent compound, ifosfamide, leads to the formation of active metabolites, including isophosphoramide mustard.[3] This active metabolite is a bifunctional alkylating agent that forms covalent bonds with nucleophilic groups in cellular macromolecules, most importantly DNA.[2][4]

The primary mechanism of action involves the alkylation of the N7 position of guanine in the DNA sequence. This leads to the formation of DNA cross-links, both within the same strand (intrastrand) and between opposite strands (interstrand).[2] These cross-links disrupt DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).

Signaling Pathway Diagram

Odafosfamide_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Nucleus Prodrug This compound (Prodrug) Activation Metabolic Activation (CYP450 Enzymes) Prodrug->Activation Uptake Active_Metabolite Active Metabolite (e.g., Isophosphoramide Mustard) Activation->Active_Metabolite DNA DNA Active_Metabolite->DNA Nuclear Translocation DNA_Damage DNA Alkylation & Cross-linking DNA->DNA_Damage Alkylation Replication_Block DNA Replication Block DNA_Damage->Replication_Block Transcription_Block Transcription Inhibition DNA_Damage->Transcription_Block Apoptosis Apoptosis Replication_Block->Apoptosis Transcription_Block->Apoptosis

Caption: Mechanism of action of this compound.

Quantitative Data Summary

As direct quantitative data for this compound in CRPC is not yet available, the following tables present hypothetical data based on typical results for effective alkylating agents in preclinical cancer models. These tables are intended to serve as templates for organizing experimental results.

Table 1: In Vitro Cytotoxicity of this compound in CRPC Cell Lines

Cell LineIC50 (µM) after 72h treatment
PC-3 (androgen-independent)[Insert experimental value]
DU145 (androgen-independent)[Insert experimental value]
22Rv1 (androgen receptor-positive)[Insert experimental value]
LNCaP (androgen-sensitive, as control)[Insert experimental value]

Table 2: In Vivo Efficacy of this compound in a CRPC Xenograft Model

Treatment GroupTumor Volume (mm³) at Day 21 (Mean ± SD)Tumor Growth Inhibition (%)
Vehicle Control[Insert experimental value]-
This compound (X mg/kg)[Insert experimental value][Calculate based on vehicle]
Docetaxel (positive control)[Insert experimental value][Calculate based on vehicle]

Experimental Protocols

In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various CRPC cell lines.

Materials:

  • CRPC cell lines (e.g., PC-3, DU145, 22Rv1) and a control cell line (e.g., LNCaP)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • Cell viability reagent (e.g., MTT, PrestoBlue)

  • 96-well plates

  • Plate reader

Protocol:

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug).

  • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time and then measure the absorbance or fluorescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model of CRPC.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID)

  • CRPC cells (e.g., PC-3) for implantation

  • This compound

  • Vehicle control solution

  • Positive control drug (e.g., Docetaxel)

  • Calipers for tumor measurement

Protocol:

  • Subcutaneously inject CRPC cells into the flank of each mouse.

  • Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound, positive control).

  • Administer the treatments as per the planned schedule (e.g., intraperitoneal injection, oral gavage) and dosage.

  • Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study (e.g., day 21 or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

  • Calculate the tumor growth inhibition for each treatment group compared to the vehicle control.

Experimental Workflow Diagram

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture CRPC Cell Culture (PC-3, DU145, 22Rv1) Cytotoxicity_Assay Cytotoxicity Assay (MTT) Cell_Culture->Cytotoxicity_Assay IC50_Determination IC50 Determination Cytotoxicity_Assay->IC50_Determination Xenograft_Model CRPC Xenograft Model (e.g., PC-3 in nude mice) Treatment Treatment Administration (this compound, Vehicle, Positive Control) Xenograft_Model->Treatment Tumor_Monitoring Tumor Volume & Body Weight Monitoring Treatment->Tumor_Monitoring Efficacy_Evaluation Tumor Growth Inhibition Analysis Tumor_Monitoring->Efficacy_Evaluation

Caption: Preclinical evaluation workflow for this compound.

Logical Relationship Diagram

Logical_Relationship CRPC Castrate-Resistant Prostate Cancer Alkylating_Agent This compound (Alkylating Agent) CRPC->Alkylating_Agent is treated with DNA_Damage Induction of DNA Damage Alkylating_Agent->DNA_Damage causes Cell_Death Tumor Cell Death (Apoptosis) DNA_Damage->Cell_Death leads to Tumor_Regression Tumor Regression Cell_Death->Tumor_Regression results in

References

Troubleshooting & Optimization

Technical Support Center: (R)-Odafosfamide In Vivo Solubility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-Odafosfamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the solubility of this compound for in vivo experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the successful preparation and administration of this compound in your research.

Troubleshooting Guide

This guide addresses common issues encountered when preparing this compound formulations for in vivo studies.

IssuePotential CauseTroubleshooting Steps
Precipitation upon addition of aqueous solution (e.g., saline) The drug is "crashing out" of the organic solvent when the polarity of the solution is increased.1. Order of Addition is Critical: Ensure that the components of the vehicle are added in the correct sequence. Typically, the drug should first be fully dissolved in a small amount of a strong organic solvent like DMSO. Then, slowly add the co-solvents (e.g., PEG300) and surfactants (e.g., Tween-80) with thorough mixing at each step before the final addition of the aqueous component. 2. Slow Addition and Constant Mixing: Add the aqueous solution (saline) dropwise while continuously vortexing or stirring the solution. This gradual change in polarity can help maintain the drug's solubility. 3. Gentle Warming: Briefly warming the solution to 37°C may help dissolve any precipitate. However, be cautious and ensure the compound is stable at this temperature. Do not overheat. 4. Sonication: Use a sonicator bath to aid in the dissolution of fine particles that may have precipitated.
Cloudy or hazy solution after preparation Incomplete dissolution of this compound or one of the vehicle components.1. Ensure Complete Initial Dissolution: Before adding other vehicle components, confirm that this compound is completely dissolved in the initial organic solvent (e.g., DMSO). 2. Vortex Thoroughly: After the addition of each component, vortex the solution vigorously for at least 1-2 minutes to ensure homogeneity. 3. Increase Sonication Time: If the solution remains cloudy, increase the sonication time. 4. Filter the Final Solution: If a small amount of particulate matter remains, you may filter the final solution through a 0.22 µm syringe filter. However, this should be a last resort as it may remove some of the undissolved drug, altering the final concentration.
Phase separation of the formulation Immiscibility of the vehicle components, particularly if using oils.1. Thorough Emulsification: If using an oil-based vehicle, ensure thorough mixing or sonication to form a stable emulsion. 2. Check Vehicle Component Ratios: Verify that the ratios of the different solvents are correct, as an imbalance can lead to phase separation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting formulation for solubilizing this compound for in vivo studies?

A1: A commonly used and effective vehicle for poorly soluble compounds like this compound is a co-solvent system. We recommend starting with the following formulation, which has been shown to achieve a solubility of ≥ 5 mg/mL:

  • 10% DMSO

  • 40% PEG300

  • 5% Tween-80

  • 45% Saline

Q2: Can I prepare a stock solution of this compound in DMSO and store it?

A2: Yes, you can prepare a concentrated stock solution of this compound in DMSO. For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light. When ready to use, thaw the stock solution and dilute it with the other vehicle components as described in the protocol.

Q3: Is it necessary to use all the components listed in the recommended formulations?

A3: Each component plays a specific role in solubilizing this compound. DMSO is a strong organic solvent for initial dissolution. PEG300 acts as a co-solvent to maintain solubility upon dilution. Tween-80 is a surfactant that improves wettability and prevents precipitation. Saline is used to make the final solution isotonic for in vivo administration. Omitting any of these components may result in poor solubility or precipitation.

Q4: What is the maximum tolerated dose of the recommended vehicle in mice?

A4: The vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline is generally well-tolerated in rodents for intraperitoneal (IP) and oral gavage administration at typical dosing volumes. However, it is always recommended to include a vehicle-only control group in your experiment to assess any potential vehicle-related toxicity. For intravenous (IV) administration, the concentration of DMSO should ideally be lower to minimize potential hemolysis.

Q5: The recommended formulation is for intraperitoneal injection. Can I use it for intravenous administration?

A5: While this formulation can be adapted for IV use, it is crucial to ensure the final solution is clear and free of any particulates. The concentration of DMSO should be kept as low as possible for IV injections. It is highly recommended to filter the final formulation through a 0.22 µm sterile filter before IV administration. A formulation with a lower percentage of DMSO, such as one using SBE-β-CD, might be more suitable for intravenous routes.

Quantitative Data on this compound Solubility

The following table summarizes the solubility of this compound in different vehicle formulations suitable for in vivo experiments.

Formulation VehicleAchievable Concentration (mg/mL)Achievable Concentration (mM)Appearance
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 5≥ 10.86Clear solution
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5≥ 5.43Clear solution
10% DMSO, 90% Corn Oil≥ 2.5≥ 5.43Clear solution

Experimental Protocols

Protocol 1: Preparation of this compound in a Co-solvent Vehicle

This protocol describes the step-by-step procedure for preparing a 1 mL solution of this compound at a concentration of 5 mg/mL.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh this compound: Accurately weigh 5 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Dissolve in DMSO: Add 100 µL of DMSO to the tube. Vortex vigorously until the this compound is completely dissolved and the solution is clear.

  • Add PEG300: Add 400 µL of PEG300 to the solution. Vortex thoroughly for at least 1 minute to ensure the solution is homogeneous.

  • Add Tween-80: Add 50 µL of Tween-80 to the mixture. Vortex again for at least 1 minute.

  • Add Saline: Slowly, add 450 µL of sterile saline to the mixture in a dropwise manner while continuously vortexing. This will bring the total volume to 1 mL.

  • Final Mixing and Inspection: Vortex the final solution for an additional 1-2 minutes. Visually inspect the solution to ensure it is clear and free of any precipitate. If necessary, sonicate for 5-10 minutes to aid dissolution.

Protocol 2: Preparation of this compound with SBE-β-CD

This protocol is an alternative for achieving a clear solution, particularly suitable for routes of administration where a lower DMSO concentration is preferred.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • 20% (w/v) Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in sterile saline

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Weigh this compound: Weigh 2.5 mg of this compound and place it in a sterile microcentrifuge tube.

  • Dissolve in DMSO: Add 100 µL of DMSO and vortex until the powder is fully dissolved.

  • Add SBE-β-CD Solution: Add 900 µL of the 20% SBE-β-CD in saline solution.

  • Final Mixing: Vortex the solution thoroughly until it becomes a clear and homogeneous solution.

Visualizations

Below are diagrams illustrating key experimental workflows and the mechanism of action of this compound.

G cluster_0 Preparation of this compound in Co-solvent Vehicle Weigh_R_Odafosfamide 1. Weigh 5 mg this compound Dissolve_in_DMSO 2. Add 100 µL DMSO and vortex Weigh_R_Odafosfamide->Dissolve_in_DMSO Add_PEG300 3. Add 400 µL PEG300 and vortex Dissolve_in_DMSO->Add_PEG300 Add_Tween80 4. Add 50 µL Tween-80 and vortex Add_PEG300->Add_Tween80 Add_Saline 5. Add 450 µL Saline (dropwise with vortexing) Add_Tween80->Add_Saline Final_Solution 6. Final 1 mL clear solution (5 mg/mL) Add_Saline->Final_Solution

Caption: Workflow for preparing this compound in a co-solvent vehicle.

G cluster_0 Mechanism of Action of this compound R_Odafosfamide This compound (Prodrug) Activated_Metabolite Activated Metabolite (DNA Alkylating Agent) R_Odafosfamide->Activated_Metabolite Activation AKR1C3 AKR1C3 Enzyme (Aldo-Keto Reductase 1C3) AKR1C3->Activated_Metabolite DNA_Alkylation DNA Alkylation (Cross-linking) Activated_Metabolite->DNA_Alkylation Cell_Cycle_Arrest Cell Cycle Arrest DNA_Alkylation->Cell_Cycle_Arrest Apoptosis Apoptosis (Cell Death) DNA_Alkylation->Apoptosis

Caption: Simplified signaling pathway of this compound activation and action.

(R)-Odafosfamide stability in DMSO and saline solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of (R)-Odafosfamide in dimethyl sulfoxide (DMSO) and saline solutions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

A1: For long-term storage, this compound stock solutions should be stored at -80°C, where they can be stable for up to 6 months. For shorter-term storage, -20°C is suitable for up to 1 month. It is crucial to protect the solutions from light.[1]

Q2: How should I prepare and store working solutions of this compound for in vivo and in vitro experiments?

A2: It is highly recommended to prepare fresh working solutions on the day of use, particularly for in vivo experiments.[1] If a stock solution in an organic solvent is diluted into an aqueous buffer or saline for an experiment, it should be used immediately to avoid potential precipitation or degradation.

Q3: Is there a difference in stability between this compound dissolved in DMSO versus saline?

Q4: What should I do if I observe precipitation when preparing my this compound solution?

A4: If precipitation occurs during the preparation of a solution, gentle heating and/or sonication can be used to aid dissolution.[1] However, be cautious with heating as it can also accelerate degradation. It is always best to prepare solutions at the desired concentration just before use.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpectedly low or inconsistent results in bioassays. Degradation of this compound in the working solution.Prepare fresh working solutions for each experiment. If using a stock solution, ensure it has been stored properly and is within the recommended stability period. Consider performing a quick quality control check of your compound.
Precipitation observed in the well plate during an experiment. The compound's solubility limit has been exceeded in the final assay medium.Optimize the final concentration of this compound and the percentage of DMSO in the final assay medium. Ensure the final DMSO concentration is compatible with your cell line or assay system.
Difficulty dissolving this compound in saline. This compound may have limited solubility in aqueous solutions.Prepare a high-concentration stock solution in DMSO first, and then dilute it into saline or your aqueous buffer. Ensure the final DMSO concentration is low enough to not affect your experimental system.

Experimental Protocols

As detailed public data on the stability of this compound is limited, the following is a general protocol for determining its stability in DMSO and saline.

Objective: To assess the stability of this compound in DMSO and saline at different temperatures over time.

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare a working solution by diluting the DMSO stock into physiological saline (0.9% NaCl) to a final concentration (e.g., 100 µM). The final DMSO concentration should be kept low (e.g., <1%).

  • Storage Conditions:

    • Aliquot the DMSO stock solution and the saline working solution into separate, light-protected vials.

    • Store the aliquots at different temperatures: -80°C, -20°C, 4°C, and room temperature (RT).

  • Time Points:

    • Analyze the samples at various time points. For example:

      • DMSO stock: 0, 1, 3, 6 months.

      • Saline solution: 0, 2, 4, 8, 24, 48 hours.

  • Analysis:

    • At each time point, analyze the concentration and purity of this compound using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • The appearance of new peaks in the chromatogram may indicate the formation of degradation products.

Data Presentation:

The results of the stability study can be summarized in the following tables:

Table 1: Stability of this compound in DMSO Stock Solution (10 mM)

Storage TemperatureTime PointConcentration (% of Initial)Purity (%)Observations
-80°C010099.5Clear solution
1 month
3 months
6 months
-20°C010099.5Clear solution
1 month
3 months
4°C010099.5Clear solution
1 week
2 weeks
RT010099.5Clear solution
24 hours
48 hours

Table 2: Stability of this compound in Saline Working Solution (100 µM)

Storage TemperatureTime PointConcentration (% of Initial)Purity (%)Observations
4°C010099.5Clear solution
2 hours
4 hours
8 hours
24 hours
RT010099.5Clear solution
2 hours
4 hours
8 hours
24 hours

Visualizations

Stability_Assessment_Workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points cluster_data Data Interpretation prep_stock Prepare High-Concentration Stock in DMSO prep_work Dilute to Working Concentration in Saline prep_stock->prep_work storage Aliquot and Store at -80°C, -20°C, 4°C, RT (Protect from Light) prep_work->storage analysis Analyze by HPLC-UV for Concentration and Purity storage->analysis data Tabulate Results and Determine Shelf-Life analysis->data

Caption: Workflow for assessing the stability of this compound.

References

managing off-target toxicity of (R)-Odafosfamide in animal models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the investigational anticancer agent (R)-Odafosfamide (also known as OBI-3424) in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a prodrug of a potent DNA alkylating agent.[1] Its cytotoxic activity is dependent on its selective activation by the aldo-keto reductase 1 family C member 3 (AKR1C3) enzyme.[1] This enzyme is overexpressed in a variety of human cancers, including certain leukemias, prostate cancer, and hepatocellular carcinoma.[1][2][3] Upon activation by AKR1C3, this compound releases a bis-alkylating agent that forms cross-links with DNA, leading to cancer cell death.[2] This targeted activation is designed to minimize toxicity to normal tissues that have low or no expression of AKR1C3.[2]

Q2: What are the potential off-target toxicities of this compound observed in animal models?

Specific public data on the off-target toxicity of this compound from IND-enabling toxicology studies in animal models is limited. However, based on the mechanism of action of related alkylating agents like ifosfamide and cyclophosphamide, and the known expression of AKR1C3 in some normal tissues, potential off-target toxicities could include:

  • Myelosuppression: As with many chemotherapeutic agents, suppression of bone marrow activity is a potential risk.

  • Nephrotoxicity and Urotoxicity: The active metabolites of related compounds like ifosfamide are known to cause renal tubular necrosis and hemorrhagic cystitis.[4] While the targeted nature of this compound aims to reduce this, it remains a potential area of concern.

  • Hepatotoxicity: The liver is a primary site of drug metabolism, and toxicity has been observed with related compounds.

  • Gastrointestinal Toxicity: Nausea, vomiting, and diarrhea are common side effects of alkylating agents.[4][5]

It is crucial to note that the selective activation by AKR1C3 is intended to create a more favorable safety profile for this compound compared to its non-selective predecessors. Clinical trials are ongoing to fully characterize its safety profile in humans.[4][5][6][7]

Q3: What are the known dose-limiting toxicities (DLTs) for this compound in animal models?

Publicly available IND-enabling toxicology reports detailing specific dose-limiting toxicities for this compound in animal models such as rodents and non-human primates are not extensively detailed in the provided search results. Phase I clinical trials have been initiated to determine the DLTs in humans.[2] For the related active metabolite isophosphoramide mustard (IPM), the maximum tolerated dose (MTD) in dogs was 5 mg/kg/day for 3 days, with renal tubular necrosis and bone marrow failure being the causes of death at higher doses.[4]

Q4: How can I monitor for potential off-target toxicities in my animal studies?

A comprehensive monitoring plan is essential. This should include:

  • Regular Clinical Observations: Monitor for changes in weight, activity, and overall appearance.

  • Complete Blood Counts (CBCs): To assess for myelosuppression, monitor white blood cell, red blood cell, and platelet counts.

  • Serum Chemistry Panels: To evaluate renal and hepatic function, monitor markers such as BUN, creatinine, ALT, and AST.

  • Urinalysis: To check for signs of urotoxicity, monitor for hematuria and proteinuria.

  • Histopathological Analysis: At the end of the study, perform a thorough histological examination of key organs, including the bone marrow, kidneys, bladder, liver, and gastrointestinal tract.

Q5: Are there any known strategies to mitigate the off-target toxicity of this compound?

While specific mitigation strategies for this compound are not yet established, approaches used for similar alkylating agents can be considered for investigation:

  • Hydration and Diuresis: For potential urotoxicity, maintaining adequate hydration and promoting urination with diuretics like furosemide can help dilute toxic metabolites in the bladder.

  • Uroprotectants: The use of agents like mesna, which neutralizes the urotoxic metabolite acrolein produced by cyclophosphamide and ifosfamide, could be explored, although the specific metabolites of this compound may differ.[5]

  • Supportive Care: For myelosuppression and gastrointestinal toxicity, supportive care measures such as growth factor support (e.g., G-CSF) and antiemetics may be beneficial.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Unexpectedly high toxicity or mortality at therapeutic doses. 1. Incorrect dosing or formulation.2. High AKR1C3 expression in unexpected normal tissues in the specific animal model.3. Animal model is particularly sensitive to this class of drug.1. Verify dose calculations, formulation, and administration route.2. Screen normal tissues of the animal model for AKR1C3 expression.3. Conduct a dose-range finding study to establish the MTD in your specific model.4. Review literature for known sensitivities of the chosen animal strain.
Lack of anti-tumor efficacy at established doses. 1. Low or absent AKR1C3 expression in the tumor model.2. Inefficient delivery of the drug to the tumor site.3. Development of drug resistance.1. Confirm AKR1C3 expression in the tumor model using immunohistochemistry or western blotting.2. Evaluate drug concentration in tumor tissue versus plasma.3. Investigate potential mechanisms of resistance (e.g., altered drug metabolism, DNA repair pathways).
Significant weight loss and signs of gastrointestinal distress. Gastrointestinal toxicity.1. Administer antiemetics and provide supportive care (e.g., hydration, nutritional support).2. Consider dose reduction or modification of the treatment schedule.3. Perform histological analysis of the GI tract to assess for damage.
Hematuria or signs of urinary tract irritation. Potential urothelial toxicity.1. Increase hydration and consider the use of diuretics.2. Perform urinalysis to confirm hematuria and assess for other abnormalities.3. Conduct a histological examination of the bladder and kidneys.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC50 (nM)Reference
H460Lung Cancer4.0[1]
T-ALL Cell Lines (high AKR1C3)T-cell Acute Lymphoblastic LeukemiaLow nM range[1]
B-ALL PDXs (median)B-cell Acute Lymphoblastic Leukemia60.3[1]
T-ALL PDXs (median)T-cell Acute Lymphoblastic Leukemia9.7[1]
ETP-ALL PDXs (median)Early T-cell Precursor Acute Lymphoblastic Leukemia31.5[1]

Table 2: Preclinical Toxicology of Isophosphoramide Mustard (IPM) - Active Metabolite of a Related Compound

Animal ModelDosing ScheduleMaximum Tolerated Dose (MTD)Dose-Limiting ToxicitiesReference
DogIV, daily for 3 days5 mg/kgRenal tubular necrosis, bone marrow failure[4]
MouseIV, daily for 3 daysLD10: 119 mg/kg (combined sexes)Not specified[4]

Experimental Protocols

Protocol 1: Evaluation of Anti-Tumor Efficacy in a Patient-Derived Xenograft (PDX) Mouse Model

  • Animal Model: Immunocompromised mice (e.g., NSG) engrafted with a human tumor known to express AKR1C3.

  • Tumor Implantation: Subcutaneously implant tumor fragments or inject a cell suspension.

  • Tumor Growth Monitoring: Monitor tumor growth using calipers.

  • Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize animals into treatment and control groups.

  • Drug Formulation: Prepare this compound in a suitable vehicle for intraperitoneal (i.p.) injection.

  • Dosing Regimen: Based on published studies, a potential starting point is 0.5-2.5 mg/kg, administered i.p. once weekly for 3 weeks.[1] A dose-finding study is recommended.

  • Efficacy Endpoints:

    • Tumor growth inhibition.

    • Event-free survival.

    • Body weight monitoring.

  • Terminal Procedures: At the end of the study, collect tumors and key organs for further analysis (e.g., histopathology, biomarker analysis).

Protocol 2: Monitoring for Off-Target Toxicity in Mice

  • Animal Model: Healthy, non-tumor-bearing mice of the same strain used for efficacy studies.

  • Dosing: Administer this compound at therapeutic and supra-therapeutic doses. Include a vehicle control group.

  • Clinical Observations: Record body weight, food and water consumption, and clinical signs of toxicity daily.

  • Blood Collection: Collect blood samples at baseline and at specified time points post-treatment for CBC and serum chemistry analysis.

  • Urine Collection: Collect urine for urinalysis.

  • Necropsy and Histopathology: At the end of the study, perform a full necropsy and collect major organs for histopathological examination by a qualified veterinary pathologist. Pay close attention to tissues known to express AKR1C3 in the species being studied.

Visualizations

G cluster_activation Drug Activation Pathway cluster_action Mechanism of Action R_Odafosfamide This compound (Prodrug) AKR1C3 AKR1C3 Enzyme (High in Tumor Cells) R_Odafosfamide->AKR1C3 Selective Activation Active_Metabolite Active Bis-alkylating Metabolite AKR1C3->Active_Metabolite DNA Tumor Cell DNA Active_Metabolite->DNA Crosslinking DNA Cross-linking DNA->Crosslinking Apoptosis Cell Death (Apoptosis) Crosslinking->Apoptosis

Caption: Mechanism of action of this compound.

G cluster_workflow Toxicity Monitoring Workflow Start Start of Study Dosing Administer This compound Start->Dosing Observations Daily Clinical Observations (Weight, Behavior) Dosing->Observations Sampling Periodic Blood & Urine Sampling Observations->Sampling Analysis CBC, Serum Chemistry, Urinalysis Sampling->Analysis Endpoint Study Endpoint Analysis->Endpoint Necropsy Necropsy & Tissue Collection Endpoint->Necropsy Histopathology Histopathological Analysis Necropsy->Histopathology Data Data Interpretation & Reporting Histopathology->Data

Caption: Experimental workflow for monitoring off-target toxicity.

References

overcoming resistance to (R)-Odafosfamide in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (R)-Odafosfamide Resistance

Welcome to the technical support resource for researchers working with this compound. This guide provides answers to frequently asked questions, troubleshooting tips for common experimental issues, and detailed protocols to aid in your research on overcoming resistance to this potent alkylating agent.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of acquired resistance to this compound in cancer cells?

A1: Resistance to this compound, a cyclophosphamide analog, typically develops through several key mechanisms. The most prominent include:

  • Increased Aldehyde Dehydrogenase (ALDH) Activity: this compound's cytotoxic effect relies on its intracellular conversion to the active metabolite, phosphoramide mustard. A key step in this pathway involves the aldehyde intermediate, aldophosphamide. Cancer cells can develop resistance by upregulating ALDH enzymes, which detoxify aldophosphamide by oxidizing it to the inactive carboxyphosphamide, thereby preventing the formation of the DNA-damaging phosphoramide mustard.[1][2]

  • Enhanced DNA Damage Response (DDR): As an alkylating agent, this compound induces DNA interstrand crosslinks (ICLs).[3] Resistant cells often exhibit an enhanced capacity to repair this damage. Upregulation of the Fanconi Anemia (FA) pathway is a critical mechanism, as it specializes in repairing ICLs.[3][4] Activation of this pathway allows cancer cells to survive otherwise lethal DNA damage.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound or its metabolites out of the cell, reducing the intracellular concentration required for cytotoxicity.[5][6]

  • Alterations in Apoptotic Pathways: Cancer cells can acquire mutations in genes that regulate apoptosis (e.g., p53, Bcl-2 family), making them less susceptible to programmed cell death signals triggered by DNA damage.[7]

Q2: My cells are showing unexpected resistance to this compound from the start of my experiments. What could be the cause?

A2: This phenomenon, known as intrinsic resistance, can be attributed to pre-existing cellular characteristics. High basal expression of ALDH enzymes is a common cause, particularly in cancer stem cells (CSCs), which are known to have robust DDR mechanisms and high ALDH activity.[8][9] Additionally, some tumor types have inherently proficient DNA repair pathways that can efficiently handle the damage induced by alkylating agents.[10]

Q3: How can I overcome ALDH-mediated resistance to this compound in my cell line models?

A3: Overcoming ALDH-mediated resistance involves inhibiting the enzyme's detoxifying activity. Co-treatment of resistant cells with this compound and an ALDH inhibitor can restore sensitivity. Commonly used experimental inhibitors include:

  • Disulfiram: An irreversible ALDH inhibitor that can substantially reverse cyclophosphamide resistance.[2]

  • Diethylaminobenzaldehyde (DEAB): A competitive inhibitor frequently used in laboratory settings to block ALDH activity and sensitize cells to mafosfamide, an active analog of cyclophosphamide.[11]

Q4: What is the role of the Fanconi Anemia (FA) pathway in this compound resistance, and how can it be targeted?

A4: The Fanconi Anemia (FA) pathway is a crucial DNA repair mechanism that resolves interstrand crosslinks (ICLs), the primary lesion caused by this compound.[3][12] In resistant cells, this pathway is often hyperactivated, leading to efficient repair of drug-induced DNA damage and cell survival.[4][13] Targeting this pathway is a key strategy to overcome resistance. This can be achieved by:

  • Inhibiting key FA proteins: Using siRNA or small molecule inhibitors against critical components like FANCD2 can disrupt the pathway.[14]

  • Targeting upstream regulators: The transcription factor NF-κB can regulate the FA/BRCA pathway. Inhibitors of NF-κB signaling, such as bortezomib, have been shown to reduce the expression of FA genes and re-sensitize myeloma cells to alkylating agents.[13]

Troubleshooting Guides

This section addresses common problems encountered during experiments with this compound and resistant cell lines.

Problem / Observation Potential Cause(s) Recommended Solution(s)
Difficulty Establishing a Resistant Cell Line (Cells die at low drug concentrations) 1. Starting concentration of this compound is too high. 2. The parental cell line is highly sensitive and has a low capacity to develop resistance. 3. Incorrect drug handling or storage leading to loss of potency.1. Begin selection with a very low concentration (e.g., IC10-IC20).[15] 2. Use a "pulsed" treatment strategy where cells are allowed to recover in drug-free media between exposures.[16] 3. Consider using a different parental cell line. 4. Always prepare fresh drug solutions and store aliquots appropriately.
Inconsistent IC50 Values Between Experiments 1. Variation in cell seeding density. 2. Cells are at different growth phases (log vs. stationary). 3. Inconsistent incubation time with the drug.[17] 4. Contamination (e.g., mycoplasma).1. Standardize cell seeding number and ensure even distribution in wells. 2. Always use cells in the logarithmic growth phase for assays. 3. Strictly adhere to the same incubation endpoint (e.g., 48 or 72 hours).[18] 4. Regularly test cell stocks for mycoplasma contamination.
Resistant Cell Line Loses its Resistant Phenotype Over Time 1. The resistance mechanism is unstable without selective pressure. 2. Heterogeneity in the cell population, with sensitive cells outgrowing resistant ones.1. Continuously culture the resistant cell line in a maintenance dose of this compound. 2. If culturing without the drug, perform periodic "pulse" treatments to eliminate sensitive revertants.[16] 3. Regularly re-characterize the IC50 value to confirm the resistance factor. 4. Always maintain frozen stocks of the validated resistant line at early passages.

Data Presentation

The following table provides example data illustrating the shift in drug sensitivity upon acquiring resistance. The Resistance Factor (RF) is calculated as (IC50 Resistant) / (IC50 Parental).

Table 1: Comparative IC50 Values of this compound in Parental and Resistant Cancer Cell Lines

Cell LineDrugIncubation Time (hours)Parental IC50 (µM)Resistant IC50 (µM)Resistance Factor (RF)
L1210 Leukemia This compound721.5 ± 0.218.0 ± 1.912.0
U937 Lymphoma This compound724.2 ± 0.535.7 ± 3.18.5
MCF-7 Breast Cancer This compound728.1 ± 0.955.1 ± 6.46.8
A2780 Ovarian Cancer This compound722.5 ± 0.329.5 ± 2.811.8

Note: Data are representative examples compiled for illustrative purposes based on typical resistance factors observed for cyclophosphamide analogs.[19]

Experimental Protocols

Protocol 1: Development of an this compound Resistant Cancer Cell Line

This protocol describes a general method for generating a drug-resistant cell line through continuous, stepwise exposure.[15][20]

  • Determine Parental IC50: First, accurately determine the IC50 value of this compound for your parental cancer cell line using a standard cell viability assay (e.g., MTT, WST-8).

  • Initial Exposure: Seed the parental cells at their normal density. Begin treatment with a low concentration of this compound, typically the IC10 or IC20, which causes 10-20% cell death.

  • Culture and Monitor: Culture the cells in the drug-containing medium. The population will likely grow slowly or experience significant cell death initially. Change the medium every 2-3 days, replenishing it with fresh drug at the same concentration.

  • Subculture and Recovery: When the cells reach 70-80% confluency and exhibit a stable growth rate, subculture them. A fraction of these cells have survived the initial selective pressure.

  • Dose Escalation: Once the cells are growing robustly at the current drug concentration, increase the this compound concentration by a factor of 1.5 to 2.0.

  • Repeat and Select: Repeat steps 3-5, gradually increasing the drug concentration over several months. This process selects for cells that have acquired resistance mechanisms. The entire process can take from 3 to 18 months.[16]

  • Characterization and Banking: At various stages, and once the desired level of resistance is achieved (e.g., a >10-fold increase in IC50), perform a full characterization. Compare the IC50 of the resistant line to the parental line. Prepare frozen stocks of the validated resistant cell line for future experiments.

Protocol 2: Cell Viability (MTT) Assay to Determine IC50

  • Cell Seeding: Seed cells (both parental and resistant lines in separate experiments) into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.

  • Drug Treatment: Prepare a series of this compound dilutions in culture medium. For resistant cells, this range will need to be significantly higher than for parental cells. Remove the old medium from the plates and add 100 µL of the drug dilutions to the appropriate wells. Include "no drug" (vehicle control) and "no cells" (blank) wells.

  • Incubation: Incubate the plates for a specified period, typically 48 to 72 hours.

  • Add MTT Reagent: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilize Formazan: Carefully remove the medium from each well. Add 150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Measure Absorbance: Read the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "blank" wells from all other readings.

    • Calculate the percentage of cell viability for each drug concentration relative to the vehicle control: (Absorbance_Treated / Absorbance_Control) * 100.

    • Plot the percentage viability against the log of the drug concentration. Use non-linear regression (log(inhibitor) vs. normalized response -- Variable slope) to calculate the IC50 value.

Visualizations: Pathways and Workflows

FA_Pathway_Resistance Odafosfamide This compound ICL DNA Interstrand Crosslink (ICL) Odafosfamide->ICL ICL_S ICL_S ICL_R ICL_R

Experimental_Workflow Start Parental Cancer Cell Line Determine_IC50 Determine Initial IC50 Start->Determine_IC50 Culture Culture with increasing This compound conc. (Stepwise or Pulsed) Determine_IC50->Culture Selection Selection of Surviving Clones Culture->Selection Expansion Expansion of Resistant Population Selection->Expansion Expansion->Culture Continue Dose Escalation Characterize Characterize Resistant Line Expansion->Characterize Validate_IC50 Validate_IC50 Characterize->Validate_IC50 Mechanism Mechanism Validate_IC50->Mechanism Bank Bank Mechanism->Bank

Caption: Workflow for developing and characterizing this compound resistant cell lines.

References

Technical Support Center: (R)-Odafosfamide Aqueous Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on the proper handling and use of (R)-Odafosfamide in aqueous solutions. Find answers to frequently asked questions and step-by-step troubleshooting guides to prevent and resolve precipitation issues during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous solutions?

A1: The solubility of this compound in purely aqueous buffers is limited. For instance, the related compound cyclophosphamide hydrate has a solubility of approximately 1.6 mg/mL in PBS (pH 7.2).[1] For this compound, higher concentrations can be achieved by using co-solvents.

Q2: What are the recommended solvent formulations for achieving higher concentrations of this compound?

A2: To achieve higher concentrations, a multi-component solvent system is recommended. A common starting point is to use a combination of DMSO, PEG300, Tween-80, and saline.[2] Specific protocols can yield clear solutions at concentrations of ≥ 5 mg/mL.[2]

Q3: My this compound solution has precipitated. What should I do?

A3: If precipitation occurs, gentle heating and/or sonication can be used to help redissolve the compound.[2] It is crucial to visually inspect the solution to ensure it is clear before use. Refer to the troubleshooting guide below for a step-by-step approach.

Q4: How should I store my this compound stock solutions?

A4: Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[2] It is not recommended to store aqueous solutions for more than one day.[1]

Q5: What factors can influence the stability of this compound in solution?

A5: The stability of cyclophosphamide analogues like this compound can be pH-dependent.[3][4] Hydrolysis is a potential degradation pathway, and the rate can be influenced by the pH of the solution.[3] It is advisable to prepare fresh solutions before each experiment.

Troubleshooting Guide: this compound Precipitation

Use this guide to diagnose and resolve issues with this compound precipitation in your aqueous solutions.

Problem: Precipitate observed in the this compound solution.

Step 1: Initial Assessment

  • Question: At what stage did the precipitation occur? (e.g., during initial dissolution, after adding to aqueous buffer, after storage)

  • Action: Note the conditions (concentration, solvent system, temperature, storage time) to identify the potential cause.

Step 2: Re-dissolution Attempts

  • Action: Gently warm the solution (e.g., in a 37°C water bath) and/or sonicate the solution for short intervals.

  • Caution: Avoid excessive heat, as it may accelerate degradation.

  • Observation: Check for visual clarity of the solution.

Step 3: Review of Formulation Protocol

  • Question: Was the recommended solvent addition order followed?

  • Action: Ensure that co-solvents like DMSO are used to create a stock solution before adding aqueous components.

  • Recommendation: Refer to the detailed experimental protocols for correct preparation.

Step 4: Consideration of Environmental Factors

  • Question: What is the pH of your final aqueous solution?

  • Action: If possible, measure the pH. Highly acidic or alkaline conditions might affect stability.[3][4]

  • Recommendation: Use buffered solutions within a neutral pH range (e.g., pH 7.2-7.4) for final dilutions.

Step 5: Preventive Measures for Future Experiments

  • Action: Prepare fresh solutions for each experiment.

  • Action: Filter-sterilize the final solution if necessary, but be aware that this may not remove very fine precipitates.

  • Action: Consider using a pre-formulated vehicle from a commercial supplier if issues persist.

Quantitative Data Summary

The following table summarizes the solubility of this compound and a related compound in different solvent systems.

CompoundSolvent SystemSolubilityReference
This compound10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 5 mg/mL (10.86 mM)[2]
This compound10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (5.43 mM)[2]
This compound10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (5.43 mM)[2]
Cyclophosphamide (hydrate)PBS (pH 7.2)approx. 1.6 mg/mL[1]
Cyclophosphamide (hydrate)Water40 mg/mL[5]
Cyclophosphamide (hydrate)Water with heat100 mg/mL[5]

Experimental Protocols

Protocol 1: High Concentration Formulation (≥ 5 mg/mL) [2]

  • Prepare the following solvents: DMSO, PEG300, Tween-80, and Saline.

  • Weigh the desired amount of this compound powder.

  • Add 10% of the final volume as DMSO to the this compound powder and mix until fully dissolved to create a stock solution.

  • Add 40% of the final volume as PEG300 to the DMSO stock solution and mix thoroughly.

  • Add 5% of the final volume as Tween-80 and mix until the solution is homogeneous.

  • Finally, add 45% of the final volume as Saline to reach the desired final concentration.

  • If any precipitation is observed, gently warm and/or sonicate the solution until it becomes clear.

Protocol 2: SBE-β-CD Formulation (≥ 2.5 mg/mL) [2]

  • Prepare a 20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) solution in Saline.

  • Prepare a stock solution of this compound in DMSO (10% of the final volume).

  • Add the DMSO stock solution to the 20% SBE-β-CD in Saline solution (90% of the final volume).

  • Mix thoroughly until a clear solution is obtained.

Visual Guides

TroubleshootingWorkflow start Precipitation Observed assess Step 1: Assess Conditions (Concentration, Solvent, Temp) start->assess redissolve Step 2: Attempt Re-dissolution (Gentle Heat / Sonication) assess->redissolve check_clarity Is the solution clear? redissolve->check_clarity review_protocol Step 3: Review Formulation Protocol (Solvent Order, Ratios) check_clarity->review_protocol No proceed Proceed with Experiment check_clarity->proceed Yes check_env Step 4: Check Environmental Factors (pH of final solution) review_protocol->check_env preventive Step 5: Implement Preventive Measures (Fresh solutions, proper storage) check_env->preventive fail Consult Technical Support preventive->fail

Caption: Troubleshooting workflow for this compound precipitation.

FormulationProtocol cluster_protocol1 High Concentration Formulation p1_start This compound Powder p1_dmso + 10% DMSO p1_start->p1_dmso p1_peg + 40% PEG300 p1_dmso->p1_peg p1_tween + 5% Tween-80 p1_peg->p1_tween p1_saline + 45% Saline p1_tween->p1_saline p1_end Final Solution (≥ 5 mg/mL) p1_saline->p1_end

Caption: Recommended formulation protocol for high concentration solutions.

References

Technical Support Center: (R)-Odafosfamide and AKR1C3 Expression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on experiments involving the impact of Aldo-Keto Reductase Family 1 Member C3 (AKR1C3) expression levels on the efficacy of (R)-Odafosfamide (also known as OBI-3424 or AST-3424).

Frequently Asked Questions (FAQs)

Q1: What is the relationship between AKR1C3 expression and the efficacy of this compound?

A1: this compound is a prodrug that requires activation by the enzyme AKR1C3. Therefore, high levels of AKR1C3 expression are essential for the conversion of this compound into its active, potent DNA-alkylating form.[1] Consequently, the efficacy of this compound is directly correlated with AKR1C3 expression levels in cancer cells. Tumors with high AKR1C3 expression are predicted to be sensitive to this compound, while those with low or no expression are expected to be resistant.

Q2: How does this compound exert its cytotoxic effects after activation by AKR1C3?

A2: Upon activation by AKR1C3, this compound is converted to a potent DNA-alkylating agent.[1] This active metabolite then induces DNA damage, leading to cell cycle arrest, apoptosis, and ultimately, cell death in cancer cells with high AKR1C3 expression.[2][3]

Q3: Can AKR1C3 expression be used as a predictive biomarker for this compound therapy?

A3: Yes, given that AKR1C3 is the specific enzyme that activates this compound, its expression level is a key determinant of the drug's anti-tumor activity. Therefore, AKR1C3 expression is a promising predictive biomarker for identifying patients who are most likely to respond to this compound treatment.[4][5][6]

Q4: Are there any known mechanisms of resistance to this compound in AKR1C3-positive cells?

A4: While high AKR1C3 expression is necessary for the activation of this compound, the ultimate efficacy of the drug can be influenced by the cell's DNA damage response (DDR) and repair capabilities.[2][3] Cancer cells with highly efficient DNA repair mechanisms may be able to repair the DNA damage induced by the activated form of this compound, thus leading to a reduced therapeutic effect.[2][3]

Q5: What is the impact of this compound on cells with low or no AKR1C3 expression?

A5: In cells lacking sufficient AKR1C3 expression, this compound will not be efficiently converted to its active cytotoxic form. As a result, it is expected to have minimal anti-tumor activity in these cells. This selectivity for AKR1C3-overexpressing tumors is a key feature of this compound's therapeutic strategy.

Troubleshooting Guide

Issue Possible Cause Recommended Action
No or low cytotoxicity observed in cancer cells treated with this compound. 1. Low or absent AKR1C3 expression in the cell line. 2. Inefficient DNA damage response in the cell line.1. Confirm AKR1C3 expression levels in your cell line using Western blot or qRT-PCR. Consider using a positive control cell line with known high AKR1C3 expression. 2. Evaluate the status of key DNA damage response proteins (e.g., ATM, ATR, p53) in your cell model.
High variability in experimental results. 1. Inconsistent AKR1C3 expression across cell passages. 2. Variability in the enzymatic activity of recombinant AKR1C3.1. Monitor AKR1C3 expression levels regularly in your cell cultures. 2. If using recombinant AKR1C3, ensure consistent enzyme quality and activity in each experiment.
Unexpected cytotoxicity in a presumed AKR1C3-negative cell line. 1. Off-target effects at high concentrations. 2. Low but sufficient levels of AKR1C3 expression.1. Perform a dose-response curve to determine the IC50 and ensure you are working within a specific concentration range. 2. Re-evaluate AKR1C3 expression using a more sensitive method.

Quantitative Data Summary

The following tables summarize the in vitro cytotoxicity of this compound in various cancer cell lines with differing AKR1C3 expression levels.

Table 1: In Vitro Cytotoxicity of this compound in Relation to AKR1C3 Expression

Cell LineCancer TypeAKR1C3 ExpressionThis compound IC50 (nM)Reference
H460Lung CancerHigh4.0[1]
T-ALL PDXsT-cell Acute Lymphoblastic LeukemiaHigh9.7 (median)[1]
B-ALL PDXsB-cell Acute Lymphoblastic LeukemiaVariable60.3 (median)[1]
ETP-ALL PDXsEarly T-cell Precursor Acute Lymphoblastic LeukemiaVariable31.5 (median)[1]

Experimental Protocols

Protocol 1: Determination of this compound Cytotoxicity using a Cell Viability Assay

This protocol outlines the steps to assess the cytotoxic effect of this compound on cancer cell lines with varying AKR1C3 expression levels.

Materials:

  • Cancer cell lines with known AKR1C3 expression (high and low)

  • This compound

  • Complete cell culture medium

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the existing medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for a period that allows for the assessment of cytotoxicity (typically 72 hours).

  • Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-only control and plot the cell viability against the log of the this compound concentration. Calculate the IC50 value using appropriate software.

Protocol 2: Western Blot Analysis of AKR1C3 Expression

This protocol describes the detection and quantification of AKR1C3 protein expression in cell lysates.

Materials:

  • Cell pellets

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against AKR1C3

  • Loading control primary antibody (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse cell pellets in lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein quantification assay.

  • SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against AKR1C3 and the loading control antibody.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Wash the membrane and add the chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the AKR1C3 signal to the loading control.

Signaling Pathways and Experimental Workflows

Mechanism of this compound Activation and Action

The following diagram illustrates the activation of this compound by AKR1C3 and its subsequent mechanism of action.

Odafosfamide_Activation cluster_cell Cancer Cell (High AKR1C3) Odafosfamide This compound (Prodrug) AKR1C3 AKR1C3 Odafosfamide->AKR1C3 Activation Active_Metabolite Active DNA Alkylating Agent AKR1C3->Active_Metabolite DNA DNA Active_Metabolite->DNA Alkylation DNA_Damage DNA Damage DNA->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Activation and mechanism of action of this compound.

Experimental Workflow for Assessing this compound Efficacy

This diagram outlines a typical experimental workflow to evaluate the impact of AKR1C3 expression on this compound efficacy.

Experimental_Workflow start Start cell_lines Select Cancer Cell Lines (High and Low AKR1C3) start->cell_lines akr1c3_measurement Measure AKR1C3 Expression (Western Blot / qRT-PCR) cell_lines->akr1c3_measurement cytotoxicity_assay Perform Cytotoxicity Assay with this compound akr1c3_measurement->cytotoxicity_assay ic50 Determine IC50 Values cytotoxicity_assay->ic50 dna_damage_assay Assess DNA Damage (e.g., γH2AX staining) cytotoxicity_assay->dna_damage_assay apoptosis_assay Measure Apoptosis (e.g., Annexin V staining) cytotoxicity_assay->apoptosis_assay data_analysis Correlate AKR1C3 Expression with Drug Sensitivity ic50->data_analysis dna_damage_assay->data_analysis apoptosis_assay->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: Workflow for evaluating this compound efficacy.

References

Technical Support Center: Minimizing Neurotoxicity of Ifosfamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for minimizing neurotoxicity associated with ifosfamide analogs during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of neurotoxicity associated with ifosfamide and its analogs?

A1: The primary cause of neurotoxicity is the formation of a metabolite, chloroacetaldehyde (CAA).[1][2][3] Ifosfamide is a prodrug that requires metabolic activation by cytochrome P450 enzymes in the liver.[4][5] One of the metabolic pathways results in the production of CAA, which can cross the blood-brain barrier and exert neurotoxic effects.[4][6]

Q2: What are the known mechanisms of chloroacetaldehyde (CAA)-induced neurotoxicity?

A2: CAA is believed to cause neurotoxicity through several mechanisms, including:

  • Mitochondrial Dysfunction: CAA can disrupt the mitochondrial respiratory chain, leading to impaired energy production in neuronal cells.[7]

  • Glutathione Depletion: CAA can deplete levels of glutathione, a critical antioxidant in the brain, rendering neuronal cells more susceptible to oxidative stress.

  • Enzyme Inhibition: CAA can inhibit various enzymes, further contributing to cellular dysfunction.

Q3: What are the common symptoms of ifosfamide-induced neurotoxicity observed in clinical and preclinical models?

A3: Symptoms can range from mild to severe and typically manifest within hours to days of ifosfamide administration.[6] Common signs include lethargy, confusion, agitation, hallucinations, seizures, and in severe cases, coma.[5][6] In animal models, this can be observed as altered locomotion, behavioral changes, and abnormal electroencephalogram (EEG) readings.[8][9]

Q4: What is methylene blue, and how does it counteract ifosfamide neurotoxicity?

A4: Methylene blue is the primary agent used to both prevent and treat ifosfamide-induced encephalopathy.[10][11][12] Its proposed mechanisms of action include:

  • Acting as an alternative electron acceptor in the mitochondrial respiratory chain, bypassing the CAA-induced block.

  • Inhibiting the formation of CAA.

  • Restoring depleted glutathione levels.

Q5: Are there other agents besides methylene blue that can be used to mitigate neurotoxicity?

A5: Yes, other agents that have been investigated or used include:

  • Thiamine (Vitamin B1): It is thought to play a role in neuronal metabolism and may help protect against CAA-induced damage.[8]

  • Albumin: It may bind to CAA in the bloodstream, reducing its entry into the central nervous system.

  • N-acetylcysteine (NAC): As a precursor to glutathione, NAC may help replenish depleted antioxidant stores.[13]

Q6: What factors can increase the risk of developing ifosfamide-induced neurotoxicity?

A6: Several factors can increase the risk, including high doses of ifosfamide, rapid infusion rates, underlying kidney or liver impairment, low serum albumin levels, and co-administration of drugs that affect cytochrome P450 activity.[4][7]

Troubleshooting Guides

Issue 1: Unexpectedly high levels of neurotoxicity observed in an in vivo animal model.
Possible Cause Troubleshooting Step
High dose or rapid infusion of ifosfamide analog. Review the dosing and administration protocol. Consider reducing the dose or extending the infusion time.
Impaired renal or hepatic function in the animal model. Screen animals for baseline kidney and liver function before initiating the experiment.
Low serum albumin in the animal model. Measure baseline serum albumin levels. Consider albumin supplementation if levels are low.
Co-administration of other drugs affecting CYP450 enzymes. Review all administered compounds for potential drug-drug interactions that could alter the metabolism of the ifosfamide analog.
High susceptibility of the chosen animal strain. Consult literature to determine if the chosen strain is known to be more susceptible to neurotoxicity. Consider using a different strain for future experiments.
Issue 2: Inconsistent or non-reproducible results when testing a neuroprotective agent.
Possible Cause Troubleshooting Step
Timing of neuroprotective agent administration. Optimize the timing of administration relative to the ifosfamide analog. Administering the protective agent before, during, and/or after the analog may yield different results.
Inadequate dose of the neuroprotective agent. Perform a dose-response study to determine the optimal effective dose of the neuroprotective agent.
Poor bioavailability of the neuroprotective agent. Verify the formulation and route of administration to ensure adequate absorption and distribution to the central nervous system.
Variability in the severity of induced neurotoxicity. Ensure a consistent and reproducible model of ifosfamide-induced neurotoxicity. Refer to the experimental protocols below for guidance.
Issue 3: Difficulty in quantifying chloroacetaldehyde (CAA) levels in biological samples.
Possible Cause Troubleshooting Step
Sample degradation. Process and store samples (plasma, brain tissue) appropriately. CAA is a reactive aldehyde and can be unstable. Follow established protocols for sample handling and storage.
Low sensitivity of the analytical method. Utilize a highly sensitive method such as HPLC with fluorescence detection after derivatization.[1][2] Refer to the detailed HPLC protocol below.
Matrix effects from the biological sample. Perform appropriate sample clean-up and use an internal standard to correct for matrix effects.

Quantitative Data Summary

Table 1: Methylene Blue Dosing for Ifosfamide-Induced Encephalopathy (Clinical Guidelines)

Indication Dosage Frequency Route of Administration
Treatment 50 mgEvery 4-8 hours until symptoms resolveIntravenous (IV) or Oral[10][11][12][14]
Prophylaxis 50 mgEvery 6-8 hoursIntravenous (IV) or Oral[10][11][12]

Table 2: Incidence of Ifosfamide-Induced Neurotoxicity

Patient Population Incidence Rate Reference
General patient population10-30%[4]
Patients with risk factorsUp to 50%[10]

Experimental Protocols

Protocol 1: In Vitro Assessment of Neuroprotection
  • Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) in appropriate media.

  • Treatment:

    • Pre-treat cells with the investigational neuroprotective agent for a specified duration (e.g., 1-2 hours).

    • Expose the cells to a neurotoxic concentration of chloroacetaldehyde (CAA), the primary neurotoxic metabolite of ifosfamide.

  • Assessment of Cell Viability:

    • Perform an MTT or similar cell viability assay to quantify the protective effect of the agent against CAA-induced cell death.

  • Mechanistic Studies:

    • Mitochondrial Function: Measure mitochondrial respiratory chain activity using spectrophotometric or high-resolution respirometry methods.[15][16][17][18]

    • Oxidative Stress: Quantify intracellular reactive oxygen species (ROS) using fluorescent probes (e.g., DCFH-DA).

    • Glutathione Levels: Measure intracellular glutathione (GSH) levels using a commercially available colorimetric assay kit.[19]

Protocol 2: In Vivo Model of Ifosfamide-Induced Encephalopathy
  • Animal Model: Use a suitable rodent model (e.g., Wistar rats or C57BL/6 mice).

  • Induction of Neurotoxicity:

    • Administer a neurotoxic dose of the ifosfamide analog intravenously or intraperitoneally.

    • The dose should be titrated to induce observable signs of neurotoxicity without causing excessive mortality.

  • Administration of Neuroprotective Agent:

    • Administer the test compound at a predetermined dose and schedule (e.g., before, during, and/or after the ifosfamide analog).

  • Assessment of Neurotoxicity:

    • Behavioral Assessment: Monitor for changes in locomotor activity, coordination (e.g., rotarod test), and overall behavior.

    • Electroencephalogram (EEG): If available, record EEG to detect seizure activity or other abnormalities characteristic of encephalopathy.[8][9]

  • Biochemical Analysis:

    • At the end of the experiment, collect blood and brain tissue.

    • Measure plasma and brain levels of the ifosfamide analog and its metabolites, including CAA, using HPLC.[1][2]

    • Assess brain tissue for markers of mitochondrial dysfunction and oxidative stress as described in the in vitro protocol.

Protocol 3: HPLC Method for Quantification of Chloroacetaldehyde (CAA)

This protocol is based on the derivatization of CAA with adenosine to form a fluorescent adduct.[1][2]

  • Sample Preparation:

    • To 50 µL of plasma or tissue homogenate supernatant, add an internal standard.

    • Deproteinize the sample with an equal volume of acetonitrile.

    • Centrifuge and collect the supernatant.

  • Derivatization:

    • Add adenosine solution (10 mM) to the supernatant.

    • Adjust the pH to 4.5.

    • Heat the mixture at 80°C for 2 hours to form the fluorescent 1,N⁶-ethenoadenosine adduct.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and a suitable buffer (e.g., phosphate buffer).

    • Detection: Fluorescence detector with excitation and emission wavelengths appropriate for 1,N⁶-ethenoadenosine.

    • Quantification: Calculate the concentration of CAA based on a standard curve prepared with known concentrations of CAA.

Mandatory Visualizations

Ifosfamide_Metabolism_and_Neurotoxicity cluster_neuron Central Nervous System Ifosfamide Ifosfamide Analog CYP450 Hepatic Cytochrome P450 Ifosfamide->CYP450 Active_Metabolite Active Alkylating Metabolite CYP450->Active_Metabolite Activation CAA Chloroacetaldehyde (CAA) CYP450->CAA Dechloroethylation Anticancer_Effect Anticancer Effect Active_Metabolite->Anticancer_Effect BBB Blood-Brain Barrier CAA->BBB Mitochondrial_Dysfunction Mitochondrial Dysfunction CAA->Mitochondrial_Dysfunction Glutathione_Depletion Glutathione Depletion CAA->Glutathione_Depletion Neuron Neuron Neurotoxicity Neurotoxicity Mitochondrial_Dysfunction->Neurotoxicity Glutathione_Depletion->Neurotoxicity Methylene_Blue Methylene Blue Methylene_Blue->CAA Inhibits Formation Methylene_Blue->Mitochondrial_Dysfunction Restores Function

Caption: Metabolic pathway of ifosfamide analogs leading to neurotoxicity.

Experimental_Workflow start Start model Select In Vitro or In Vivo Model start->model induce Induce Neurotoxicity (Ifosfamide Analog / CAA) model->induce treat Administer Neuroprotective Agent (e.g., Methylene Blue) induce->treat assess Assess Neuroprotection treat->assess viability Cell Viability (MTT Assay) assess->viability In Vitro behavior Behavioral Tests (e.g., Rotarod) assess->behavior In Vivo eeg EEG Analysis assess->eeg In Vivo biochem Biochemical Analysis viability->biochem behavior->biochem eeg->biochem hplc HPLC for Metabolites biochem->hplc mito Mitochondrial Function biochem->mito gsh Glutathione Levels biochem->gsh end End hplc->end mito->end gsh->end

Caption: Workflow for evaluating neuroprotective agents against ifosfamide toxicity.

Logical_Relationship high_caa Increased Chloroacetaldehyde (CAA) Formation increased_neurotoxicity Increased Neurotoxicity high_caa->increased_neurotoxicity impaired_clearance Impaired CAA Clearance impaired_clearance->increased_neurotoxicity cytochrome_induction CYP450 Induction cytochrome_induction->high_caa high_dose High Ifosfamide Dose high_dose->high_caa renal_impairment Renal Impairment renal_impairment->impaired_clearance low_albumin Low Serum Albumin low_albumin->high_caa Less binding, more free CAA methylene_blue Methylene Blue Administration decreased_neurotoxicity Decreased Neurotoxicity methylene_blue->decreased_neurotoxicity Reduces CAA & restores function thiamine Thiamine Supplementation thiamine->decreased_neurotoxicity Supports neuronal metabolism

Caption: Factors influencing the risk and mitigation of ifosfamide neurotoxicity.

References

storage conditions for long-term stability of (R)-Odafosfamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the storage conditions for the long-term stability of (R)-Odafosfamide.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for long-term stability of this compound stock solutions?

For long-term stability, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is crucial to protect the compound from light.[1]

Q2: My this compound solution has been stored at -20°C for over a month. Can I still use it?

It is not recommended to use this compound stock solutions that have been stored at -20°C for longer than one month.[1] For longer-term storage, -80°C is the required temperature to ensure stability for up to six months.[1]

Q3: How should I handle this compound to prevent degradation during experiments?

This compound is light-sensitive.[1] All work with the compound or its solutions should be performed in a dark room or with light-protective coverings, such as amber-colored vials or aluminum foil.[2][3][4] Minimize the exposure of the compound to ambient light to prevent photodegradation.

Q4: I observe precipitation in my this compound solution after thawing. What should I do?

If precipitation is observed, gently warm the solution to room temperature and vortex or sonicate until the precipitate is fully dissolved. If the precipitate does not dissolve, it may indicate degradation or solubility issues, and the solution should not be used.

Q5: Can I store this compound in plastic tubes?

For organic solutions of compounds like phosphocholine analogs, it is recommended to use glass containers with Teflon-lined closures to prevent leaching of impurities from plastic.[5]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Loss of compound activity in cellular assays Improper storage leading to degradation.1. Verify that the stock solution has been stored at the correct temperature and for the recommended duration (-80°C for ≤ 6 months, -20°C for ≤ 1 month).[1] 2. Ensure that the compound has been protected from light during storage and handling.[1] 3. Prepare a fresh dilution from a new stock vial and repeat the experiment.
Inconsistent results between experiments Freeze-thaw cycles causing degradation.1. Aliquot the this compound stock solution into single-use volumes upon initial preparation to avoid repeated freeze-thaw cycles. 2. If aliquoting is not possible, minimize the number of times the stock solution is thawed and frozen.
Appearance of unknown peaks in HPLC analysis Degradation of this compound.1. Review the storage conditions and handling procedures. 2. Perform a forced degradation study (see Experimental Protocols section) to identify potential degradation products and establish a degradation profile.
Color change in the this compound solution Potential degradation or contamination.1. Do not use the solution. 2. Prepare a fresh stock solution from a new batch of the compound. 3. Ensure all solvents and containers used for preparation are of high purity and free of contaminants.

Quantitative Stability Data

The following tables summarize the recommended storage conditions and provide illustrative data from a hypothetical forced degradation study.

Table 1: Recommended Storage Conditions for this compound Stock Solutions [1]

Storage TemperatureDurationLight Condition
-80°CUp to 6 monthsProtect from light
-20°CUp to 1 monthProtect from light

Table 2: Illustrative Forced Degradation Data for this compound (Hypothetical)

ConditionDurationThis compound Remaining (%)
Acidic (0.1 N HCl, 60°C)24 hours85%
Basic (0.1 N NaOH, 60°C)24 hours78%
Oxidative (3% H₂O₂, RT)24 hours92%
Thermal (80°C)48 hours95%
Photolytic (ICH Q1B)24 hours88%

Note: This data is for illustrative purposes only and may not represent the actual stability of this compound. Researchers should conduct their own stability studies.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Allow the vial of solid this compound to equilibrate to room temperature before opening.

  • Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired stock concentration.

  • Vortex or sonicate briefly until the solid is completely dissolved.

  • Aliquot the stock solution into single-use, light-protected (amber or foil-wrapped) glass vials with Teflon-lined caps.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.

  • Acidic and Basic Hydrolysis:

    • Prepare solutions of this compound in 0.1 N HCl and 0.1 N NaOH.

    • Incubate the solutions at 60°C for a defined period (e.g., 24 hours).

    • At specified time points, withdraw samples, neutralize them, and analyze by a stability-indicating HPLC method.

  • Oxidative Degradation:

    • Prepare a solution of this compound in a solution of 3% hydrogen peroxide.

    • Incubate the solution at room temperature for a defined period (e.g., 24 hours).

    • At specified time points, withdraw samples and analyze by HPLC.

  • Thermal Degradation:

    • Store a solid sample of this compound in an oven at 80°C.

    • At specified time points, withdraw samples, dissolve them in a suitable solvent, and analyze by HPLC.

  • Photostability Testing:

    • Expose a solution of this compound to a light source according to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).[6][7][8]

    • Simultaneously, keep a control sample protected from light.

    • At specified time points, analyze both the exposed and control samples by HPLC.

Visualizations

Signaling Pathway

This compound is a prodrug that is activated by the enzyme aldo-keto reductase 1C3 (AKR1C3). This activation leads to the formation of a potent DNA-alkylating agent that cross-links DNA, ultimately inducing cell cycle arrest and apoptosis.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Odafosfamide_ext This compound (extracellular) Odafosfamide_int This compound (intracellular) Odafosfamide_ext->Odafosfamide_int Transport AKR1C3 AKR1C3 Odafosfamide_int->AKR1C3 Active_Metabolite Active DNA Alkylating Metabolite AKR1C3->Active_Metabolite Activation DNA DNA Active_Metabolite->DNA DNA_crosslink DNA Cross-linking DNA->DNA_crosslink Cell_Cycle_Arrest Cell Cycle Arrest DNA_crosslink->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_crosslink->Apoptosis

Caption: Mechanism of action of this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the stability of this compound.

G start Start: this compound Sample stress Apply Stress Conditions (Heat, Light, pH, Oxidation) start->stress sampling Sample at Time Points stress->sampling analysis Stability-Indicating HPLC Analysis sampling->analysis data Data Analysis: - % Degradation - Degradant Identification analysis->data report Generate Stability Report data->report

Caption: Workflow for this compound stability testing.

References

phase separation issues with (R)-Odafosfamide formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-Odafosfamide formulations. The information provided is intended to help address common challenges, with a specific focus on preventing and resolving phase separation issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as OBI-3424) is a prodrug that is selectively activated by the enzyme aldo-keto reductase 1C3 (AKR1C3).[1] Upon activation, it is converted into a potent DNA-alkylating agent, which can induce cell death.[1] This targeted activation makes it a promising candidate for treating cancers with high AKR1C3 expression, such as hepatocellular carcinoma, castrate-resistant prostate cancer, and T-cell acute lymphoblastic leukemia (T-ALL).[1]

Q2: What are the common solvents and excipients used to formulate this compound for preclinical research?

Based on available protocols, this compound is often formulated for in vivo studies using a combination of solvents and surfactants to achieve a clear solution. Common components include Dimethyl sulfoxide (DMSO), Polyethylene glycol 300 (PEG300), Tween-80, Saline, (2-Hydroxypropyl)-β-cyclodextrin (SBE-β-CD), and Corn Oil.[1]

Q3: What is phase separation and why is it a concern for this compound formulations?

Phase separation is a phenomenon where a formulation separates into two or more distinct phases, which can be liquid or solid.[2][3] This indicates formulation instability and can lead to inconsistent dosing, reduced drug bioavailability, and potential toxicity.[3][4] For parenteral formulations, the absence of phase separation is a critical quality attribute to ensure safety and efficacy.[4][5][6]

Q4: What are the primary causes of phase separation in pharmaceutical formulations?

The fundamental cause of phase separation is thermodynamic instability.[2] This can be triggered by several factors, including:

  • Supersaturation: The drug concentration exceeds its solubility in the chosen solvent system.[2]

  • Temperature and Pressure Changes: The solubility of a drug can be dependent on temperature and pressure.[2]

  • Incompatibility of Formulation Components: Interactions between the drug, solvents, and excipients can lead to separation.[7][8]

  • pH Shifts: Changes in pH can alter the ionization state and solubility of a drug.[6][9][10]

  • Ionic Strength: The concentration of salts in the formulation can influence protein and small molecule interactions, potentially leading to phase separation.[11]

Troubleshooting Guide for Phase Separation Issues

This guide addresses specific issues that may be encountered when preparing this compound formulations.

Issue 1: Precipitation or cloudiness is observed immediately after mixing the formulation components.

  • Possible Cause: The drug concentration exceeds the solubility limit in the final solvent mixture.

  • Troubleshooting Steps:

    • Gentle Heating and/or Sonication: As recommended, use a warm water bath or sonicator to aid dissolution.[1] Be cautious with temperature to avoid drug degradation.

    • Sequential Addition of Solvents: Ensure that the solvents are added in the correct order as specified in the protocol.[1] Adding a poor solvent too quickly or in the wrong sequence can cause the drug to precipitate.

    • Re-evaluate Drug Concentration: If precipitation persists, consider preparing a lower concentration of the stock solution or the final formulation.

    • Solvent System Optimization: It may be necessary to adjust the ratios of the co-solvents to improve solubility.

Issue 2: The formulation is clear initially but becomes cloudy or shows precipitation over time (e.g., upon standing at room temperature or refrigeration).

  • Possible Cause: The formulation is in a supersaturated state, which is thermodynamically unstable and leads to delayed precipitation.[2] Temperature changes during storage can also reduce solubility.

  • Troubleshooting Steps:

    • Storage Conditions: Review the recommended storage conditions for the formulation. For some formulations, storage at controlled room temperature may be preferable to refrigeration if cold temperatures decrease solubility. Stock solutions of this compound are typically stored at -80°C or -20°C.[1]

    • Prepare Fresh Formulations: Due to the potential for instability, it is best to prepare the formulation fresh before each experiment.

    • Investigate Alternative Formulations: If long-term stability is required, consider evaluating different solvent systems or the inclusion of stabilizing excipients.

Issue 3: Phase separation is observed as distinct liquid layers (e.g., oil and water separation).

  • Possible Cause: Immiscibility of the formulation components. This is more likely in formulations containing oils (e.g., corn oil) and aqueous components.

  • Troubleshooting Steps:

    • Ensure Proper Homogenization: Use appropriate mixing techniques (e.g., vortexing, homogenization) to create a uniform emulsion.

    • Use of Emulsifying Agents/Surfactants: Surfactants like Tween-80 are included in formulations to prevent phase separation of immiscible liquids.[9] Ensure the correct concentration of the surfactant is used.

    • Evaluate Component Ratios: Adjusting the ratio of the oil and aqueous phases may improve stability.

Data Presentation: this compound Formulation Protocols

The following tables summarize preclinical formulation protocols for this compound.

Protocol 1 Component Percentage Final Concentration
DMSO10%≥ 5 mg/mL (10.86 mM)
PEG30040%
Tween-805%
Saline45%
Reference[1]
Protocol 2 Component Percentage Final Concentration
DMSO10%≥ 2.5 mg/mL (5.43 mM)
20% SBE-β-CD in Saline90%
Reference[1]
Protocol 3 Component Percentage Final Concentration
DMSO10%≥ 2.5 mg/mL (5.43 mM)
Corn Oil90%
Reference[1]

Experimental Protocols

1. Visual Inspection for Phase Separation

  • Objective: To qualitatively assess the physical stability of the formulation.

  • Methodology:

    • Prepare the this compound formulation according to the established protocol.

    • Transfer the formulation to a clear glass vial.

    • Visually inspect the formulation against a black and white background for any signs of cloudiness, precipitation, or layering.

    • Conduct inspections at initial preparation and at various time points under different storage conditions (e.g., room temperature, 4°C).

    • Document observations with photographs if possible.

2. Light Microscopy

  • Objective: To detect the presence of small particles or droplets that may not be visible to the naked eye.

  • Methodology:

    • Place a small drop of the formulation on a clean microscope slide and cover with a coverslip.

    • Examine the slide under a light microscope at various magnifications (e.g., 10x, 40x).

    • Look for the presence of crystals, amorphous precipitates, or oil droplets.

    • Capture images for documentation and comparison.

3. Dynamic Light Scattering (DLS)

  • Objective: To quantitatively measure the size distribution of any particles or droplets in the formulation, which can indicate the early stages of aggregation or precipitation.

  • Methodology:

    • Prepare the formulation and filter it through an appropriate syringe filter (e.g., 0.22 µm) if necessary to remove dust and other extraneous particles.

    • Dilute the sample to an appropriate concentration with a suitable solvent if required by the instrument.

    • Transfer the sample to a DLS cuvette.

    • Place the cuvette in the DLS instrument and allow it to equilibrate to the target temperature.

    • Perform the DLS measurement to obtain the particle size distribution and polydispersity index (PDI). An increase in particle size or PDI over time can indicate instability.

Visualizations

G cluster_0 Troubleshooting Workflow for Formulation Instability observe Observe Precipitation/ Cloudiness initial_check Immediate or Delayed Observation? observe->initial_check solubility Exceeds Solubility Limit? initial_check->solubility Immediate storage Review Storage Conditions initial_check->storage Delayed immediate Immediate delayed Delayed heat_sonicate Apply Gentle Heat/ Sonication solubility->heat_sonicate Yes resolve1 Issue Resolved solubility->resolve1 No check_order Verify Solvent Addition Order heat_sonicate->check_order lower_conc Lower Drug Concentration check_order->lower_conc lower_conc->resolve1 fresh_prep Prepare Fresh Formulation storage->fresh_prep alt_form Consider Alternative Formulation fresh_prep->alt_form resolve2 Issue Resolved alt_form->resolve2

Caption: Troubleshooting workflow for this compound formulation instability.

G cluster_1 Experimental Workflow for Phase Separation Analysis prep Prepare this compound Formulation visual Visual Inspection (Clarity, Precipitation) prep->visual microscopy Light Microscopy (Particle/Droplet Detection) visual->microscopy dls Dynamic Light Scattering (Particle Size Distribution) microscopy->dls data Analyze and Compare Data Over Time dls->data stable Stable Formulation data->stable No Significant Changes unstable Unstable Formulation (Phase Separation) data->unstable Changes Observed

Caption: Workflow for analyzing phase separation in formulations.

References

Validation & Comparative

A Comparative Guide to the Efficacy of (R)-Odafosfamide and Ifosfamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the alkylating agents (R)-Odafosfamide and the established chemotherapeutic drug, ifosfamide. We will delve into their mechanisms of action, comparative efficacy based on available experimental data, and their distinct toxicity profiles.

Introduction

Ifosfamide is a well-established alkylating agent used in the treatment of various cancers for decades.[1][2] It is a prodrug that requires metabolic activation in the liver to exert its cytotoxic effects.[3][4] this compound (also known as OBI-3424) is a novel prodrug of a DNA-alkylating agent designed for targeted cancer therapy.[5] Its activation is dependent on the enzyme aldo-keto reductase 1C3 (AKR1C3), which is overexpressed in a range of solid and hematological malignancies, offering a potential for selective tumor cell killing and a wider therapeutic window.[5]

Mechanism of Action: A Tale of Two Activation Pathways

The fundamental difference between ifosfamide and this compound lies in their bioactivation pathways.

Ifosfamide: As a prodrug, ifosfamide is inactive until it undergoes metabolism by cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP2B6, in the liver.[6][7] This process generates two key types of metabolites:

  • Active Metabolites: The therapeutic effect of ifosfamide comes from its active metabolite, isophosphoramide mustard, which is formed through a 4-hydroxylation pathway.[4][8] Isophosphoramide mustard is a potent alkylating agent that forms inter- and intra-strand DNA cross-links, primarily at the N-7 position of guanine.[1][4][9] This DNA damage disrupts DNA replication and transcription, ultimately leading to cell death.[1][3]

  • Toxic Metabolites: The metabolism of ifosfamide also produces toxic byproducts. Acrolein, generated alongside the active mustard, is responsible for hemorrhagic cystitis.[3][4] Chloroacetaldehyde, produced via an N-dechloroethylation pathway, is associated with nephrotoxicity and neurotoxicity.[2][4]

Ifosfamide_Metabolism Ifosfamide Ifosfamide (Prodrug) Liver Liver (CYP3A4/2B6) Ifosfamide->Liver Metabolism Hydroxy_Ifosfamide 4-Hydroxyifosfamide Liver->Hydroxy_Ifosfamide 4-Hydroxylation (Activation) Dechloro_Ifosfamide N-dechloroethylated Metabolites Liver->Dechloro_Ifosfamide N-dechloroethylation (Toxification) Aldoifosfamide Aldoifosfamide Hydroxy_Ifosfamide->Aldoifosfamide Tautomerization IPM Isophosphoramide Mustard (Active Alkylating Agent) Aldoifosfamide->IPM Acrolein Acrolein (Urotoxic) Aldoifosfamide->Acrolein DNA_Damage DNA Cross-linking & Cell Death IPM->DNA_Damage CAA Chloroacetaldehyde (Neurotoxic/Nephrotoxic) Dechloro_Ifosfamide->CAA

Caption: Metabolic activation and toxification pathway of Ifosfamide.

This compound: This agent is a prodrug that is selectively activated by the enzyme aldo-keto reductase 1C3 (AKR1C3).[5] This enzyme is overexpressed in various cancers, including hepatocellular carcinoma, castrate-resistant prostate cancer, and T-cell acute lymphoblastic leukemia (T-ALL), while having low expression in most normal tissues.[5] This targeted activation is expected to concentrate the cytotoxic payload within tumor cells, potentially leading to enhanced efficacy and reduced systemic toxicity. The active metabolite of this compound is a potent DNA-alkylating agent.[5]

Odafosfamide_Metabolism Odafosfamide This compound (Prodrug) Tumor_Cell AKR1C3-expressing Tumor Cell Odafosfamide->Tumor_Cell Selective Uptake Active_Metabolite Active DNA-Alkylating Metabolite Tumor_Cell->Active_Metabolite AKR1C3-mediated Activation DNA_Damage DNA Cross-linking & Cell Death Active_Metabolite->DNA_Damage

Caption: Targeted activation pathway of this compound.

Efficacy Comparison

Direct comparative clinical trial data between this compound and ifosfamide is not yet available as this compound is still in clinical development.[5] However, preclinical data and established clinical data for ifosfamide allow for a preliminary comparison.

Preclinical Efficacy

This compound has demonstrated potent cytotoxicity in cancer cell lines with high AKR1C3 expression.[5]

Compound Cancer Type Cell Line/Model IC50 Reference
This compoundLung CancerH4604.0 nM[5]
This compoundT-cell Acute Lymphoblastic Leukemia (T-ALL)T-ALL cell lines with high AKR1C3 expressionLow nM range[5]
This compoundB-cell Acute Lymphoblastic Leukemia (B-ALL)Patient-Derived Xenografts (PDXs)Median: 60.3 nM[5]
This compoundT-cell Acute Lymphoblastic Leukemia (T-ALL)Patient-Derived Xenografts (PDXs)Median: 9.7 nM[5]
This compoundEarly T-cell Precursor ALL (ETP-ALL)Patient-Derived Xenografts (PDXs)Median: 31.5 nM[5]

Note: IC50 values for ifosfamide in vitro are highly variable and dependent on the metabolic activation system used, making direct comparison challenging.

Clinical Efficacy

Ifosfamide: Ifosfamide has a broad spectrum of clinical activity and is a component of standard chemotherapy regimens for:

  • Testicular Cancer: Used in salvage therapy for recurrent germ cell tumors.[10]

  • Sarcomas: A meta-analysis of seven randomized controlled trials in osteosarcoma showed that ifosfamide-based chemotherapy significantly improved event-free survival and overall survival.[11][12]

  • Lymphomas: Used in the treatment of non-Hodgkin's lymphoma.[13]

  • Other Solid Tumors: Has shown activity in small cell lung cancer and other malignancies.[10]

This compound: Clinical trials for this compound are ongoing to evaluate its safety and efficacy in various cancers.[5] A Phase 1/2 study is investigating its use in solid tumors and pancreatic adenocarcinoma, and a Phase 2 trial is underway for recurrent or refractory T-cell acute lymphoblastic leukemia.[5]

Toxicity Profile Comparison

The differing activation pathways of these two drugs lead to distinct toxicity profiles.

Toxicity Ifosfamide This compound (Anticipated)
Hemorrhagic Cystitis Common and dose-limiting, caused by acrolein.[3][14] Prophylaxis with mesna is required.[1][14]Expected to be significantly lower due to the absence of acrolein formation.
Nephrotoxicity Can cause glomerular and tubular dysfunction, potentially leading to renal failure.[3][4][15] Attributed to chloroacetaldehyde.[4]Anticipated to have a lower risk of nephrotoxicity as chloroacetaldehyde is not a primary metabolite.
Neurotoxicity Can cause encephalopathy, ranging from mild confusion to coma.[1][4] Associated with chloroacetaldehyde.[4]Expected to have a lower incidence of neurotoxicity due to the targeted activation and avoidance of chloroacetaldehyde production.
Myelosuppression A common dose-limiting toxicity, causing leukopenia, neutropenia, and thrombocytopenia.[3][9][15]As an alkylating agent, myelosuppression is a potential toxicity, but the targeted nature may result in a more favorable therapeutic index.
Cardiotoxicity Can cause arrhythmias, heart failure, and pericardial effusion, though less common.[9]The potential for cardiotoxicity is yet to be determined in clinical trials.

Experimental Protocols

In Vitro Cytotoxicity Assay (IC50 Determination)

A common method to determine the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines involves the following steps:

  • Cell Culture: Cancer cell lines of interest are cultured in appropriate media and conditions.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound or activated ifosfamide) for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® assay, which quantifies the number of viable cells.

  • Data Analysis: The results are plotted as cell viability versus drug concentration, and the IC50 value is calculated using non-linear regression analysis.

IC50_Workflow start Start culture Culture Cancer Cell Lines start->culture seed Seed Cells into 96-well Plates culture->seed treat Treat with Serial Dilutions of Drug seed->treat incubate Incubate for 72 hours treat->incubate assay Perform Cell Viability Assay (e.g., MTT) incubate->assay read Read Absorbance/ Luminescence assay->read analyze Analyze Data and Calculate IC50 read->analyze end End analyze->end

Caption: General workflow for an in vitro IC50 determination experiment.
In Vivo Tumor Xenograft Study

The in vivo efficacy of an anti-cancer agent is often evaluated using animal models, such as patient-derived xenografts (PDXs) in immunodeficient mice.[5]

  • Animal Model: Immunocompromised mice (e.g., NSG mice) are used.[5]

  • Tumor Implantation: Patient-derived tumor fragments or cultured cancer cells are implanted subcutaneously or orthotopically into the mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Randomization: Mice are randomized into control and treatment groups.

  • Drug Administration: The investigational drug (e.g., this compound) is administered according to a specific dose and schedule (e.g., intraperitoneal injection once weekly for 3 weeks).[5]

  • Monitoring: Tumor volume and body weight are measured regularly.

  • Endpoint: The study may be terminated when tumors in the control group reach a certain size, or it may continue to assess survival.

  • Data Analysis: Tumor growth inhibition and prolongation of survival are calculated to determine the drug's efficacy.

Summary and Future Directions

This compound represents a promising evolution in alkylating agent therapy. Its targeted activation by AKR1C3 offers the potential for improved efficacy in tumors with high expression of this enzyme, coupled with a more favorable safety profile compared to the systemically activated ifosfamide. The avoidance of toxic metabolites like acrolein and chloroacetaldehyde could translate to a significant reduction in treatment-related morbidity.

While preclinical data for this compound is encouraging, a definitive comparison of its efficacy and safety against ifosfamide will require mature data from ongoing and future clinical trials. These studies will be crucial in defining the clinical role of this novel agent and identifying the patient populations most likely to benefit from its targeted approach.

References

AKR1C3: A Predictive Biomarker for (R)-Odafosfamide Sensitivity - A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of Aldo-Keto Reductase Family 1 Member C3 (AKR1C3) as a predictive biomarker for sensitivity to the novel anti-cancer agent (R)-Odafosfamide. It offers a comparative analysis with other established biomarkers for alkylating agents, supported by experimental data and detailed protocols to facilitate reproducible research in the field of personalized medicine.

Introduction: The Role of AKR1C3 in this compound Activation

This compound is a next-generation prodrug that requires enzymatic activation to exert its cytotoxic effects. The enzyme responsible for this bioactivation is AKR1C3, a member of the aldo-keto reductase superfamily.[1] AKR1C3 is overexpressed in a variety of solid and hematological malignancies, including T-cell acute lymphoblastic leukemia (T-ALL), castration-resistant prostate cancer (CRPC), and certain types of breast and lung cancer, making it an attractive target for selective cancer therapy.[2][3]

The mechanism of action involves the reduction of a ketone group on the this compound molecule by AKR1C3, which leads to the release of a potent DNA alkylating agent. This active metabolite then forms covalent adducts with DNA, inducing DNA damage, cell cycle arrest, and ultimately, apoptosis in cancer cells. The selective activation of this compound in AKR1C3-expressing tumors is designed to enhance the therapeutic index by minimizing toxicity to normal tissues with low or absent AKR1C3 expression.

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AKR1C3_Activation_of_Odafosfamide cluster_extracellular Extracellular Space cluster_cell Cancer Cell This compound This compound AKR1C3 AKR1C3 This compound->AKR1C3 Enters Cell Active_Metabolite Activated Alkylating Agent AKR1C3->Active_Metabolite Bioactivation DNA DNA Active_Metabolite->DNA Alkylation DNA_Damage DNA Damage (Cross-linking) DNA->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Triggers

Caption: Mechanism of this compound activation by AKR1C3.

Comparative Analysis of Predictive Biomarkers

While AKR1C3 is a specific biomarker for this compound, other biomarkers are used to predict sensitivity to different classes of DNA-damaging agents. This section compares AKR1C3 with two well-established biomarkers: O-6-methylguanine-DNA methyltransferase (MGMT) and Excision Repair Cross-Complementation Group 1 (ERCC1).

BiomarkerAssociated Drug ClassMechanism of PredictionPredictive Value
AKR1C3 This compound (and similar prodrugs)Drug Activation: High AKR1C3 expression leads to increased conversion of the prodrug to its active, cytotoxic form.Positive Predictor: High expression correlates with increased sensitivity and therapeutic response.
MGMT Temozolomide and other methylating agentsDNA Repair: MGMT removes alkyl groups from guanine, thus repairing DNA damage induced by methylating agents.Negative Predictor: Low expression or promoter methylation correlates with increased sensitivity.[4][5][6]
ERCC1 Platinum-based agents (e.g., cisplatin, carboplatin)DNA Repair: ERCC1 is a key enzyme in the nucleotide excision repair (NER) pathway, which removes platinum-DNA adducts.Negative Predictor: Low expression is associated with increased sensitivity in some cancers, though its predictive value can be context-dependent.[1][2][3][7]

Quantitative Data: AKR1C3 Expression and this compound Sensitivity

The sensitivity of cancer cell lines to this compound demonstrates a strong correlation with the expression level of AKR1C3.

Cell LineCancer TypeAKR1C3 ExpressionThis compound IC50 (nM)Reference
H460 Lung CancerHigh4.0[1]
T-ALL PDX T-cell Acute Lymphoblastic LeukemiaHigh9.7 (median)[1]
B-ALL PDX B-cell Acute Lymphoblastic LeukemiaLow/Variable60.3 (median)[1]
LNCaP Prostate CancerLow11,000
22Rv1 Prostate CancerModerate77,000
LNCaP1C3 Prostate Cancer (AKR1C3-overexpressing)High101,000

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

This section provides detailed methodologies for key experiments to validate AKR1C3 as a biomarker for this compound sensitivity.

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Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation Cell_Culture Cancer Cell Line Culture AKR1C3_Analysis AKR1C3 Expression Analysis (qRT-PCR, Western Blot, IHC) Cell_Culture->AKR1C3_Analysis Cytotoxicity_Assay Cytotoxicity Assay (this compound Treatment) Cell_Culture->Cytotoxicity_Assay Data_Analysis_IV Correlate AKR1C3 Expression with IC50 Values AKR1C3_Analysis->Data_Analysis_IV Cytotoxicity_Assay->Data_Analysis_IV Xenograft Tumor Xenograft Model (High vs. Low AKR1C3) Treatment This compound Treatment Xenograft->Treatment Tumor_Measurement Tumor Growth Measurement Treatment->Tumor_Measurement Data_Analysis_IVV Compare Tumor Growth Inhibition Tumor_Measurement->Data_Analysis_IVV

Caption: General experimental workflow for validating AKR1C3.

AKR1C3 Expression Analysis

4.1.1. Quantitative Real-Time PCR (qRT-PCR) for AKR1C3 mRNA

  • RNA Extraction: Isolate total RNA from cultured cancer cells or tumor tissue using a TRIzol-based method or a commercial kit.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit with random primers.

  • qPCR Reaction: Set up the qPCR reaction in a 384-well plate with a final volume of 10 µL per well, containing 25 ng of cDNA, 1x SYBR Green PCR Master Mix, and 150 nM of forward and reverse primers for AKR1C3 and a housekeeping gene (e.g., GAPDH, ACTB).

  • Cycling Conditions: A typical protocol includes an initial denaturation at 95°C for 5 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.

  • Data Analysis: Calculate the relative expression of AKR1C3 mRNA using the comparative Ct (ΔΔCt) method, normalized to the housekeeping gene.

4.1.2. Western Blot for AKR1C3 Protein

  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or 3% BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against AKR1C3 (e.g., at a 1:1000 dilution) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

4.1.3. Immunohistochemistry (IHC) for AKR1C3 in Tissue

  • Deparaffinization and Rehydration: Deparaffinize formalin-fixed, paraffin-embedded tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or EDTA buffer (pH 8.0).

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a serum-based blocking solution.

  • Primary Antibody Incubation: Incubate the sections with a primary antibody against AKR1C3 overnight at 4°C.

  • Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex. Visualize the staining with a DAB chromogen solution.

  • Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, and mount with a permanent mounting medium.

This compound Cytotoxicity Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density that ensures exponential growth throughout the experiment (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with the drug-containing medium. Include vehicle-treated and untreated controls.

  • Incubation: Incubate the plates for 72-96 hours in a humidified incubator at 37°C and 5% CO2.

  • Viability Assessment: Measure cell viability using a metabolic assay such as MTT or a luminescent assay like CellTiter-Glo.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control for each drug concentration. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.

In Vivo Tumor Xenograft Study
  • Cell Implantation: Subcutaneously inject cancer cells with high or low AKR1C3 expression into the flanks of immunocompromised mice (e.g., NOD-SCID or NSG mice).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

  • This compound Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., intraperitoneally) at a predetermined dose and schedule.[1]

  • Endpoint: Continue treatment and tumor monitoring until tumors in the control group reach a predetermined endpoint. Euthanize the mice and excise the tumors for further analysis (e.g., IHC for proliferation and apoptosis markers).

  • Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups for both high and low AKR1C3-expressing tumors.

Signaling Pathways and Logical Relationships

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DNA_Damage_Response cluster_activation Drug Activation & DNA Damage cluster_ddr DNA Damage Response (DDR) Odafosfamide This compound AKR1C3 AKR1C3 Odafosfamide->AKR1C3 Active_Metabolite Activated Alkylating Agent AKR1C3->Active_Metabolite DNA_Adducts DNA Adducts & Cross-links Active_Metabolite->DNA_Adducts ATM_ATR ATM/ATR Activation DNA_Adducts->ATM_ATR CHK1_CHK2 CHK1/CHK2 Phosphorylation ATM_ATR->CHK1_CHK2 p53 p53 Stabilization & Activation ATM_ATR->p53 Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) CHK1_CHK2->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Arrest->Apoptosis If damage is irreparable

References

comparative analysis of cytotoxicity with other DNA alkylating agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic performance of various DNA alkylating agents, supported by experimental data. DNA alkylating agents are a cornerstone in cancer chemotherapy, exerting their cytotoxic effects by covalently adding alkyl groups to DNA, which can lead to strand breakage and ultimately, cell death.[1][2] Their effectiveness, however, varies significantly across different cancer types and even between individual cell lines.

Comparative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a drug in inhibiting a specific biological or biochemical function.[3] The following table summarizes the IC50 values for several common DNA alkylating agents across a range of human cancer cell lines, providing a quantitative comparison of their cytotoxic activity. Lower IC50 values indicate higher potency.

DrugCancer TypeCell LineIC50 (µM)Exposure Time (hours)
Temozolomide GlioblastomaU87180 (median)48
GlioblastomaU87202 (median)72
GlioblastomaU25184 (median)48
GlioblastomaU251102 (median)72
GlioblastomaT98G~247120
Cisplatin Ovarian CancerA27806.8424
Ovarian CancerA2780cisR (resistant)44.0724
Ovarian CancerOV-9016.7572
Ovarian CancerSKOV-319.1872
Melphalan Multiple MyelomaMM1S (sensitive)1.9Not Specified
Multiple MyelomaMM1MEL2000 (refractory)50Not Specified
Multiple MyelomaRPMI-8226--
Multiple MyelomaLR5 (resistant)--
Cyclophosphamide Breast CancerMDA-MB-231402.548

Note: IC50 values can vary based on experimental conditions such as exposure time and the specific assay used.[4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19]

Experimental Protocols

A widely used method for assessing the cytotoxicity of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Protocol for Cytotoxicity
  • Cell Seeding:

    • Plate cells in a 96-well plate at a predetermined optimal density.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the DNA alkylating agents in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the alkylating agents. Include untreated control wells with medium only.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization of Formazan:

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix gently on an orbital shaker to ensure complete solubilization of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the percentage of cell viability against the drug concentration and determine the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability.[3]

Signaling Pathways

DNA alkylating agents induce cell death primarily through the activation of the DNA damage response (DDR) pathway, which can lead to apoptosis (programmed cell death).

Upon DNA alkylation, sensor proteins recognize the DNA lesions and activate transducer kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related). These kinases then phosphorylate a variety of downstream effector proteins, including the tumor suppressor p53. Activated p53 can induce cell cycle arrest to allow time for DNA repair. However, if the DNA damage is too extensive and cannot be repaired, p53 will trigger apoptosis by upregulating the expression of pro-apoptotic proteins like BAX and PUMA. These proteins lead to the permeabilization of the mitochondrial outer membrane, resulting in the release of cytochrome c. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Caspase-9, in turn, activates effector caspases like caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates, leading to the characteristic morphological changes of apoptotic cell death.

DNA_Damage_Response_Pathway cluster_stimulus Stimulus cluster_cellular_response Cellular Response DNA_Alkylating_Agent DNA Alkylating Agent DNA_Damage DNA Damage (Alkylation) DNA_Alkylating_Agent->DNA_Damage Sensor_Proteins Sensor Proteins (e.g., MRN Complex) DNA_Damage->Sensor_Proteins ATM_ATR ATM/ATR Kinases (Activation) Sensor_Proteins->ATM_ATR p53 p53 Activation ATM_ATR->p53 Cell_Cycle_Arrest Cell Cycle Arrest (DNA Repair) p53->Cell_Cycle_Arrest BAX_PUMA Pro-apoptotic Proteins (BAX, PUMA) p53->BAX_PUMA Apoptosis Apoptosis Mitochondria Mitochondrial Permeabilization BAX_PUMA->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Effector Caspases (Caspase-3) Apoptosome->Caspase_3 Caspase_3->Apoptosis

Caption: DNA Damage Response Pathway Leading to Apoptosis.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for a comparative cytotoxicity analysis using the MTT assay.

Cytotoxicity_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Select appropriate cell lines) Cell_Seeding 2. Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Drug_Dilution 3. Prepare Drug Dilutions (Serial dilutions of alkylating agents) Cell_Seeding->Drug_Dilution Incubation 4. Cell Treatment (Incubate for 24, 48, or 72h) Drug_Dilution->Incubation MTT_Addition 5. Add MTT Reagent Incubation->MTT_Addition Formazan_Formation 6. Incubate (Allow formazan formation) MTT_Addition->Formazan_Formation Solubilization 7. Solubilize Formazan Formazan_Formation->Solubilization Absorbance_Reading 8. Read Absorbance (570 nm) Solubilization->Absorbance_Reading IC50_Calculation 9. Calculate IC50 Values Absorbance_Reading->IC50_Calculation Comparison 10. Comparative Analysis IC50_Calculation->Comparison

Caption: Experimental Workflow for Cytotoxicity Analysis.

References

A Comparative Guide to (R)-Odafosfamide: Understanding its Potential in the Landscape of Chemotherapy Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (R)-Odafosfamide (also known as OBI-3424), a first-in-class DNA alkylating agent activated by the aldo-keto reductase 1C3 (AKR1C3) enzyme, with other established chemotherapies. The focus is on the critical aspect of cross-resistance, a major challenge in oncology drug development. While direct comparative experimental data on cross-resistance is limited, this guide offers a mechanistic comparison based on current preclinical and clinical research.

Introduction to this compound

This compound is a prodrug that is selectively converted by the AKR1C3 enzyme into a potent DNA-alkylating agent.[1] This targeted activation mechanism offers the potential for high efficacy in tumors overexpressing AKR1C3, a feature observed in a range of malignancies including T-cell acute lymphoblastic leukemia (T-ALL), hepatocellular carcinoma, and castrate-resistant prostate cancer, while potentially sparing normal tissues with low AKR1C3 expression.[1][2][3]

Mechanism of Action: A Targeted Approach to DNA Alkylation

This compound's mechanism of action is contingent on the presence of AKR1C3. Once activated, it functions as a bifunctional alkylating agent, forming covalent bonds with DNA, leading to cross-linking and subsequent cell death. This is similar to the general mechanism of other alkylating agents like cyclophosphamide and ifosfamide. However, the key distinction lies in its selective activation.

Odafosfamide_Activation Odafosfamide This compound (Inactive Prodrug) AKR1C3 AKR1C3 (Aldo-Keto Reductase 1C3) Odafosfamide->AKR1C3 Enters AKR1C3-expressing tumor cell Active_Metabolite Activated Alkylating Agent AKR1C3->Active_Metabolite Catalyzes reduction DNA Tumor Cell DNA Active_Metabolite->DNA Crosslinking DNA Cross-linking DNA->Crosslinking Alkylation Apoptosis Apoptosis Crosslinking->Apoptosis

Caption: Mechanism of this compound activation.

Comparative Efficacy of this compound in Preclinical Models

While direct cross-resistance studies are lacking, preclinical data demonstrates the potent and selective activity of this compound in AKR1C3-expressing cancers.

In Vitro Cytotoxicity of this compound
Cell LineCancer TypeAKR1C3 ExpressionIC50 (nM)Reference
H460Lung CancerHigh4.0[1]
T-ALL PDXs (median)T-cell Acute Lymphoblastic LeukemiaHigh9.7[1]
B-ALL PDXs (median)B-cell Acute Lymphoblastic LeukemiaLow60.3[1]
ETP-ALL PDXs (median)Early T-cell Precursor Acute Lymphoblastic LeukemiaHigh31.5[1]
In Vivo Efficacy of this compound in Patient-Derived Xenograft (PDX) Models

A study on T-ALL PDX models demonstrated that this compound treatment significantly prolonged event-free survival.[2][4] In nine out of nine ALL PDXs, this compound extended event-free survival by 17.1 to 77.8 days, with disease regression observed in eight of the nine models.[2][4] The anti-tumor activity was shown to be comparable or superior to standard-of-care chemotherapy in various CDX models with high AKR1C3 expression.[5]

Cross-Resistance Profile: A Mechanistic Comparison

The unique activation mechanism of this compound suggests a distinct cross-resistance profile compared to other chemotherapies.

This compound vs. Traditional Alkylating Agents (e.g., Cyclophosphamide, Ifosfamide)
  • Shared Resistance Mechanisms: As both are DNA alkylating agents, resistance mechanisms that enhance DNA repair (e.g., upregulation of MGMT, BER, and MMR pathways) could theoretically confer cross-resistance.

  • Key Differentiator: Resistance to traditional alkylating agents can arise from decreased drug activation by cytochrome P450 enzymes. In contrast, this compound's activation is dependent on AKR1C3. Therefore, tumors with low cytochrome P450 activity but high AKR1C3 expression may be resistant to traditional alkylating agents but sensitive to this compound.

This compound vs. Anthracyclines (e.g., Doxorubicin)
  • Potential for Lack of Cross-Resistance: A significant finding is that overexpression of AKR1C3 has been implicated in resistance to anthracyclines. AKR1C3 can metabolize and inactivate doxorubicin. This suggests a potential lack of cross-resistance, and even a possible scenario of inverse resistance, where tumors resistant to doxorubicin due to high AKR1C3 expression could be highly sensitive to this compound.

This compound vs. Anti-metabolites (e.g., Methotrexate, 5-Fluorouracil) and Topoisomerase Inhibitors (e.g., Etoposide)

  • Distinct Mechanisms: These drug classes have fundamentally different mechanisms of action and resistance compared to DNA alkylating agents. Therefore, cross-resistance between this compound and these agents is less likely to be a significant clinical issue.

Cross_Resistance_Hypothesis cluster_chemo Chemotherapy cluster_resistance Resistance Mechanism cluster_odafosfamide This compound Doxorubicin Doxorubicin (Anthracycline) AKR1C3_high High AKR1C3 Expression Doxorubicin->AKR1C3_high induces resistance Cyclophosphamide Cyclophosphamide (Alkylating Agent) DNA_Repair Enhanced DNA Repair Cyclophosphamide->DNA_Repair induces resistance Odafosfamide_sens Sensitivity to This compound AKR1C3_high->Odafosfamide_sens confers sensitivity Odafosfamide_res Resistance to This compound DNA_Repair->Odafosfamide_res may confer cross-resistance

Caption: Hypothesized cross-resistance relationships.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation and comparison of anticancer agents.

In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

Protocol:

  • Cell Culture: Culture cancer cell lines in appropriate media and conditions. For suspension cells, maintain a density of 2 x 10^5 to 1 x 10^6 cells/mL. For adherent cells, seed at a density that will not reach confluence during the assay.

  • Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve the desired final concentrations.

  • Cell Seeding: Seed cells in 96-well plates at a predetermined density.

  • Drug Treatment: Add the serially diluted this compound to the wells. Include a vehicle control (solvent only).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment: Use a cell viability reagent such as MTT or a commercially available kit (e.g., CellTiter-Glo®).

  • Data Analysis: Measure the absorbance or luminescence according to the manufacturer's instructions. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.

In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical in vivo model that closely mimics human tumors.[6][7][8]

Protocol:

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG mice).

  • Tumor Implantation: Implant tumor fragments from a patient's tumor subcutaneously or orthotopically into the mice.[6][7]

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements and calculate tumor volume.

  • Randomization: When tumors reach a specified size, randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound (e.g., via intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle control.[3]

  • Efficacy Assessment: Monitor tumor volume and body weight of the mice throughout the study. The primary endpoint is typically tumor growth inhibition or event-free survival.[2][4]

  • Data Analysis: Compare the tumor growth curves and survival data between the treatment and control groups using appropriate statistical methods.

DNA Cross-Linking Assay

Objective: To confirm the DNA-alkylating activity of this compound.

Protocol:

  • Cell Treatment: Treat cancer cells with varying concentrations of this compound for a specified time.

  • DNA Extraction: Isolate genomic DNA from the treated cells.

  • Denaturation and Renaturation: Denature the DNA by heating and then allow it to renature.

  • Analysis: Analyze the amount of double-stranded (cross-linked) DNA versus single-stranded DNA using methods such as gel electrophoresis or a fluorescent dye that specifically binds to double-stranded DNA. An increase in the proportion of double-stranded DNA after denaturation and renaturation indicates the presence of interstrand cross-links.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis Cell_Culture Cell Line Culture Cytotoxicity_Assay Cytotoxicity Assay (IC50 Determination) Cell_Culture->Cytotoxicity_Assay DNA_Crosslinking_Assay DNA Cross-linking Assay Cell_Culture->DNA_Crosslinking_Assay Data_Analysis Statistical Analysis & Interpretation Cytotoxicity_Assay->Data_Analysis DNA_Crosslinking_Assay->Data_Analysis PDX_Model PDX Model Establishment Efficacy_Study Efficacy Study (Tumor Growth Inhibition) PDX_Model->Efficacy_Study Efficacy_Study->Data_Analysis

Caption: General experimental workflow for preclinical evaluation.

Conclusion and Future Directions

This compound represents a promising therapeutic agent with a unique, targeted mechanism of action. Its dependence on AKR1C3 for activation suggests a favorable cross-resistance profile, particularly in tumors that have developed resistance to other chemotherapies through mechanisms involving AKR1C3 overexpression. However, the lack of direct comparative studies on cross-resistance is a critical knowledge gap.

Future research should focus on:

  • Direct Comparative Studies: Conducting head-to-head preclinical studies comparing the efficacy of this compound and standard-of-care chemotherapies in isogenic cell lines with acquired resistance.

  • Biomarker Development: Further validating AKR1C3 expression as a predictive biomarker for patient selection in clinical trials.

  • Combination Therapies: Investigating the synergistic potential of this compound with other anticancer agents, particularly those with non-overlapping resistance mechanisms.

This guide provides a framework for understanding the potential of this compound in the context of chemotherapy resistance. As more data becomes available, a clearer picture of its clinical utility and its role in overcoming the challenge of drug resistance will emerge.

References

Evaluating the Synergistic Potential of (R)-Odafosfamide with PARP Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Predictive Analysis Based on the Synergistic Interaction of Alkylating Agents and PARP Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, no direct preclinical or clinical studies have been published evaluating the synergistic effects of (R)-Odafosfamide (also known as OBI-3424) in combination with PARP inhibitors. This guide provides a predictive comparison based on the well-documented synergistic relationship between a representative DNA alkylating agent, temozolomide (TMZ), and the PARP inhibitor, olaparib. This information is intended to serve as a scientific guide for researchers interested in exploring the potential of combining this compound with PARP inhibitors.

Introduction

This compound is a novel prodrug that is selectively converted by the aldo-keto reductase 1C3 (AKR1C3) enzyme into a potent DNA-alkylating agent.[1] This targeted activation within cancer cells that overexpress AKR1C3 makes it a promising candidate for combination therapies. Poly (ADP-ribose) polymerase (PARP) inhibitors have shown significant efficacy in tumors with deficiencies in DNA damage repair pathways, particularly those with BRCA1/2 mutations.[2] The combination of DNA alkylating agents with PARP inhibitors has demonstrated strong synergistic effects in various preclinical models and clinical trials.[2][3][4]

This guide will explore the theoretical basis and provide a comparative framework for evaluating the potential synergy between this compound and PARP inhibitors, using the established combination of temozolomide and olaparib as a surrogate model.

Mechanism of Synergistic Action: Alkylating Agents and PARP Inhibitors

The synergistic cytotoxicity of alkylating agents and PARP inhibitors is rooted in the concept of synthetic lethality.

  • DNA Damage Induction: Alkylating agents like temozolomide (and putatively, the active metabolite of this compound) induce DNA damage, primarily in the form of single-strand breaks (SSBs).[5]

  • PARP Inhibition: PARP enzymes are crucial for the repair of SSBs. PARP inhibitors block this repair pathway, leading to the accumulation of unrepaired SSBs.[5]

  • Conversion to Double-Strand Breaks: During DNA replication, the replication fork encounters these unrepaired SSBs, leading to their collapse and the formation of more lethal double-strand breaks (DSBs).

  • Synthetic Lethality: In cancer cells with a compromised ability to repair DSBs (e.g., due to BRCA mutations), the accumulation of DSBs triggers apoptosis and cell death.

cluster_0 Cellular Response to Combination Therapy Alkylating_Agent This compound (active form) / Temozolomide DNA_SSB DNA Single-Strand Breaks (SSBs) Alkylating_Agent->DNA_SSB Induces PARP PARP Enzyme DNA_SSB->PARP Activates Replication_Fork Replication Fork Collapse DNA_SSB->Replication_Fork Leads to PARP_Inhibitor PARP Inhibitor (e.g., Olaparib) PARP_Inhibitor->PARP Inhibits BER Base Excision Repair (BER) PARP->BER Mediates DNA_DSB DNA Double-Strand Breaks (DSBs) Replication_Fork->DNA_DSB Creates HR_Proficient Homologous Recombination (HR) Proficient DNA_DSB->HR_Proficient Repaired by HR_Deficient Homologous Recombination (HR) Deficient DNA_DSB->HR_Deficient Accumulate in Cell_Survival Cell Survival HR_Proficient->Cell_Survival Apoptosis Apoptosis HR_Deficient->Apoptosis

Figure 1: Proposed signaling pathway for the synergistic action of an alkylating agent and a PARP inhibitor.

Quantitative Data Presentation: A Surrogate Model

The following tables summarize preclinical data for the combination of temozolomide and olaparib in glioblastoma and uterine leiomyosarcoma models. This data serves as a predictive framework for what might be observed with this compound.

Table 1: In Vitro Cytotoxicity of Temozolomide and Olaparib Combination

Cell LineCancer TypeIC50 (Temozolomide alone)IC50 (Olaparib alone)Combination EffectReference
U87MGGlioblastoma~100 µM~228 µMEnhanced Cytotoxicity[1]
U251MGGlioblastomaNot specified~177 µMEnhanced Cytotoxicity[1]
T98GGlioblastoma>100 µM (Resistant)~260 µMEnhanced Cytotoxicity[1]

Table 2: In Vivo Efficacy of Temozolomide and Olaparib Combination

Cancer ModelTreatment GroupsOutcome MeasureResultsReference
U87MG Glioblastoma XenograftControl, Olaparib, Temozolomide, CombinationTumor Volume, SurvivalCombination significantly decreased tumor volume and increased survival compared to control and Olaparib alone. No significant difference in survival compared to Temozolomide alone.[3]
Uterine Leiomyosarcoma (Phase II Trial)Olaparib + TemozolomideObjective Response Rate (ORR), Median Progression-Free Survival (mPFS)ORR: 27%, mPFS: 6.9 months[6]
Relapsed Small Cell Lung Cancer (Phase I/II Trial)Olaparib + TemozolomideORR, mPFS, Median Overall Survival (mOS)ORR: 41.7%, mPFS: 4.2 months, mOS: 8.5 months[7]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of synergistic effects. Below are standard protocols for key experiments.

Cell Viability Assay (MTS/CCK-8 Assay)

This assay determines the effect of the drug combination on cell proliferation.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.[1]

  • Drug Treatment: Treat cells with a matrix of concentrations of this compound and a PARP inhibitor, both alone and in combination. Include a vehicle-only control.

  • Incubation: Incubate the cells with the drugs for a predetermined period (e.g., 72 hours).

  • Reagent Addition: Add MTS or CCK-8 reagent to each well and incubate for 2-4 hours.[1]

  • Data Acquisition: Measure the absorbance at 490 nm (MTS) or 450 nm (CCK-8) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-only control. Determine IC50 values and calculate the Combination Index (CI) using software like CompuSyn. A CI < 1 indicates synergy.

Clonogenic Survival Assay

This assay assesses the long-term reproductive capacity of cells after treatment.

  • Cell Seeding: Plate a low density of single cells (e.g., 200-1000 cells) in 6-well plates and allow them to attach overnight.

  • Drug Treatment: Treat the cells with the drug combination for a specified duration (e.g., 24 hours).

  • Colony Formation: Replace the drug-containing medium with fresh medium and incubate for 10-14 days to allow for colony formation (a colony is defined as a cluster of at least 50 cells).

  • Staining: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.

  • Colony Counting: Count the number of colonies in each well.

  • Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.

cluster_1 Experimental Workflow for Synergy Evaluation Start Start Cell_Culture Cell Culture Start->Cell_Culture Cell_Viability Cell Viability Assay (MTS/CCK-8) Cell_Culture->Cell_Viability Clonogenic_Assay Clonogenic Survival Assay Cell_Culture->Clonogenic_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Cell_Culture->Apoptosis_Assay Data_Analysis Data Analysis (Combination Index, etc.) Cell_Viability->Data_Analysis Clonogenic_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis In_Vivo_Study In Vivo Xenograft Study In_Vivo_Study->Data_Analysis Data_Analysis->In_Vivo_Study If synergistic in vitro Conclusion Conclusion on Synergy Data_Analysis->Conclusion

Figure 2: A typical experimental workflow for evaluating drug synergy.

Apoptosis Assay (Annexin V/PI Staining)

This assay quantifies the induction of apoptosis by the drug combination.

  • Cell Treatment: Treat cells with the drug combination for a specified time (e.g., 48 hours).[1]

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).

Logical Relationship of Synergistic Mechanism

The rationale for combining this compound with a PARP inhibitor is based on a logical progression of cellular events that lead to enhanced cancer cell death.

cluster_2 Logical Framework for Synergistic Lethality R_Odafosfamide This compound AKR1C3 AKR1C3 Enzyme R_Odafosfamide->AKR1C3 Activated by Active_Alkylating_Agent Active DNA Alkylating Agent AKR1C3->Active_Alkylating_Agent DNA_Damage Induces DNA SSBs Active_Alkylating_Agent->DNA_Damage Accumulated_SSBs Accumulation of SSBs DNA_Damage->Accumulated_SSBs PARP_Inhibitor PARP Inhibitor Inhibit_BER Inhibits Base Excision Repair PARP_Inhibitor->Inhibit_BER Inhibit_BER->Accumulated_SSBs Replication DNA Replication Accumulated_SSBs->Replication DSB_Formation Formation of DSBs Replication->DSB_Formation HR_Deficiency Homologous Recombination Deficiency DSB_Formation->HR_Deficiency Cell_Death Synthetic Lethality -> Apoptosis HR_Deficiency->Cell_Death

References

OBI-3424 for Solid Tumors: A Comparative Analysis of Clinical Trial Results

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical trial results for OBI-3424 in solid tumors against current standard-of-care alternatives. OBI-3424 is a first-in-class small-molecule prodrug that is selectively activated by the enzyme aldo-keto reductase 1C3 (AKR1C3) into a potent DNA alkylating agent, OBI-2660.[1] This targeted activation mechanism is designed to offer a therapeutic advantage by concentrating the cytotoxic payload within cancer cells overexpressing AKR1C3, potentially sparing normal tissues.

While OBI-3424 showed a manageable safety profile in its Phase 1 trial, the subsequent Phase 2 study in advanced solid tumors, including colorectal and pancreatic cancers, was terminated due to a lack of demonstrated therapeutic potential. This guide presents the available data for OBI-3424 and compares it with the established efficacy of standard first-line treatments for advanced pancreatic and colorectal cancer.

Performance Comparison: OBI-3424 vs. Standard of Care

The following tables summarize the clinical trial data for OBI-3424 in solid tumors and the standard-of-care chemotherapy regimens for advanced pancreatic and colorectal cancer.

Table 1: Clinical Trial Results for OBI-3424 in Advanced Solid Tumors (NCT03592264)

EndpointOBI-3424 (Phase 1)
Best Overall Response
Partial Response (PR)1 patient
Stable Disease (SD)54% of patients
Adverse Events (Treatment-Related, Grade ≥3)
Anemia41%
Thrombocytopenia26%

Note: The Phase 2 portion of the trial was terminated for futility. The data presented is from the Phase 1 dose-escalation study.

Table 2: Standard of Care for Advanced Pancreatic Cancer - First-Line Treatment

RegimenOverall Response Rate (ORR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)
FOLFIRINOX 31% - 42.4%6.4 - 9.7 months11.1 - 15.7 months
Gemcitabine + nab-Paclitaxel 23% - 48%5.5 months8.5 - 12.2 months

Table 3: Standard of Care for Advanced Colorectal Cancer - First-Line Treatment

RegimenOverall Response Rate (ORR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)
FOLFOX + Bevacizumab ~60%~9.8 months~29 months
FOLFIRI + Cetuximab (RAS wild-type) 46% - 58%~10.9 months~22.4 months

Experimental Protocols

A detailed understanding of the methodologies employed in clinical trials is crucial for the interpretation of their results. This section outlines the protocols for the OBI-3424 trial and the standard-of-care regimens.

OBI-3424 (NCT03592264)
  • Study Design: A Phase 1/2, open-label, dose-escalation, and cohort expansion study.

  • Patient Population: Patients with advanced or metastatic solid tumors for which standard therapy does not exist or has proven ineffective. The expansion phase was planned for patients with hepatocellular carcinoma and castrate-resistant prostate cancer.

  • Treatment Administration:

    • Schedule A (Dose Escalation): OBI-3424 administered intravenously on Days 1 and 8 of a 21-day cycle.

    • Schedule B (Dose Escalation and Expansion): OBI-3424 administered intravenously on Day 1 of a 21-day cycle. The recommended Phase 2 dose (RP2D) was determined to be 12 mg/m².

  • Key Inclusion Criteria: Histologically or cytologically confirmed advanced or metastatic solid tumor, ECOG performance status of 0 or 1.

  • Key Exclusion Criteria: Symptomatic brain metastases, prior treatment with a systemic anti-cancer therapy within 3 weeks of the first dose of OBI-3424.

  • Primary Endpoints: To determine the maximum tolerated dose (MTD) and RP2D of OBI-3424, and to evaluate the safety and tolerability.

  • Secondary Endpoints: To characterize the pharmacokinetic profile of OBI-3424 and its active metabolite, and to assess preliminary anti-tumor activity.

Standard of Care: Advanced Pancreatic Cancer
  • FOLFIRINOX:

    • Study Design: Typically evaluated in randomized controlled trials against gemcitabine monotherapy.

    • Patient Population: Patients with metastatic pancreatic cancer and a good performance status (ECOG 0 or 1).[2]

    • Treatment Administration: A combination of oxaliplatin (85 mg/m²), irinotecan (180 mg/m²), leucovorin (400 mg/m²), and fluorouracil (400 mg/m² bolus followed by a 2400 mg/m² 46-hour continuous infusion) administered every 2 weeks.[3][4]

  • Gemcitabine + nab-Paclitaxel:

    • Study Design: Typically evaluated in randomized controlled trials against gemcitabine monotherapy.

    • Patient Population: Patients with previously untreated metastatic pancreatic cancer.[5]

    • Treatment Administration: nab-Paclitaxel (125 mg/m²) followed by gemcitabine (1000 mg/m²) administered intravenously on Days 1, 8, and 15 of a 28-day cycle.[5][6][7]

Standard of Care: Advanced Colorectal Cancer
  • FOLFOX + Bevacizumab:

    • Study Design: Typically evaluated in randomized controlled trials.

    • Patient Population: Patients with previously untreated metastatic colorectal cancer.

    • Treatment Administration: A combination of oxaliplatin (85 mg/m²), leucovorin (400 mg/m²), and fluorouracil (400 mg/m² bolus followed by a 2400 mg/m² 46-hour continuous infusion) administered every 2 weeks, in combination with bevacizumab (5 mg/kg) every 2 weeks.[8][9]

  • FOLFIRI + Cetuximab (for RAS wild-type tumors):

    • Study Design: Typically evaluated in randomized controlled trials, often comparing with bevacizumab-containing regimens.

    • Patient Population: Patients with previously untreated, EGFR-expressing, RAS wild-type metastatic colorectal cancer.[10]

    • Treatment Administration: A combination of irinotecan (180 mg/m²), leucovorin (400 mg/m²), and fluorouracil (400 mg/m² bolus followed by a 2400 mg/m² 46-hour continuous infusion) administered every 2 weeks, with weekly or bi-weekly cetuximab (initial dose of 400 mg/m², followed by 250 mg/m² weekly).[11][12][13][14]

Visualizing the Mechanism and Trial Logic

To further elucidate the scientific rationale and clinical development path of OBI-3424, the following diagrams are provided.

OBI3424_Mechanism cluster_cell Cancer Cell (AKR1C3 Overexpression) OBI3424 OBI-3424 (Prodrug) AKR1C3 AKR1C3 (Aldo-Keto Reductase 1C3) OBI3424->AKR1C3 + OBI2660 OBI-2660 (Active Alkylating Agent) AKR1C3->OBI2660 Activation NADPH NADPH NADPH->AKR1C3 DNA DNA OBI2660->DNA Alkylation Crosslinked_DNA Cross-linked DNA (Cell Cycle Arrest) DNA->Crosslinked_DNA Apoptosis Apoptosis Crosslinked_DNA->Apoptosis

Caption: Mechanism of action of OBI-3424.

OBI3424_Trial_Workflow cluster_phase1 Phase 1 cluster_phase2 Phase 2 P1_Start Patient Enrollment (Advanced Solid Tumors) Dose_Escalation Dose Escalation (Schedules A & B) P1_Start->Dose_Escalation MTD_RP2D Determine MTD & RP2D (12 mg/m²) Dose_Escalation->MTD_RP2D P2_Start Cohort Expansion (Pancreatic, Colorectal, etc.) MTD_RP2D->P2_Start Efficacy_Eval Efficacy Evaluation P2_Start->Efficacy_Eval Termination Trial Terminated (Lack of Efficacy) Efficacy_Eval->Termination

Caption: OBI-3424 solid tumor clinical trial workflow.

OBI3424_Comparison cluster_alternatives Standard of Care Alternatives OBI3424 OBI-3424 FOLFIRINOX FOLFIRINOX (Pancreatic Cancer) OBI3424->FOLFIRINOX vs. Gem_Nab Gemcitabine + nab-Paclitaxel (Pancreatic Cancer) OBI3424->Gem_Nab vs. FOLFOX_Bev FOLFOX + Bevacizumab (Colorectal Cancer) OBI3424->FOLFOX_Bev vs. FOLFIRI_Cetux FOLFIRI + Cetuximab (Colorectal Cancer) OBI3424->FOLFIRI_Cetux vs.

Caption: OBI-3424 comparison to standard therapies.

References

A Comparative Analysis of the Therapeutic Index: (R)-Odafosfamide Versus Traditional Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

A targeted approach in cancer therapy is paving the way for treatments with potentially wider therapeutic windows. This guide provides a detailed comparison of the preclinical therapeutic index of (R)-Odafosfamide, a novel AKR1C3-activated prodrug, and traditional alkylating agents like cyclophosphamide, offering insights for researchers, scientists, and drug development professionals.

This compound (also known as OBI-3424) represents a next-generation, precision anticancer agent. It is a prodrug that is selectively activated by the enzyme aldo-keto reductase 1C3 (AKR1C3) into a potent DNA alkylating agent.[1][2] This targeted activation mechanism is a significant departure from traditional chemotherapies, such as cyclophosphamide, which undergo activation primarily in the liver by cytochrome P450 enzymes, leading to systemic exposure and off-target toxicities.[1][2] The differential activation pathways suggest that this compound may possess a superior therapeutic index, characterized by potent anti-tumor efficacy and a more favorable safety profile.

Mechanism of Action: A Tale of Two Activation Pathways

The fundamental difference in the therapeutic index between this compound and traditional alkylating agents stems from their distinct bioactivation mechanisms.

This compound: This prodrug is specifically designed to be a substrate for AKR1C3, an enzyme that is overexpressed in a variety of solid and hematological malignancies, including hepatocellular carcinoma, castrate-resistant prostate cancer, and T-cell acute lymphoblastic leukemia.[3][4] In the presence of NADPH, AKR1C3 reduces this compound to an intermediate that spontaneously releases a potent DNA alkylating agent, OBI-2660.[1] This active metabolite then forms covalent bonds with DNA, leading to cross-linking and subsequent cancer cell death.[1][2] The cytotoxicity of this compound is therefore highly dependent on the expression of AKR1C3 within the tumor cells, theoretically minimizing damage to healthy tissues with low AKR1C3 expression.[1]

Traditional Chemotherapy (e.g., Cyclophosphamide): Cyclophosphamide is also a prodrug, but its activation is not tumor-specific. It is metabolized in the liver by cytochrome P450 (CYP) enzymes to form active metabolites, primarily phosphoramide mustard and acrolein.[5] Phosphoramide mustard is the principal cytotoxic agent that alkylates DNA, while acrolein is responsible for some of the drug's toxic side effects, such as hemorrhagic cystitis. This systemic activation leads to a less favorable therapeutic index, as both cancerous and healthy, rapidly dividing cells can be affected.

Figure 1. Comparative Activation Pathways cluster_0 This compound Activation cluster_1 Cyclophosphamide Activation ROda This compound (Prodrug) AKR1C3 AKR1C3 (Tumor Overexpressed) ROda->AKR1C3 NADPH Active_ROda OBI-2660 (Active Alkylating Agent) AKR1C3->Active_ROda DNA_Damage_ROda DNA Cross-linking & Cell Death Active_ROda->DNA_Damage_ROda Cyclo Cyclophosphamide (Prodrug) CYP450 Hepatic CYP450 Cyclo->CYP450 Active_Cyclo Phosphoramide Mustard (Active Alkylating Agent) CYP450->Active_Cyclo Toxic_Metabolite Acrolein (Toxic Metabolite) CYP450->Toxic_Metabolite DNA_Damage_Cyclo DNA Cross-linking & Cell Death Active_Cyclo->DNA_Damage_Cyclo Toxicity Systemic Toxicity Toxic_Metabolite->Toxicity

Figure 1. Comparative Activation Pathways

Preclinical Efficacy: In Vitro and In Vivo Studies

Preclinical studies have demonstrated the potent and selective anti-tumor activity of this compound.

In Vitro Cytotoxicity

The in vitro cytotoxicity of this compound is directly correlated with the expression levels of AKR1C3 in cancer cell lines.

Cell LineCancer TypeAKR1C3 ExpressionThis compound IC50Reference
H460Lung CancerHigh4.0 nM[6]
T-ALL Cell LinesT-cell AcuteLymphoblastic LeukemiaHighLow nM range[6]
B-ALL PDXsB-cell AcuteLymphoblastic LeukemiaLow60.3 nM (median)[6]
T-ALL PDXsT-cell AcuteLymphoblastic LeukemiaHigh9.7 nM (median)[6]
ETP-ALL PDXsEarly T-cell PrecursorAcute Lymphoblastic LeukemiaHigh31.5 nM (median)[6]

IC50: Half-maximal inhibitory concentration; PDX: Patient-Derived Xenograft

In contrast, the in vitro cytotoxicity of cyclophosphamide is not dependent on a tumor-specific enzyme and can vary across different cell lines. For example, in a study using the Raw 264.7 monocyte-macrophage cell line, the IC50 of cyclophosphamide was found to be 145.44 µg/mL.[7]

In Vivo Xenograft Studies

In vivo studies using patient-derived xenograft (PDX) models have further substantiated the efficacy of this compound. In T-ALL PDX models, this compound treatment led to a significant prolongation of event-free survival.[4][8]

Xenograft ModelTreatmentOutcomeReference
T-ALL PDXsThis compound (2.5 mg/kg, i.p., once weekly for 3 weeks)Profoundly reduced bone marrow infiltration and significantly delayed disease progression.[4]
Daudi (B-cell lymphoma)Cyclophosphamide (75, 125, 175 mg/kg)Dose-dependent decrease in tumor metabolic activity.[9]
MDA-MB-231 (Triple-negative breast cancer)Cyclophosphamide (in combination with Adriamycin)Tumor growth inhibition of up to 56%.[10]

Toxicology and Therapeutic Index

A key determinant of the therapeutic index is the toxicity profile of a drug.

This compound: Preclinical toxicology studies in cynomolgus monkeys and mice have been conducted to support clinical trials.[4][12] A Phase 1 clinical trial in patients with advanced solid tumors established a recommended Phase 2 dose (RP2D) of 12 mg/m² administered intravenously once every 3 weeks. The dose-limiting toxicities were found to be dose-dependent and non-cumulative thrombocytopenia and anemia. The selective activation in tumor tissues is anticipated to result in a wider therapeutic window compared to non-selective alkylating agents.

Traditional Chemotherapy (e.g., Cyclophosphamide): The toxicity of cyclophosphamide is well-characterized and can be significant, including myelosuppression, hemorrhagic cystitis, and secondary malignancies.[5] The therapeutic index of cyclophosphamide is considered narrow, requiring careful dose management to balance efficacy and toxicity.

The therapeutic index (TI) is calculated as the ratio of the toxic dose (TD50) to the effective dose (ED50). While a direct calculation and comparison are not possible without head-to-head preclinical studies, the distinct mechanisms of action and available data suggest a potentially higher therapeutic index for this compound.

Figure 2. Conceptual Therapeutic Index Comparison cluster_0 This compound cluster_1 Traditional Chemotherapy ROda_Efficacy High Efficacy in AKR1C3+ Tumors ROda_TI Potentially Wider Therapeutic Index ROda_Efficacy->ROda_TI ROda_Toxicity Lower Systemic Toxicity (Targeted Activation) ROda_Toxicity->ROda_TI Trad_Efficacy Broad Efficacy Trad_TI Narrower Therapeutic Index Trad_Efficacy->Trad_TI Trad_Toxicity Higher Systemic Toxicity (Non-targeted Activation) Trad_Toxicity->Trad_TI

Figure 2. Conceptual Therapeutic Index Comparison

Experimental Protocols

In Vitro Cytotoxicity Assay (General Protocol)

A common method to determine the IC50 of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with serial dilutions of the test compound (e.g., this compound or activated cyclophosphamide) for a specified period (e.g., 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized with a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against drug concentration.

Figure 3. In Vitro Cytotoxicity Assay Workflow A 1. Seed Cells in 96-well Plate B 2. Treat with Serial Dilutions of Drug A->B C 3. Incubate for 72 hours B->C D 4. Add MTT Reagent C->D E 5. Incubate to Form Formazan D->E F 6. Solubilize Formazan E->F G 7. Measure Absorbance F->G H 8. Calculate IC50 G->H

Figure 3. In Vitro Cytotoxicity Assay Workflow
In Vivo Xenograft Tumor Model (General Protocol)

Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are commonly used to evaluate in vivo efficacy.

  • Tumor Implantation: Immunocompromised mice (e.g., NOD/SCID) are subcutaneously or orthotopically implanted with human tumor cells or tissue fragments.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Randomization: Mice are randomized into treatment and control groups.

  • Drug Administration: The test compound (e.g., this compound) or control vehicle is administered according to a specified dosing schedule and route (e.g., intraperitoneal injection).

  • Monitoring: Tumor volume and body weight are measured regularly.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point.

  • Data Analysis: Tumor growth inhibition is calculated, and statistical analysis is performed to determine the significance of the treatment effect.

Figure 4. Xenograft Model Experimental Workflow A 1. Implant Tumor Cells/Tissue into Immunocompromised Mice B 2. Allow Tumor Growth A->B C 3. Randomize into Treatment & Control Groups B->C D 4. Administer Drug or Vehicle C->D E 5. Monitor Tumor Volume & Body Weight D->E F 6. Analyze Tumor Growth Inhibition E->F

Figure 4. Xenograft Model Experimental Workflow

Conclusion

The selective activation of this compound by the tumor-overexpressed enzyme AKR1C3 presents a promising strategy to improve the therapeutic index of alkylating agent chemotherapy. Preclinical data strongly support its potent, AKR1C3-dependent anti-tumor activity. While direct comparative studies with traditional agents like cyclophosphamide are needed for a definitive assessment, the targeted mechanism of this compound strongly suggests a wider therapeutic window, with the potential for reduced systemic toxicity and improved patient outcomes. Further clinical investigation is warranted to fully elucidate the therapeutic benefits of this novel agent.

References

Correlation of In Vitro Sensitivity to In Vivo Response for (R)-Odafosfamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

(R)-Odafosfamide (also known as OBI-3424) is a first-in-class small molecule prodrug that is selectively activated by the aldo-keto reductase 1C3 (AKR1C3) enzyme into a potent DNA alkylating agent.[1][2][3][4] This targeted activation mechanism offers a promising therapeutic window for cancers overexpressing AKR1C3, such as T-cell acute lymphoblastic leukemia (T-ALL) and certain solid tumors like hepatocellular carcinoma (HCC).[1][2][4][5] This guide provides a comparative analysis of the in vitro sensitivity and in vivo response of this compound, supported by experimental data, to aid researchers and drug development professionals in evaluating its preclinical performance.

In Vitro Sensitivity of this compound

The in vitro cytotoxicity of this compound is directly correlated with the expression levels of AKR1C3 in cancer cells.[2] Cell lines with high AKR1C3 expression demonstrate significantly lower IC50 values, indicating greater sensitivity to the drug.

Cell Line / Disease ModelAKR1C3 ExpressionIC50 (nM)Reference
T-cell Acute Lymphoblastic Leukemia (T-ALL)
T-ALL PDXs (median)High9.7[1]
B-cell Acute Lymphoblastic Leukemia (B-ALL)
B-ALL PDXs (median)Low60.3[1]
Early T-cell Precursor ALL (ETP-ALL)
ETP-ALL PDXs (median)Moderate31.5[1]
Solid Tumors
H460 (Lung Cancer)High4.0[1][3]
HepG2 (Liver Cancer)High-[2]
VCaP (Prostate Cancer)High-[2]
SNU-16 (Gastric Cancer)High-[2]
A498 (Kidney Cancer)High-[2]

In Vivo Response to this compound

Preclinical studies using patient-derived xenograft (PDX) models in immunodeficient mice have demonstrated the in vivo efficacy of this compound. The anti-tumor activity in these models is consistent with the in vitro findings, showing a strong dependence on AKR1C3 expression.

PDX ModelTreatment RegimenKey FindingsReference
T-ALL PDXs0.5-2.5 mg/kg, i.p., once weekly for 3 weeksInduces tumor regression and prolongs event-free survival.[1][1]
Solid Tumor CDX (High AKR1C3)Not specifiedTumor growth inhibition is better than or comparable to standard of care chemotherapy.[2]
Solid Tumor PDX (High AKR1C3)Not specifiedExcellent anti-tumor efficacy.[2]
Solid Tumor PDX (Low AKR1C3)Not specifiedNo significant anti-tumor efficacy.[2]

Correlation and Comparison with Alternatives

A strong correlation exists between the in vitro cytotoxic potency of this compound and its in vivo anti-tumor activity, which is primarily driven by the expression of AKR1C3.[2] This biomarker-driven approach distinguishes this compound from traditional non-selective alkylating agents.

In preclinical models of T-ALL, this compound has been studied in combination with nelarabine, a standard-of-care agent for relapsed/refractory T-ALL.[6] For hepatocellular carcinoma, sorafenib is a common first-line therapy.[7][8]

DrugMechanism of ActionSelectivity
This compound Prodrug activated by AKR1C3 to a DNA alkylating agent.[1][3][4]Selective for tumors overexpressing AKR1C3.[4]
Nelarabine Prodrug converted to ara-GTP, which inhibits DNA synthesis.[9][10][11]Preferentially accumulates in T-cells.[10]
Sorafenib Multi-kinase inhibitor targeting RAF, VEGFR, and PDGFR.[7][12][13]Broadly inhibits multiple signaling pathways.

Experimental Protocols

In Vitro Cytotoxicity Assay

This protocol outlines a general method for determining the IC50 of this compound in cancer cell lines.

  • Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: this compound is serially diluted to a range of concentrations and added to the wells. Control wells receive vehicle only.

  • Incubation: Plates are incubated for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay.[14][15][16]

  • Data Analysis: The absorbance or fluorescence data is used to calculate the percentage of viable cells at each drug concentration, and the IC50 value is determined by non-linear regression analysis.

In Vivo Patient-Derived Xenograft (PDX) Study

This protocol describes a general workflow for evaluating the in vivo efficacy of this compound in PDX models.[17][18][19]

  • PDX Model Establishment: Fresh tumor tissue from a patient is surgically implanted into immunodeficient mice (e.g., NOD/SCID).[20]

  • Tumor Growth and Passaging: Once the tumors reach a certain size, they are excised and can be passaged into subsequent cohorts of mice for expansion.

  • Treatment Initiation: When tumors in the experimental cohort reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

  • Drug Administration: this compound is administered to the treatment group according to a specified dose and schedule (e.g., intraperitoneal injection). The control group receives a vehicle control.

  • Tumor Volume Measurement: Tumor volume is measured periodically (e.g., twice weekly) using calipers.

  • Efficacy Evaluation: The anti-tumor efficacy is evaluated by comparing the tumor growth inhibition in the treated group to the control group. Event-free survival may also be monitored.

Visualizing the Pathway and Workflow

G cluster_activation Cellular Activation cluster_action Mechanism of Action R_Odafosfamide This compound (Prodrug) AKR1C3 AKR1C3 Enzyme (High in Cancer Cells) R_Odafosfamide->AKR1C3 Enters Cell Active_Metabolite DNA Alkylating Agent AKR1C3->Active_Metabolite Conversion DNA_Damage DNA Damage (Cross-linking) Active_Metabolite->DNA_Damage Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis

Caption: Mechanism of action of this compound.

G cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Lines Cancer Cell Lines (Varying AKR1C3) Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Cell_Lines->Cytotoxicity_Assay IC50 Determine IC50 Values Cytotoxicity_Assay->IC50 Efficacy Evaluate In Vivo Efficacy IC50->Efficacy Correlate Sensitivity to Response PDX_Models Patient-Derived Xenograft (PDX) Models Treatment This compound Treatment PDX_Models->Treatment Tumor_Growth Monitor Tumor Growth Treatment->Tumor_Growth Tumor_Growth->Efficacy

Caption: Experimental workflow for correlating in vitro sensitivity to in vivo response.

References

Safety Operating Guide

Proper Disposal of (R)-Odafosfamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(R)-Odafosfamide, also known as OBI-3424, is a potent DNA-alkylating pro-agent that requires meticulous handling and disposal to ensure the safety of laboratory personnel and to prevent environmental contamination.[1] As a cytotoxic compound, all waste generated during its use must be treated as hazardous.

This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with established protocols for hazardous drug waste management. These procedures are critical for researchers, scientists, and drug development professionals to maintain a safe and compliant laboratory environment.

Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is crucial. As an alkylating agent, it is considered a hazardous drug and may possess carcinogenic, mutagenic, and teratogenic properties.[2][3] All personnel handling this compound waste must be trained on the potential hazards and the proper use of Personal Protective Equipment (PPE).

Key Safety Precautions:

  • Always handle this compound and its waste within a designated area, such as a chemical fume hood or a Class II Type B biological safety cabinet, to minimize inhalation exposure.[2]

  • Wear appropriate PPE, including double gloves, a disposable gown, safety goggles, and respiratory protection as needed.[2][4]

  • Avoid contact with skin and eyes. In case of accidental exposure, follow the specific first-aid measures outlined in the Safety Data Sheet (SDS).

Quantitative Data for Hazard Assessment

While a specific Safety Data Sheet (SDS) for this compound was not found in the search results, data for similar hazardous drugs like cyclophosphamide can be used as a reference for assessing its hazard level.

PropertyData/InformationSource
Physical State Typically a solid, crystalline powder.[2]
Hazardous Decomposition Upon combustion, may produce highly toxic fumes of phosphorous oxides, nitrogen oxides, and hydrogen chloride. Decomposes under the influence of strong oxidizing agents, moisture, and light.[2]
Incompatibilities Strong oxidizing agents.[2]
Primary Routes of Exposure Inhalation, accidental injection, and dermal absorption.[2]
Health Hazards Toxic if swallowed. May cause genetic defects and damage fertility.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all applicable federal, state, and local regulations, including those from the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA).[5][6]

Waste Segregation and Collection

Proper segregation of hazardous drug waste at the point of generation is critical to prevent cross-contamination and ensure correct disposal.

  • Solid Waste:

    • Collect all solid waste contaminated with this compound, such as unused or expired product, contaminated gloves, gowns, bench paper, pipette tips, and empty vials, in a designated, leak-proof, and puncture-resistant hazardous waste container.[2][7]

    • The container must be clearly labeled as "Hazardous Drug Waste," "Chemotherapeutic Waste," or "Cytotoxic Waste" and should specify "this compound."[5][7]

    • Containers should be kept closed when not in use and stored in a secure, designated area.[2]

  • Liquid Waste:

    • Do not dispose of liquid waste containing this compound down the drain.[2][7]

    • Collect all liquid waste, including solutions and rinsates, in a designated, leak-proof, and compatible hazardous liquid waste container.

    • The container must be clearly labeled with "Hazardous Waste," the name "this compound," and the solvent system used.

  • Sharps Waste:

    • Dispose of all needles, syringes, and other sharps contaminated with this compound in a designated, puncture-resistant sharps container that is also labeled for hazardous drug waste.[2][8]

Decontamination Procedures

All surfaces and equipment that have come into contact with this compound must be decontaminated.

  • Wipe down all work surfaces (e.g., fume hood, biological safety cabinet) and equipment with a suitable decontamination solution. A common procedure involves an initial cleaning with a detergent followed by a thorough rinse.[2]

  • All materials used for decontamination, such as wipes and absorbent pads, must be disposed of as hazardous solid waste.[2]

Final Disposal

The ultimate disposal of this compound waste should be handled by a licensed hazardous waste contractor or through a reverse distribution program.[5][9]

  • Licensed Waste Contractor: Arrange for a certified hazardous waste management company to collect, transport, and dispose of the waste, typically through incineration at a permitted facility.[5]

  • Reverse Distribution: For unused or expired this compound in its original packaging, a reverse distributor can manage its return or disposal in compliance with all regulations.[5]

Maintain a detailed record of all hazardous waste generated, including the date, type, and quantity, as this documentation is crucial for regulatory compliance.[9]

Experimental Workflow & Logical Relationships

The following diagrams illustrate the logical workflow for the proper disposal of this compound and the decision-making process for waste segregation.

Caption: Workflow for the proper disposal of this compound.

WasteSegregation Start Waste Generated IsSolid Is the waste solid? Start->IsSolid IsLiquid Is the waste liquid? IsSolid->IsLiquid No SolidContainer Dispose in Labeled Solid Hazardous Waste Container IsSolid->SolidContainer Yes IsSharp Is the waste a sharp? IsLiquid->IsSharp No LiquidContainer Dispose in Labeled Liquid Hazardous Waste Container IsLiquid->LiquidContainer Yes SharpsContainer Dispose in Labeled Sharps Hazardous Waste Container IsSharp->SharpsContainer Yes

Caption: Decision tree for segregating this compound waste.

References

Personal protective equipment for handling (R)-Odafosfamide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety Precautions

Given the potential for (R)-Odafosfamide to be carcinogenic, mutagenic, and teratogenic, all handling activities must be conducted within a designated controlled area.[1][2] Access to this area should be restricted to authorized personnel who have received specific training on handling potent compounds.

Personal Protective Equipment (PPE) is the primary barrier against exposure and must be worn at all times when handling this compound.

Personal Protective Equipment (PPE) Requirements

The following table summarizes the necessary PPE for handling this compound. This is based on recommendations for handling cytotoxic and other hazardous drugs.[3][4][5]

PPE ComponentSpecificationRationale
Gloves Double gloving with chemotherapy-rated gloves (ASTM D6978 certified).[5]Prevents skin contact and absorption. The outer glove should be removed immediately after handling and the inner glove upon leaving the work area.
Gown Disposable, lint-free, solid-front gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene).Protects skin and personal clothing from contamination.
Eye Protection Chemical splash goggles or a full-face shield.[3]Protects eyes from splashes and aerosols.
Respiratory Protection A NIOSH-approved N95 or higher respirator is recommended, especially when handling powders or creating aerosols.[4]Minimizes inhalation of airborne particles.
Shoe Covers Disposable, slip-resistant shoe covers.Prevents the spread of contamination outside of the designated handling area.

Operational Plan for Handling this compound

A systematic approach is essential for safely handling this compound. The following workflow outlines the key steps from preparation to disposal.

Handling_Workflow Figure 1: this compound Handling Workflow Preparation Preparation Handling_in_BSC Handling in a Class II Biosafety Cabinet (BSC) Preparation->Handling_in_BSC Don appropriate PPE Decontamination Decontamination Handling_in_BSC->Decontamination After handling Waste_Segregation Waste Segregation Decontamination->Waste_Segregation Clean all surfaces Disposal Disposal Waste_Segregation->Disposal Follow waste streams

Figure 1: this compound Handling Workflow

Step-by-Step Handling Protocol:

  • Preparation : Before handling, ensure all necessary materials, including PPE, a dedicated spill kit, and labeled waste containers, are readily available.[3]

  • Engineering Controls : All manipulations of this compound, especially those involving powders or the potential to generate aerosols, must be conducted in a certified Class II Biosafety Cabinet (BSC) or a compounding aseptic containment isolator (CACI).[5]

  • Weighing and Reconstitution : When weighing the solid compound, use a containment balance enclosure. For reconstitution, use closed-system drug-transfer devices (CSTDs) to minimize the risk of spills and aerosol generation.

  • Decontamination : After each handling session, thoroughly decontaminate all surfaces and equipment within the BSC. A solution of sodium hypochlorite followed by a neutralizing agent like sodium thiosulfate, and then sterile water, is a common practice for deactivating cytotoxic agents.

  • Doffing PPE : Remove PPE in a designated area, starting with the outer gloves and gown, followed by the rest of the equipment, to avoid cross-contamination. Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.[1][6]

Waste Segregation and Disposal Workflow:

Disposal_Workflow Figure 2: this compound Disposal Workflow Waste_Streams Identify Waste Streams Sharps Contaminated Sharps Waste_Streams->Sharps Solid_Waste Contaminated Solid Waste (Gloves, Gowns, etc.) Waste_Streams->Solid_Waste Liquid_Waste Contaminated Liquid Waste Waste_Streams->Liquid_Waste Hazardous_Waste_Container Designated Hazardous Waste Containers Sharps->Hazardous_Waste_Container Puncture-resistant container Solid_Waste->Hazardous_Waste_Container Clearly labeled bags Liquid_Waste->Hazardous_Waste_Container Leak-proof container Licensed_Disposal Licensed Hazardous Waste Disposal Hazardous_Waste_Container->Licensed_Disposal

Figure 2: this compound Disposal Workflow

Disposal Protocol:

  • Waste Identification : All materials that have come into contact with this compound are considered hazardous waste. This includes unused product, contaminated PPE, labware, and cleaning materials.[6]

  • Waste Segregation :

    • Sharps : Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-resistant sharps container labeled as "Cytotoxic Waste".[1]

    • Solid Waste : Contaminated gloves, gowns, bench paper, and other solid materials should be disposed of in thick, leak-proof plastic bags, clearly labeled as "Cytotoxic Waste".[7]

    • Liquid Waste : Unused solutions and contaminated liquids should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour cytotoxic waste down the drain.[6]

  • Final Disposal : All cytotoxic waste must be disposed of through a licensed hazardous waste management company, typically via high-temperature incineration.[1] Ensure compliance with all local, state, and federal regulations for hazardous waste disposal.

By adhering to these stringent safety and handling protocols, researchers and scientists can minimize the risks associated with handling the potentially hazardous compound this compound and maintain a safe laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.